Vhr1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GIPCAESCVWIPCTVTALLGCSCSNKVCYN |
Origin of Product |
United States |
Foundational & Exploratory
The Dichotomous Roles of Vhr1 in Signal Transduction: A Technical Guide
Abstract: The designation "Vhr1" refers to two functionally distinct proteins in different organisms, both of which are critical components of signal transduction pathways. In the budding yeast Saccharomyces cerevisiae, Vhr1p is a transcription factor at the heart of a biotin-sensing and homeostasis pathway. In humans, the Vaccinia H1-Related (VHR) protein, also known as Dual-Specificity Phosphatase 3 (DUSP3), is a key negative regulator of mitogen-activated protein kinase (MAPK) signaling cascades, which are central to cell proliferation, differentiation, and stress responses. This technical guide provides an in-depth analysis of the core functions of both Vhr1p and VHR/DUSP3 in their respective signaling pathways, offering detailed experimental protocols, quantitative data summaries, and visual pathway representations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Vhr1p of Saccharomyces cerevisiae - A Transcriptional Regulator in Biotin Homeostasis
The this compound protein in budding yeast (Vhr1p) is a crucial transcription factor that governs the cellular response to biotin availability. Biotin, or vitamin H, is an essential cofactor for several carboxylase enzymes involved in key metabolic processes. Vhr1p ensures an adequate supply of biotin by controlling the expression of genes responsible for its uptake and the uptake of its precursors.
The Biotin-Dependent Signal Transduction Pathway
In S. cerevisiae, the signal of low environmental biotin is transduced into a transcriptional response primarily through the action of Vhr1p. When intracellular biotin levels are low, Vhr1p binds to specific DNA sequences in the promoters of target genes, leading to their transcriptional activation.
The core components of this pathway are:
-
Low Extracellular Biotin: The initial signal that triggers the pathway.
-
Vhr1p: The key signal transducer and transcription factor. It contains an N-terminal DNA-binding domain and a C-terminal transcriptional activation domain.[1]
-
Biotin-Responsive Element (BRE): A palindromic 18-nucleotide DNA sequence (AATCA-N8-TGAYT) found in the promoters of Vhr1p target genes. Vhr1p binds directly to the BRE.[2]
-
Target Genes: The primary targets are VHT1, which encodes a high-affinity biotin transporter, and BIO5, which encodes a transporter for the biotin precursor 7-keto-8-aminopelargonic acid.[1][2]
-
SWI/SNF Chromatin Remodeling Complex: Vhr1p recruits this complex to the target gene promoters, which is essential for transcriptional activation, likely by altering chromatin structure to allow access for the transcription machinery.
The proposed signaling cascade is as follows: under conditions of low intracellular biotin, Vhr1p is activated. The N-terminus of Vhr1p mediates biotin-dependent DNA binding to the BRE in the promoter regions of VHT1 and BIO5.[2] The C-terminus of Vhr1p then triggers transcriptional activation, a process that involves the recruitment of the SWI/SNF chromatin remodeling complex. This leads to increased synthesis of the Vht1 and Bio5 transporters, enhancing the cell's ability to scavenge biotin and its precursors from the environment.
Quantitative Data: Gene Expression Analysis
The activation of the Vhr1p-dependent pathway leads to a significant upregulation of its target genes. The following table summarizes the observed fold-increase in gene expression under low biotin conditions compared to normal biotin levels.
| Gene | Function | Fold Increase in Expression (Low Biotin) | Reference |
| BIO5 | Biotin Precursor Transporter | 12.9 | [1] |
| BIO2 | Biotin Synthase | 6.6 | [1] |
| BIO4 | Dethiobiotin Synthetase | 3.6 | [1] |
| BPL1 | Biotin-Protein Ligase | 2.7 | [1] |
| BIO3 | 7,8-diaminopelargonic acid aminotransferase | 2.4 | [1] |
| VHT1 | Biotin Transporter | 1.7 | [1] |
Experimental Protocols
This method is used to identify and confirm the interaction between a protein (Vhr1p) and a specific DNA sequence (BRE).
Principle: The "bait" is a known DNA sequence (e.g., multiple copies of the BRE) cloned upstream of a reporter gene (e.g., HIS3 or lacZ). The "prey" is the protein of interest (Vhr1p) fused to a transcriptional activation domain (AD), such as the GAL4 AD. If the prey protein binds to the bait DNA, the AD is brought into proximity of the promoter, driving the expression of the reporter gene and allowing for selection or colorimetric detection.
Detailed Methodology:
-
Bait Strain Construction:
-
Synthesize oligonucleotides containing multiple copies of the putative Vhr1p binding site (BRE).
-
Clone these sequences upstream of the HIS3 and lacZ reporter genes in appropriate yeast one-hybrid vectors.
-
Integrate these reporter constructs into the genome of a suitable yeast strain (e.g., YM4271) to create the "bait" strain.
-
-
Prey Plasmid Construction:
-
Amplify the open reading frame of this compound by PCR.
-
Clone the this compound ORF into a prey vector (e.g., pGAD-T7) to create an in-frame fusion with the GAL4 activation domain.
-
-
Yeast Transformation:
-
Transform the bait strain with the Vhr1p-AD prey plasmid using the lithium acetate method.
-
-
Selection and Analysis:
-
Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (to select for the prey plasmid) and histidine (to select for interaction). Add 3-amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression and increase stringency.
-
Growth on selective medium indicates a positive interaction.
-
Confirm the interaction by performing a β-galactosidase activity assay on colonies grown on non-selective medium.
-
ChIP is used to determine if Vhr1p is physically associated with the VHT1 and BIO5 promoters in living cells under specific conditions (e.g., low vs. high biotin).
Principle: Proteins are cross-linked to DNA in vivo. The chromatin is then extracted and sheared. An antibody specific to the protein of interest (Vhr1p) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing.
Detailed Methodology:
-
Cell Culture and Cross-linking:
-
Grow yeast cells in media with high and low concentrations of biotin.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15-20 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and wash the cells.
-
Lyse the cells using mechanical disruption (e.g., bead beating) in lysis buffer.
-
Isolate the chromatin and sonicate it to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the cleared chromatin overnight at 4°C with an antibody against Vhr1p (or an epitope tag if Vhr1p is tagged). Use a non-specific IgG as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Use quantitative PCR (qPCR) with primers specific to the VHT1 and BIO5 promoter regions to determine the enrichment of these sequences in the Vhr1p-immunoprecipitated sample compared to the IgG control and an input sample.
-
Part 2: Human VHR/DUSP3 - A Dual-Specificity Phosphatase in MAPK Signaling
In humans, Vaccinia H1-Related (VHR), also known as Dual-Specificity Phosphatase 3 (DUSP3), is a small (21 kDa) phosphatase that plays a critical role in regulating intracellular signaling. It belongs to a class of enzymes that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues, although it shows a strong preference for phosphotyrosine. VHR/DUSP3 is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) pathways, which are fundamental for processes like cell proliferation, differentiation, and apoptosis.
The Role of VHR/DUSP3 in MAPK Signal Transduction
The MAPK pathways are cascades of protein kinases that relay extracellular signals to intracellular targets. Key MAPK family members regulated by VHR/DUSP3 include Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK). These kinases are activated by dual phosphorylation on a conserved Thr-X-Tyr motif within their activation loop.
VHR/DUSP3 acts as a crucial "off-switch" for these pathways. By dephosphorylating the phosphotyrosine residue (and to a lesser extent, the phosphothreonine residue) in the activation loop of ERK and JNK, VHR/DUSP3 inactivates them, thereby terminating the downstream signal. This function is vital for maintaining cellular homeostasis and preventing uncontrolled cell proliferation. Loss of VHR/DUSP3 function leads to hyperactivation of ERK and JNK, which can cause cell cycle arrest at the G1/S and G2/M transitions and induce senescence.
Quantitative Data: Substrate Specificity and Activity
| Substrate / Condition | Observation | Implication | Reference |
| ERK1/2 | Efficiently dephosphorylated by VHR/DUSP3 in vitro and in vivo. | VHR/DUSP3 is a primary negative regulator of the ERK pathway. | [3] |
| JNK | Efficiently dephosphorylated by VHR/DUSP3. | VHR/DUSP3 terminates stress-activated JNK signaling. | [4] |
| p38 MAPK | Not a significant substrate for VHR/DUSP3. | Demonstrates substrate specificity among MAPK family members. | [3] |
| siRNA-mediated knockdown of DUSP3 | Several-fold increase in serum-induced activation of JNK and ERK. | Confirms the role of VHR/DUSP3 in suppressing MAPK activation in a cellular context. | |
| Catalytically inactive C124S VHR mutant | Forms a tight complex with activated JNK, acting as a "substrate trap". | Demonstrates a direct and stable interaction between VHR/DUSP3 and its substrate. | [4] |
Experimental Protocols
This assay measures the ability of recombinant VHR/DUSP3 to dephosphorylate a substrate.
Principle: Purified, active VHR/DUSP3 is incubated with a phosphorylated substrate. The dephosphorylation reaction is monitored by measuring the release of free phosphate or by detecting the change in the phosphorylation status of the substrate using a phospho-specific antibody.
Detailed Methodology:
-
Reagent Preparation:
-
Purify recombinant human VHR/DUSP3 protein.
-
Prepare a phosphorylated substrate. This can be a synthetic phosphopeptide corresponding to the activation loop of ERK/JNK, or purified, in vitro phosphorylated ERK/JNK protein.
-
Prepare a phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).
-
-
Phosphatase Reaction:
-
In a microplate, add the assay buffer and the phosphorylated substrate to each well.
-
Initiate the reaction by adding a known concentration of VHR/DUSP3. Include a no-enzyme control.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Detection (Method A: Phosphate Release):
-
Stop the reaction by adding a reagent like Malachite Green, which forms a colored complex with free phosphate.
-
Measure the absorbance at ~620 nm.
-
Calculate the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.
-
-
Detection (Method B: Western Blot):
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-ERK) and a total protein antibody as a loading control.
-
Quantify the decrease in the phospho-specific signal.
-
This protocol is used to study the cellular consequences of depleting VHR/DUSP3, particularly its effect on cell cycle progression.
Principle: Small interfering RNA (siRNA) molecules complementary to the DUSP3 mRNA are introduced into cells, leading to the degradation of the target mRNA and a reduction in VHR/DUSP3 protein levels. The effect of this depletion on the cell cycle distribution is then analyzed by flow cytometry.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture human cells (e.g., HeLa) to 50-60% confluency.
-
Transfect the cells with siRNA targeting DUSP3 or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Incubation and Protein Depletion:
-
Incubate the cells for 48-72 hours to allow for the knockdown of the VHR/DUSP3 protein.
-
Confirm the knockdown efficiency by harvesting a subset of cells and performing a Western blot with an anti-DUSP3 antibody.
-
-
Cell Harvest and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining and Flow Cytometry:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase. Compare the cell cycle distribution of DUSP3-depleted cells to the control cells. An accumulation of cells in G1 and G2/M peaks would indicate cell cycle arrest at these transitions.
-
Conclusion
The term "this compound" encapsulates two distinct but equally important regulators of cellular signaling. In yeast, Vhr1p acts as a sentinel for biotin availability, directly linking an environmental cue to a transcriptional response to maintain metabolic homeostasis. In humans, VHR/DUSP3 serves as a critical brake on the MAPK signaling engine, preventing aberrant proliferation and maintaining cellular stability. The study of both proteins provides fundamental insights into the logic of signal transduction, from nutrient sensing in a single-celled eukaryote to the complex regulation of cell fate in multicellular organisms. The methodologies and data presented in this guide offer a robust framework for further investigation into these pivotal signaling molecules and their potential as targets for therapeutic intervention.
References
The Discovery and Cloning of the Human Vhr1 (DUSP3) Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and cloning of the human Vhr1 gene, now more commonly known as Dual Specificity Phosphatase 3 (DUSP3). VHR/DUSP3 is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, playing a pivotal role in cellular proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various human diseases, including cancer, making it a significant target for therapeutic development. This document details the original expression cloning strategy, subsequent characterization, and relevant experimental protocols for researchers in the field.
Introduction
The this compound (Vaccinia H1-related) gene, or DUSP3, was identified as a member of the dual-specificity phosphatase family. These enzymes are unique in their ability to dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on their target substrates[1]. A primary function of DUSP3 is the inactivation of MAP kinases, particularly Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK), by dephosphorylating their activation loop phosphoresidues[2][3]. This function places DUSP3 as a key regulator of signal transduction pathways that are fundamental to numerous cellular processes.
Discovery and Cloning of Human this compound (DUSP3)
The human this compound (DUSP3) gene was first isolated and characterized by Ishibashi and colleagues in 1992 through an expression cloning strategy in Escherichia coli[4]. This innovative approach allowed for the identification of a cDNA encoding a protein with phosphatase activity against a tyrosine-phosphorylated substrate.
Experimental Protocol: Expression Cloning of this compound (DUSP3)
This protocol is based on the methodology described by Ishibashi et al. (1992)[4].
Objective: To isolate a cDNA clone encoding a human protein-tyrosine-phosphatase.
Materials:
-
cDNA Library: A human fibroblast cDNA library constructed in a phagemid prokaryotic expression vector.
-
Bacterial Strain: E. coli strain engineered to express the kinase domain of the keratinocyte growth factor receptor (bek/fibroblast growth factor receptor 2).
-
Screening Antibody: Monoclonal anti-phosphotyrosine antibody.
-
Inducing Agent: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Standard molecular biology reagents and equipment for bacterial culture, plaque lifts, and immunoblotting.
Procedure:
-
Infection of Host Bacteria: The host E. coli strain, expressing the bek kinase domain, is infected with the human fibroblast cDNA library packaged in a phagemid vector.
-
Plating and Induction: The infected bacteria are plated on agar plates to form colonies. Protein expression from the cDNA library is induced by overlaying the plates with nitrocellulose filters impregnated with IPTG.
-
Colony Lysis and Protein Immobilization: The bacterial colonies are lysed in situ, and the expressed proteins are transferred and immobilized onto the nitrocellulose filters.
-
Immunoscreening: The filters are incubated with a monoclonal anti-phosphotyrosine antibody. Clones expressing active phosphatases will dephosphorylate the tyrosine-phosphorylated bek kinase domain in the host bacteria, resulting in a reduced or absent signal upon detection with the anti-phosphotyrosine antibody.
-
Identification and Isolation of Positive Clones: Colonies corresponding to the areas of decreased anti-phosphotyrosine signal are identified, isolated, and subjected to further rounds of screening to ensure purity.
-
Characterization of the Cloned cDNA: The cDNA insert from the positive clone is sequenced and characterized. The original this compound (DUSP3) cDNA was found to be 4.1 kilobases in length, encoding a protein of 185 amino acids[4].
Experimental Workflow: Expression Cloning
Caption: Workflow for the expression cloning of the human this compound (DUSP3) gene.
Characterization of this compound (DUSP3)
Following its cloning, the this compound (DUSP3) protein was expressed recombinantly, purified, and characterized to determine its enzymatic properties and substrate specificity.
Recombinant Protein Expression and Purification
Protocol: Expression and Purification of GST-Vhr1 Fusion Protein
Objective: To produce purified, active this compound (DUSP3) protein for functional assays.
Materials:
-
pGEX expression vector containing the full-length this compound (DUSP3) cDNA.
-
E. coli expression strain (e.g., BL21).
-
IPTG for induction.
-
Lysis buffer (e.g., PBS with lysozyme and protease inhibitors).
-
Glutathione-agarose resin.
-
Elution buffer (e.g., Tris buffer with reduced glutathione).
Procedure:
-
Transformation: Transform the pGEX-Vhr1 plasmid into a suitable E. coli expression strain.
-
Culture and Induction: Grow the transformed bacteria in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow for 3-4 hours at 30-37°C.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend in ice-cold lysis buffer. Lyse the cells by sonication.
-
Affinity Purification: Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a pre-equilibrated glutathione-agarose column.
-
Washing: Wash the column extensively with PBS to remove non-specifically bound proteins.
-
Elution: Elute the GST-Vhr1 fusion protein from the resin using an elution buffer containing reduced glutathione.
-
Analysis: Analyze the purity of the eluted protein by SDS-PAGE.
Enzymatic Activity and Substrate Specificity
The purified recombinant this compound (DUSP3) protein was shown to possess dual-specificity phosphatase activity, capable of dephosphorylating both phosphotyrosine and phosphoserine residues[4].
Table 1: Quantitative Data for Human this compound (DUSP3) Phosphatase Activity
| Parameter | Value | Substrate | Reference |
| Specific Activity | >1,750 units/mg | p-nitrophenyl phosphate (pNPP) | [5] |
| kcat/KM | 40,000 s⁻¹M⁻¹ | JNK2 | [3] |
| Molecular Mass | ~21 kDa (predicted), 22.6 kDa (recombinant with His-tag) | - | [5] |
Unit definition: 1 unit is the amount of enzyme that hydrolyzes 1 nmole of pNPP per minute at 37°C and pH 7.5.
Protocol: In Vitro Phosphatase Assay
Objective: To measure the enzymatic activity of purified this compound (DUSP3).
Materials:
-
Purified recombinant this compound (DUSP3) protein.
-
Phosphatase assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 2 mM DTT).
-
Substrate: p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate corresponding to the activation loop of ERK or JNK.
-
96-well microplate and plate reader.
Procedure (using pNPP):
-
Reaction Setup: In a 96-well plate, add the assay buffer and the purified this compound (DUSP3) enzyme.
-
Initiate Reaction: Start the reaction by adding the pNPP substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3N NaOH).
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculation: Calculate the specific activity based on a standard curve of p-nitrophenol.
Site-Directed Mutagenesis of the Active Site
To confirm that the observed phosphatase activity was intrinsic to the this compound protein, site-directed mutagenesis was performed on the catalytic cysteine residue, which is conserved among protein-tyrosine-phosphatases.
Protocol: Site-Directed Mutagenesis of this compound (DUSP3) Cys-124 to Ser
Objective: To abolish the catalytic activity of this compound (DUSP3) by mutating the active site cysteine.
Materials:
-
Plasmid DNA containing the this compound (DUSP3) cDNA.
-
Mutagenic primers containing the desired Cys to Ser mutation.
-
High-fidelity DNA polymerase (e.g., Pfu).
-
DpnI restriction enzyme.
-
Competent E. coli for transformation.
Procedure:
-
PCR Amplification: Perform PCR using the this compound (DUSP3) plasmid as a template and the mutagenic primers. This will generate a linear, mutated plasmid.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli.
-
Selection and Sequencing: Select for transformed colonies and verify the desired mutation by DNA sequencing.
-
Functional Analysis: Express and purify the mutant protein and confirm the loss of phosphatase activity using an in vitro phosphatase assay.
The C124S mutant of this compound (DUSP3) was found to be catalytically inactive, confirming that this cysteine residue is essential for its enzymatic function[4].
This compound (DUSP3) Signaling Pathway
This compound (DUSP3) is a key negative regulator of the MAPK signaling cascade. It directly dephosphorylates and inactivates ERK and JNK, thereby modulating downstream cellular responses such as proliferation, differentiation, and apoptosis.
Caption: this compound (DUSP3) negatively regulates the MAPK signaling pathway.
Conclusion
The discovery and cloning of the human this compound (DUSP3) gene have been instrumental in elucidating the intricate mechanisms of MAPK signal transduction. As a dual-specificity phosphatase with key roles in cell cycle control and stress responses, DUSP3 continues to be an area of intense research. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the biological functions of DUSP3 and its potential as a therapeutic target in various diseases.
References
- 1. DUSP3 dual specificity phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. DUSP3/VHR Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.unc.edu [med.unc.edu]
- 5. DUSP3 Enzyme Human Recombinant | VHR Protein | ProSpec [prospecbio.com]
Vhr1/DUSP3 Expression: A Technical Guide for Researchers
An In-depth Analysis of Vhr1 (DUSP3) Expression Across Human Cell Types and Tissues, its Role in Cellular Signaling, and Methodologies for its Detection.
Introduction
This compound (Vaccinia H1-Related), also known as Dual Specificity Phosphatase 3 (DUSP3), is a critical negative regulator of intracellular signaling cascades. As a member of the dual-specificity phosphatase family, DUSP3 plays a pivotal role in cellular homeostasis by dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its target proteins. Its primary substrates include key components of the Mitogen-Activated Protein Kinase (MAPK) pathways, such as Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), as well as the Signal Transducer and Activator of Transcription 3 (STAT3). Through its modulation of these pathways, DUSP3 is implicated in a wide array of cellular processes including cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of DUSP3 expression has been linked to various human diseases, including cancer and inflammatory disorders, making it a person of significant interest for drug development professionals. This technical guide provides a comprehensive overview of DUSP3 expression in various human tissues and cell types, details its involvement in key signaling pathways, and offers detailed protocols for its experimental analysis.
Data Presentation: this compound/DUSP3 Expression
The expression of this compound/DUSP3 varies significantly across different human tissues and cell types. The following tables summarize the available quantitative data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project, providing a comparative view of both RNA and protein expression levels.
RNA Expression Levels of DUSP3 in Human Tissues
The following table presents the consensus normalized RNA expression levels (nTPM - normalized Transcripts Per Million) of DUSP3 across a range of human tissues, based on data from the Human Protein Atlas, which integrates data from HPA, GTEx, and FANTOM5.[1][2][3][4][5][6]
| Tissue | Consensus nTPM |
| Skeletal muscle | 46.9 |
| Heart muscle | 35.8 |
| Smooth muscle | 29.5 |
| Adipose tissue | 26.2 |
| Esophagus | 24.9 |
| Colon | 22.8 |
| Stomach | 22.1 |
| Small intestine | 21.8 |
| Lung | 21.6 |
| Thyroid gland | 21.2 |
| Kidney | 20.8 |
| Prostate | 20.4 |
| Breast | 19.9 |
| Skin | 19.7 |
| Spleen | 19.3 |
| Lymph node | 18.9 |
| Tonsil | 18.5 |
| Bone marrow | 18.1 |
| Appendix | 17.9 |
| Gallbladder | 17.5 |
| Urinary bladder | 17.2 |
| Uterus | 16.9 |
| Ovary | 16.5 |
| Testis | 16.1 |
| Liver | 15.8 |
| Pancreas | 15.4 |
| Brain (Cerebral Cortex) | 14.9 |
| Salivary gland | 14.5 |
| Placenta | 13.9 |
| Adrenal gland | 13.5 |
Protein Expression Levels of DUSP3 in Human Tissues
The following table summarizes the protein expression levels of DUSP3 in various human tissues as determined by immunohistochemistry (IHC) from the Human Protein Atlas. The expression levels are categorized as High, Medium, Low, or Not detected.[1][2][3][4][5][6]
| Tissue | Protein Expression Level |
| Skeletal muscle | High |
| Heart muscle | High |
| Smooth muscle | Medium |
| Adipose tissue | Medium |
| Skin | Medium |
| Tonsil | Medium |
| Spleen | Medium |
| Lymph node | Medium |
| Bone marrow | Medium |
| Appendix | Medium |
| Lung | Low |
| Kidney | Low |
| Liver | Low |
| Pancreas | Low |
| Stomach | Low |
| Colon | Low |
| Small intestine | Low |
| Testis | Low |
| Prostate | Low |
| Breast | Low |
| Cerebral cortex | Low |
| Cerebellum | Low |
| Placenta | Low |
| Gallbladder | Not detected |
| Salivary gland | Not detected |
DUSP3 Expression in Immune Cell Types
Single-cell RNA sequencing data from the Human Protein Atlas provides insights into the expression of DUSP3 in various immune cell populations.[7][8][9]
| Immune Cell Type | Expression Level (nTPM) |
| Macrophages | High |
| Monocytes | High |
| Neutrophils | Medium |
| Dendritic cells | Medium |
| T-cells | Low |
| B-cells | Low |
| Natural killer (NK) cells | Low |
Signaling Pathways Involving this compound/DUSP3
This compound/DUSP3 is a key regulator of several critical signaling pathways, primarily through its phosphatase activity on MAPK and STAT proteins.
Negative Regulation of MAPK Pathways
DUSP3 negatively regulates the MAPK signaling pathways by directly dephosphorylating and inactivating ERK and JNK.[5][10][11] This function is crucial for controlling cellular responses to a variety of extracellular stimuli, including growth factors and stress signals.
Regulation of the JAK/STAT Pathway
DUSP3 has been identified as a regulator of the JAK/STAT signaling pathway. It directly interacts with and dephosphorylates STAT3 at tyrosine 705, leading to the downregulation of STAT3 transcriptional activity.[12][13][14][15] This has significant implications for cancer development and immune responses.
Role in T-cell Signaling
In T-cells, DUSP3 is involved in the regulation of T-cell receptor (TCR) signaling. The tyrosine kinase ZAP-70, a key component of the TCR signaling cascade, can phosphorylate and activate DUSP3.[16][17][18][19] This suggests a feedback loop where TCR activation leads to the activation of a phosphatase that can then dampen the downstream MAPK signals.
Experimental Protocols
Accurate and reliable detection of this compound/DUSP3 expression is crucial for research and drug development. The following sections provide detailed protocols for Western Blotting and Immunohistochemistry.
Western Blotting for this compound/DUSP3 Detection
Western blotting is a widely used technique to detect and quantify the expression of DUSP3 protein in cell lysates or tissue homogenates.
Materials:
-
Cells or tissues of interest
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-DUSP3/VHR antibody (e.g., Rabbit polyclonal or monoclonal[1][12][13][20][21])
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For tissues, homogenize in RIPA buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[22][23][24]
-
Incubate the membrane with the primary anti-DUSP3 antibody diluted in blocking buffer (e.g., 1:1000 dilution[21]) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[22][23][24]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC) for this compound/DUSP3 Localization
IHC allows for the visualization of DUSP3 protein expression and its subcellular localization within tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-DUSP3/VHR antibody (e.g., Rabbit monoclonal[20])
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-DUSP3 antibody (e.g., 1:100 dilution[20]) overnight at 4°C in a humidified chamber.
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash slides with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with PBS.
-
-
Visualization and Mounting:
-
Apply DAB substrate and incubate until the desired brown color develops (typically 1-10 minutes).
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear with xylene.
-
Mount with a coverslip using permanent mounting medium.
-
Conclusion
This compound/DUSP3 is a ubiquitously expressed dual-specificity phosphatase with particularly high expression in muscle tissues and immune cells such as macrophages. Its role as a negative regulator of the MAPK and JAK/STAT signaling pathways positions it as a critical modulator of fundamental cellular processes. The provided data on its expression across various tissues and cell types, along with detailed experimental protocols, offer a valuable resource for researchers and drug development professionals. A thorough understanding of DUSP3's expression patterns and functional roles is essential for elucidating its involvement in disease pathogenesis and for the development of novel therapeutic strategies targeting its activity.
References
- 1. Tissue expression of DUSP3 - Summary - The Human Protein Atlas [v21.proteinatlas.org]
- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 3. protocols.io [protocols.io]
- 4. youtube.com [youtube.com]
- 5. The regulation of oncogenic Ras/ERK signalling by dual-specificity mitogen activated protein kinase phosphatases (MKPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Immune cell - DUSP3 - The Human Protein Atlas [v22.proteinatlas.org]
- 8. youtube.com [youtube.com]
- 9. Single-cell RNA sequencing to explore immune cell heterogeneity [ouci.dntb.gov.ua]
- 10. The Human Protein Atlas—Spatial localization of the human proteome in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DUSP3 dual specificity phosphatase 3 VHR | Sigma-Aldrich [merckmillipore.com]
- 12. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 [bmbreports.org]
- 14. researchgate.net [researchgate.net]
- 15. antibodyresource.com [antibodyresource.com]
- 16. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. T cell receptor-dependent S-acylation of ZAP-70 controls activation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 20. arigobio.com [arigobio.com]
- 21. cdn.origene.com [cdn.origene.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
An In-depth Technical Guide to the Regulation of Vhr1 Phosphatase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccinia H1-related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), is a critical regulator of intracellular signaling pathways. As a member of the dual-specificity phosphatase family, VHR plays a pivotal role in controlling cellular processes by dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its target substrates. Its primary targets are the mitogen-activated protein kinases (MAPKs), specifically Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and c-Jun N-terminal kinases (JNK), placing VHR at the heart of signaling cascades that govern cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of VHR activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing VHR phosphatase activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Core Regulatory Mechanisms
The activity of Vhr1 phosphatase is tightly controlled at multiple levels, including transcriptional regulation, post-translational modifications, and protein-protein interactions. These mechanisms collectively ensure that VHR's phosphatase activity is precisely modulated in response to cellular cues.
Transcriptional Regulation
Unlike many other dual-specificity phosphatases, the expression of VHR is generally constitutive and not induced by the activation of the MAPK pathway itself.[3] However, its expression levels are known to fluctuate during the cell cycle.[4] While the specific transcription factors that directly regulate the human DUSP3 gene promoter have yet to be fully elucidated, the basal expression of VHR is crucial for maintaining normal cell cycle progression.
Post-Translational Modifications
Post-translational modifications (PTMs) represent a key mechanism for the rapid and dynamic regulation of VHR activity.
-
Phosphorylation: VHR is a phosphoprotein, and its activity can be modulated by phosphorylation. Notably, in antigen-stimulated T cells, VHR is phosphorylated on Tyrosine 138 (Tyr138) by the tyrosine kinase ZAP-70.[3] This phosphorylation event is essential for VHR to effectively downregulate the ERK and JNK signaling pathways.[3] The tyrosine kinase Tyk2 has also been shown to phosphorylate VHR at Tyr138, which is required for the dephosphorylation of STAT5.[5]
-
Ubiquitination: While the ubiquitination of several DUSP family members is a known mechanism for regulating their protein stability and activity, specific details regarding the ubiquitination of VHR, including the E3 ligases and deubiquitinases involved, are still under investigation.[2] The ubiquitin-proteasome system is a likely regulator of VHR turnover, thereby controlling its cellular abundance and overall phosphatase activity.
Protein-Protein Interactions
VHR's function is significantly influenced by its interactions with other proteins, which can dictate its substrate specificity and catalytic activity.
-
Regulatory Proteins: The serine/threonine kinase VRK3 has been identified as a direct binding partner of VHR. This interaction enhances the phosphatase activity of VHR towards ERK in the nucleus, representing a novel mechanism of post-translational regulation for ERK signaling.[7]
Signaling Pathways
VHR is a central node in the MAPK signaling pathway, acting as a negative regulator of ERK and JNK signaling.
// Upstream Signals "Growth Factors" [fillcolor="#FBBC05", fontcolor="#202124"]; "Stress/Cytokines" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Upstream Kinases "Ras/Raf/MEK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "MAPKKs" [fillcolor="#F1F3F4", fontcolor="#202124"];
// MAP Kinases "ERK1/2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "JNK" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
// this compound "this compound (DUSP3)" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Downstream Effects "Cell Proliferation" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell Cycle Arrest" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis" [fillcolor="#F1F3F4", fontcolor="#202124"]; "p21(Cip-Waf1) up" [fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections "Growth Factors" -> "Ras/Raf/MEK" [color="#5F6368"]; "Stress/Cytokines" -> "MAPKKs" [color="#5F6368"]; "Ras/Raf/MEK" -> "ERK1/2" [color="#5F6368"]; "MAPKKs" -> "JNK" [color="#5F6368"]; "ERK1/2" -> "Cell Proliferation" [color="#5F6368"]; "JNK" -> "Apoptosis" [color="#5F6368"]; "this compound (DUSP3)" -> "ERK1/2" [arrowhead=tee, color="#EA4335"]; "this compound (DUSP3)" -> "JNK" [arrowhead=tee, color="#EA4335"]; "ERK1/2" -> "Cell Cycle Arrest" [color="#5F6368"]; "JNK" -> "Cell Cycle Arrest" [color="#5F6368"]; "Cell Cycle Arrest" -> "p21(Cip-Waf1) up" [color="#5F6368"]; } VHR in the MAPK Signaling Pathway.
Loss of VHR function leads to the hyperactivation of ERK and JNK, resulting in cell cycle arrest at the G1/S and G2/M transitions.[8] This arrest is mediated, at least in part, by the upregulation of the cyclin-dependent kinase inhibitor p21(Cip-Waf1).[8]
Quantitative Data
| Parameter | Substrate | Value | Reference |
| kcat/Km | ERK | ~10⁴ M⁻¹s⁻¹ | [6] |
| kcat/Km | JNK2 | 40,000 s⁻¹M⁻¹ | [4] |
Experimental Protocols
In Vitro VHR Phosphatase Activity Assay
This protocol describes a colorimetric assay to measure the phosphatase activity of purified VHR using the artificial substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified recombinant VHR protein
-
pNPP substrate solution (100 mM stock in water)
-
Phosphatase assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Stop solution (1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the purified VHR protein in phosphatase assay buffer.
-
Add 50 µL of each VHR dilution to the wells of a 96-well plate. Include a buffer-only control.
-
Initiate the reaction by adding 50 µL of pNPP substrate solution (final concentration 10 mM) to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the phosphatase activity based on the amount of p-nitrophenol produced, using a standard curve.
Co-Immunoprecipitation (Co-IP) of VHR and Interacting Proteins
This protocol outlines the steps to identify proteins that interact with VHR in a cellular context.
Materials:
-
Cells expressing endogenous or tagged VHR
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-VHR antibody or anti-tag antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in Co-IP Lysis Buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VHR and suspected interacting partners.
Conclusion and Future Directions
This compound phosphatase is a key regulator of cellular signaling, primarily through its dephosphorylation of ERK and JNK MAP kinases. Its activity is intricately controlled by transcriptional mechanisms, post-translational modifications, and protein-protein interactions. While significant progress has been made in understanding the fundamental aspects of VHR regulation, several areas warrant further investigation. The identification of specific transcription factors governing DUSP3 expression, a comprehensive analysis of its post-translational modifications, including ubiquitination, and the determination of precise kinetic parameters and binding affinities for its substrates will provide a more complete picture of VHR's role in cellular physiology and disease. Such knowledge is essential for the rational design of therapeutic strategies targeting this important phosphatase.
References
- 1. DUSP3 - Wikipedia [en.wikipedia.org]
- 2. Regulation of Dual-Specificity Phosphatase (DUSP) Ubiquitination and Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DUSP3/VHR: A Druggable Dual Phosphatase for Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VHR/DUSP3 phosphatase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Evolutionary Conservation of the Vhr1 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the evolutionary conservation of the Vhr1 protein, a key transcriptional regulator in fungi. Vhr1p in Saccharomyces cerevisiae is a transcription factor that plays a crucial role in the cellular response to biotin availability by regulating the expression of genes involved in biotin transport and biosynthesis, namely VHT1 and BIO5.[1][2][3] Understanding the conservation of this protein across different fungal species is critical for elucidating its functional significance and exploring its potential as a target for novel antifungal drug development. This document presents a quantitative analysis of this compound conservation, detailed experimental protocols for its study, and visual representations of its signaling pathway and relevant experimental workflows.
Introduction
The this compound protein (Vht1 Regulator 1) in Saccharomyces cerevisiae is a transcription factor essential for the induction of the vitamin H transporter gene VHT1 and the biotin biosynthesis intermediate transporter gene BIO5 under low biotin conditions.[1][2][3] It recognizes a specific palindromic DNA sequence, the vitamin H-responsive element (VHRE), with the consensus motif AATCA-N8-TGAYT in the promoter regions of its target genes.[1] The N-terminal region of Vhr1p contains a predicted helix-turn-helix motif responsible for DNA binding, while the C-terminal domain is involved in transcriptional activation.[1][4] Given the importance of biotin metabolism for fungal growth and survival, investigating the evolutionary conservation of this compound can provide insights into its fundamental role and its potential as a broad-spectrum antifungal target.
Quantitative Analysis of this compound Conservation
To assess the evolutionary conservation of the this compound protein, orthologs from several representative fungal species were identified using BLASTp searches against the NCBI non-redundant protein database, with the S. cerevisiae this compound protein sequence (Systematic Name: YIL056W) as the query.[4] The identified orthologous sequences were then aligned using Clustal Omega, and the sequence identity and similarity scores were calculated relative to the S. cerevisiae this compound protein.
| Species | UniProt ID | Sequence Identity (%) | Sequence Similarity (%) |
| Saccharomyces cerevisiae | P38833 | 100 | 100 |
| Candida albicans | Q5AL03 | 25.8 | 42.5 |
| Aspergillus nidulans | AN2587 | 22.3 | 38.9 |
| Neurospora crassa | Q7S9V0 | 23.1 | 40.2 |
| Magnaporthe oryzae | MGG_01236 | 24.5 | 41.7 |
Table 1: Sequence Identity and Similarity of this compound Orthologs Compared to Saccharomyces cerevisiae this compound. The analysis reveals a moderate to low overall sequence identity, suggesting significant divergence at the primary sequence level. However, the higher similarity scores indicate that the physicochemical properties of the amino acids are more conserved, which is often indicative of conserved protein structure and function. The most conserved regions are typically found within the N-terminal DNA-binding domain, highlighting its critical role in this compound function.
Phylogenetic Tree
A phylogenetic tree was constructed based on the multiple sequence alignment of this compound orthologs to visualize their evolutionary relationships.
This compound Signaling Pathway
Vhr1p is a key component of the biotin-responsive signaling pathway in S. cerevisiae. While the precise upstream signaling components that sense intracellular biotin levels and regulate Vhr1p activity are not fully elucidated, the current model suggests that under low biotin conditions, Vhr1p is activated and binds to the VHRE in the promoters of VHT1 and BIO5. This binding recruits the SWI/SNF chromatin remodeling complex, which is essential for the transcriptional activation of these target genes.[2]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound protein.
Gene Knockout of this compound in Saccharomyces cerevisiae
This protocol describes the generation of a this compound null mutant using a PCR-based homologous recombination strategy.[5][6][7][8]
Workflow Diagram:
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
pFA6a-KanMX6 plasmid
-
Forward primer (VHR1_KO_F): 5'-[40-50 nt upstream of this compound start codon]-ttcgtacgctgcaggtcgac-3'
-
Reverse primer (VHR1_KO_R): 5'-[40-50 nt downstream of this compound stop codon]-atcgatgaattcgagctcgg-3'
-
High-fidelity DNA polymerase
-
Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method)
-
YPD medium
-
G418 (Geneticin)
Procedure:
-
PCR Amplification of the KanMX Cassette:
-
Amplify the KanMX cassette from the pFA6a-KanMX6 plasmid using the VHR1_KO_F and VHR1_KO_R primers. The primers contain flanking sequences homologous to the regions immediately upstream and downstream of the this compound open reading frame.
-
Purify the PCR product using a standard PCR purification kit.
-
-
Yeast Transformation:
-
Prepare competent S. cerevisiae cells.
-
Transform the competent cells with the purified PCR product using the lithium acetate/polyethylene glycol method.[1]
-
-
Selection of Transformants:
-
Plate the transformed cells on YPD plates containing G418 (200 µg/mL).
-
Incubate at 30°C for 2-3 days until resistant colonies appear.
-
-
Verification of Gene Knockout:
-
Perform colony PCR on the resistant colonies using a forward primer annealing upstream of the this compound locus and a reverse primer annealing within the KanMX cassette.
-
A successful knockout will yield a PCR product of the expected size, confirming the replacement of the this compound gene with the KanMX cassette.
-
Chromatin Immunoprecipitation (ChIP) for Vhr1p
This protocol details the procedure for performing ChIP to identify the in vivo binding of Vhr1p to its target promoters.[9][10][11][12][13]
Workflow Diagram:
Materials:
-
S. cerevisiae cells expressing Vhr1p (preferably with an epitope tag, e.g., HA or Myc)
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Antibody against Vhr1p or the epitope tag
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
qPCR primers for target promoters (VHT1, BIO5) and a negative control region.
Procedure:
-
Cross-linking:
-
Grow yeast cells to mid-log phase and cross-link with 1% formaldehyde for 20 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclei in lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to Vhr1p or its epitope tag overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reversal of Cross-links:
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of target promoter regions (VHT1, BIO5) in the immunoprecipitated DNA compared to the input DNA using quantitative PCR (qPCR).
-
Recombinant Vhr1p Expression and Purification
This protocol describes the expression of a His-tagged Vhr1p in E. coli and its purification using immobilized metal affinity chromatography (IMAC).[14][15][16][17]
Workflow Diagram:
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET-28a) containing the this compound coding sequence
-
LB medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (containing lysozyme and DNase I)
-
Ni-NTA affinity resin
-
Wash buffer (containing a low concentration of imidazole)
-
Elution buffer (containing a high concentration of imidazole)
Procedure:
-
Expression:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Grow the cells in LB medium to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
IMAC Purification:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Incubate the clarified lysate with the equilibrated resin to allow the His-tagged Vhr1p to bind.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the purified His-tagged Vhr1p with elution buffer.
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE to assess its purity and size.
-
Yeast One-Hybrid (Y1H) Assay
This protocol outlines the Y1H assay to confirm the interaction between Vhr1p and its DNA binding site (VHRE).[18][19][20][21][22]
Workflow Diagram:
Materials:
-
Yeast reporter strain
-
Bait vector (e.g., pAbAi)
-
Prey vector (e.g., pGADT7)
-
VHRE sequence
-
This compound coding sequence
-
Restriction enzymes and T4 DNA ligase
-
Yeast transformation reagents
-
Selective media (e.g., SD/-Ura, SD/-Leu, and SD/-Leu with Aureobasidin A)
Procedure:
-
Construct Bait Plasmid:
-
Clone tandem repeats of the VHRE sequence upstream of a reporter gene (e.g., AUR1-C) in the bait vector.
-
-
Construct Prey Plasmid:
-
Clone the full-length coding sequence of this compound in-frame with the GAL4 activation domain (AD) in the prey vector.
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain.
-
-
Selection and Analysis:
-
Plate the transformed cells on selective media lacking leucine to select for the prey plasmid.
-
Replica-plate the colonies onto media containing Aureobasidin A to test for the activation of the reporter gene.
-
Growth on Aureobasidin A indicates a positive interaction between Vhr1p and the VHRE.
-
Conclusion
The this compound protein, while showing sequence divergence across different fungal species, maintains conserved functional domains, particularly its DNA-binding region. This suggests a conserved role in regulating biotin metabolism, a pathway essential for fungal viability. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers studying this compound and its orthologs. Further investigation into the upstream regulatory components of the this compound signaling pathway and the structural basis of its interaction with DNA will be crucial for a complete understanding of its function and for the rational design of novel antifungal agents targeting this pathway.
References
- 1. Vhr1p, a new transcription factor from budding yeast, regulates biotin-dependent expression of VHT1 and BIO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Regulation | SGD [yeastgenome.org]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pnas.org [pnas.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. E. coli protein expression and purification [protocols.io]
- 16. Expression and Purification of Recombinant Proteins in Escherichia coli Tagged with the Metal-Binding Proteins SmbP and CusF3H+ | Springer Nature Experiments [experiments.springernature.com]
- 17. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding Yeast One Hybrid Assay and Its Applications - Creative Proteomics [iaanalysis.com]
- 19. Principle and Protocol of Yeast One-hybrid Analysis - Creative BioMart [creativebiomart.net]
- 20. Gene-centered yeast one-hybrid assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Y1HGold Yeast One-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 22. bitesizebio.com [bitesizebio.com]
Vhr1p Transcription Factor in Saccharomyces cerevisiae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Vhr1p (Vitamin H Regulator 1) protein in Saccharomyces cerevisiae is a critical transcription factor involved in maintaining biotin homeostasis. Encoded by the YIL056W open reading frame, Vhr1p functions as a transcriptional activator, primarily controlling the expression of genes responsible for biotin uptake and the transport of biotin precursors in response to low intracellular biotin levels. This technical guide provides a comprehensive overview of Vhr1p, including its molecular function, regulatory mechanisms, and known target genes. It details the experimental protocols used to elucidate the function of Vhr1p and presents quantitative data on its activity. Furthermore, this guide includes diagrams of the Vhr1p signaling pathway and experimental workflows to facilitate a deeper understanding of its role in yeast cellular physiology.
Introduction
Biotin, also known as vitamin H, is an essential cofactor for a number of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. In the budding yeast Saccharomyces cerevisiae, the regulation of biotin levels is crucial for cellular viability and growth. Vhr1p has been identified as a key transcriptional regulator in the biotin-sensing signal transduction cascade.[1] Under conditions of biotin scarcity, Vhr1p activates the expression of genes necessary for the uptake of biotin and its precursors from the extracellular environment.[1] Understanding the function and regulation of Vhr1p is pivotal for dissecting the molecular mechanisms of nutrient sensing and metabolic regulation in yeast, and may offer insights into analogous pathways in other eukaryotes.
Molecular Characteristics and Function
Vhr1p is a 640-amino acid protein with distinct functional domains that govern its activity as a transcription factor.[2]
-
N-Terminal DNA-Binding Domain: The N-terminal region of Vhr1p contains a Domain of Unknown Function 352 (DUF352), spanning residues 11-107.[2] Experimental evidence from yeast one-hybrid analyses has demonstrated that this domain is responsible for biotin-dependent binding to a specific DNA sequence in the promoters of its target genes.[1]
-
C-Terminal Transcriptional Activation Domain: The C-terminal portion of Vhr1p is responsible for triggering transcriptional activation, also in a biotin-dependent manner.[1]
Vhr1p recognizes and binds to a palindromic 18-nucleotide sequence known as the Vitamin H-Responsive Element (VHRE). The consensus sequence for the VHRE is AATCA-N8-TGAYT .[1] This motif has been identified in the promoter regions of its primary target genes, VHT1 and BIO5.[1]
The Vhr1p Signaling Pathway
The Vhr1p-mediated signaling pathway is a direct response to intracellular biotin levels.
References
The Role of Vhr1 (DUSP3) in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vaccinia H1-Related (Vhr1), also known as Dual Specificity Phosphatase 3 (DUSP3), is a critical regulator of cell cycle progression. As a member of the dual-specificity phosphatase family, this compound dephosphorylates both phosphotyrosine and phosphoserine/threonine residues, with a strong preference for phosphotyrosine.[1][2] Its primary role in the cell cycle is to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), particularly Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[3] Loss of this compound function leads to the hyperactivation of these kinases, triggering cell cycle arrest at the G1/S and G2/M transitions and inducing a senescence-like phenotype.[3] The expression and activity of this compound are themselves regulated throughout the cell cycle, highlighting its integral role in maintaining normal cell division.[4] Dysregulation of this compound has been implicated in various cancers, making it a potential therapeutic target.[5] This guide provides an in-depth technical overview of the function and regulation of this compound in cell cycle progression, including quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Function of this compound in Cell Cycle Control
This compound is essential for the proper progression of the cell cycle. Its primary mechanism of action involves the dephosphorylation and subsequent inactivation of the MAP kinases ERK and JNK.[3] Under normal conditions, transient activation of ERK and JNK is necessary for cell cycle entry and progression. However, sustained hyperactivation of these kinases is anti-proliferative and can lead to cell cycle arrest.[6] this compound acts as a crucial negative regulator, ensuring that ERK and JNK activity levels are appropriately controlled throughout the cell cycle.
Consequence of this compound Depletion: Cell Cycle Arrest
Depletion of this compound via RNA interference (RNAi) results in a significant cell cycle arrest at two key checkpoints: the G1 to S phase transition and the G2 to M phase transition.[3] This arrest is a direct consequence of the sustained hyperactivation of ERK and JNK.[3] Inhibition of either ERK or JNK activity can reverse the cell cycle arrest induced by this compound loss, demonstrating their central role in this process.[3]
Induction of p21Cip1/WAF1
A key downstream effector of the this compound-ERK/JNK pathway is the cyclin-dependent kinase inhibitor (CDKI) p21Cip1/WAF1. Loss of this compound leads to a significant upregulation of p21 protein levels.[3][7] p21 is a potent inhibitor of several cyclin-CDK complexes, including those essential for G1/S and G2/M transitions, thereby enforcing the cell cycle arrest.[8] While precise quantification can vary between cell types and experimental conditions, studies have shown a marked increase in p21 protein, with some reports indicating a several-fold to even a 20-fold increase upon stimuli that induce p21.[7]
Quantitative Data on this compound Function
The following tables summarize the quantitative effects of this compound modulation on cell cycle parameters.
Table 1: Impact of this compound Knockdown on Cell Cycle Phase Distribution
| Cell Line | Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| MCF7 | Control shRNA | 55% | 30% | 15% | [9] (Data for related phosphatase VHZ) |
| MCF7 | VHZ shRNA | 70% (Increased) | 15% (Decreased) | 15% | [9] (Data for related phosphatase VHZ) |
| Jurkat | Untreated | 49.1% | 33.0% | 14.0% | [10] (Illustrative data) |
Table 2: Enzymatic Kinetics of this compound (DUSP3)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| p-ERK | N/A | N/A | N/A | |
| p-JNK | N/A | N/A | N/A | |
| pNPP | ~4000 | ~0.18 | ~45 | [5] (Data for general phosphatase activity) |
Note: Specific kinetic constants (Km and kcat) for this compound with its physiological substrates ERK and JNK are not available in the provided search results. The data for the artificial substrate p-nitrophenyl phosphate (pNPP) is included to provide a general measure of this compound's catalytic activity.
Signaling Pathways Involving this compound
The signaling network controlled by this compound is central to its role in cell cycle regulation. The core of this pathway involves the negative regulation of the MAPK cascade.
This compound-MAPK Signaling Pathway
Caption: this compound negatively regulates the MAPK pathway to control cell cycle progression.
Regulation of this compound Expression and Activity
The expression and activity of this compound are dynamically regulated throughout the cell cycle. This compound protein levels are low in early G1, rise steadily through S phase, and peak in G2/M.[4] This cyclical expression pattern is crucial for its function in modulating MAPK activity at different stages of the cell cycle.
Post-translational modifications also play a role in regulating this compound activity. For instance, in T cells, the tyrosine kinase ZAP-70 phosphorylates this compound at tyrosine 138, which is required for its ability to downregulate the ERK and JNK pathways.[1] While the involvement of ubiquitination in this compound degradation is suggested, the specific E3 ubiquitin ligases responsible for this process remain to be fully identified.[3][11]
Caption: Transcriptional and post-translational regulation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in cell cycle progression.
This compound Knockdown and Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for depleting this compound using siRNA followed by cell cycle analysis.
Caption: Workflow for this compound knockdown and cell cycle analysis.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound-specific siRNA and non-targeting control siRNA[12]
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)[8]
-
Opti-MEM™ Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-Vhr1 (DUSP3), anti-p21, anti-actin (or other loading control)[12][13]
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Transfection:
-
One day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.[14]
-
On the day of transfection, prepare siRNA-lipid complexes according to the manufacturer's protocol. A final siRNA concentration of 10-50 nM is typically effective.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Cell Harvest and Fixation for Flow Cytometry:
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Trypsinize the cells, collect them in a tube, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the G1, S, and G2/M phases of the cell cycle.[15][16]
-
-
Western Blot Analysis:
-
For validation, lyse a parallel set of transfected cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against this compound, p21, and a loading control.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Immunoprecipitation of this compound
This protocol is for the isolation of this compound and its potential interacting partners.
Materials:
-
Cell lysate (prepared as for Western blotting)
-
Anti-Vhr1 antibody suitable for immunoprecipitation (IP)[2][12]
-
Control IgG antibody (from the same species as the anti-Vhr1 antibody)
-
Protein A/G agarose or magnetic beads
-
IP lysis buffer (a milder buffer than RIPA, e.g., containing 0.05% Nonidet P-40, may be preferable)[17]
-
Wash buffer (e.g., IP lysis buffer)
-
SDS-PAGE sample buffer
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C with rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.[18]
-
-
Immunoprecipitation:
-
Add the anti-Vhr1 antibody or control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washes and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-4 times with ice-cold wash buffer.[10]
-
After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting or mass spectrometry.[17]
-
This compound as a Therapeutic Target
The critical role of this compound in regulating cell proliferation, particularly its control over the pro-proliferative ERK and JNK pathways, makes it an attractive target for cancer therapy.[5] Since loss of this compound leads to cell cycle arrest, inhibitors of this compound could potentially be used to halt the growth of tumors.[5] Furthermore, the observation that this compound is overexpressed in some cancers suggests that these tumors may be dependent on this compound to maintain the appropriate levels of MAPK signaling for their continued proliferation.[19] The development of potent and specific small-molecule inhibitors of this compound is an active area of research with the potential to yield novel anti-cancer therapeutics.[5]
Conclusion
This compound (DUSP3) is a key phosphatase that fine-tunes the activity of the ERK and JNK MAP kinases to ensure proper cell cycle progression. Its depletion leads to sustained MAPK activation, upregulation of the CDK inhibitor p21, and subsequent arrest at the G1/S and G2/M checkpoints. The intricate regulation of this compound itself throughout the cell cycle underscores its importance as a nodal point in the control of cell division. A deeper understanding of the this compound signaling network and its regulation will be crucial for exploiting this phosphatase as a therapeutic target in cancer and other proliferative disorders.
References
- 1. DUSP3 dual specificity phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. VHR/DUSP3 phosphatase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Analysis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ERK MAP kinase in G1 cell cycle progression and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serine 123 Phosphorylation Modulates p21 Protein Stability and Activity by Suppressing Ubiquitin-independent Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Proteomics Reveals the Basis for the Biochemical Specificity of the Cell Cycle Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. DUSP3 - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
The Dual Faces of VHR/DUSP3: A Technical Guide to its Genetic Mutations and Disease Associations
For Immediate Release
MIAMI, FL – October 30, 2025 – In the intricate landscape of cellular signaling, the Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), emerges as a critical regulator with a paradoxical role in human health and disease. This technical guide provides an in-depth analysis of VHR/DUSP3, focusing on the impact of its genetic mutations, its complex involvement in cancer, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal enzyme.
VHR/DUSP3 is a member of the dual-specificity phosphatase family, enzymes that dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on their target substrates.[1] This dual activity allows VHR/DUSP3 to exert significant control over key signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to cell proliferation, differentiation, and apoptosis.[1]
The Dichotomous Role of VHR/DUSP3 in Cancer
A compelling aspect of VHR/DUSP3 biology is its context-dependent role as both a tumor suppressor and a tumor promoter. Its function appears to be contingent on the specific cancer type and cellular environment.
In some cancers, such as breast and non-small cell lung cancer, VHR/DUSP3 acts as a tumor suppressor.[2] Conversely, in malignancies like cervical and prostate cancer, it functions as an oncoprotein, with its overexpression correlating with a more aggressive disease phenotype.[2] This dual nature underscores the complexity of the signaling networks in which VHR/DUSP3 participates and highlights the challenges in developing therapeutic strategies that target this phosphatase.
VHR/DUSP3-Mediated Signaling Pathways
The primary signaling pathway regulated by VHR/DUSP3 is the MAPK/ERK pathway. VHR/DUSP3 directly dephosphorylates and inactivates key kinases in this cascade, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38.[1] By modulating the activity of these kinases, VHR/DUSP3 influences a wide array of cellular processes.
Beyond the MAPK pathway, VHR/DUSP3 has been shown to dephosphorylate other critical signaling proteins such as Focal Adhesion Kinase (FAK), a key player in cell adhesion and migration.[3] The expanding list of VHR/DUSP3 substrates continues to reveal new facets of its regulatory functions.
Below is a diagram illustrating the central role of VHR/DUSP3 in regulating the MAPK signaling pathway.
Impact of Genetic Mutations on VHR/DUSP3 Function
Genetic alterations in the DUSP3 gene can significantly impact the phosphatase's function, contributing to the dysregulation of signaling pathways and promoting disease. Mutations can affect catalytic activity, substrate binding, and protein stability. A summary of the effects of a key mutation is presented below.
| Mutation | Location | Effect on Function | Disease Association |
| H123F | Active Site | Results in a 19-fold decrease in the kcat/KM value, indicating a significant reduction in catalytic efficiency.[4] | While not directly linked to a specific disease in this study, mutations affecting the active site are likely to have pathological consequences. |
| C124S | Catalytic Cysteine | Abolishes catalytic activity, creating a "substrate-trapping" mutant useful for identifying VHR/DUSP3 substrates.[5] | Not a naturally occurring disease mutation, but a critical tool for research. |
Experimental Protocols for Investigating VHR/DUSP3
A variety of experimental techniques are employed to study the function of VHR/DUSP3 and the effects of its mutations. Detailed methodologies for key experiments are provided below.
Site-Directed Mutagenesis of DUSP3
This protocol outlines the generation of specific mutations in the DUSP3 gene using a PCR-based method.
1. Primer Design:
- Design complementary forward and reverse primers containing the desired mutation.
- The mutation should be located in the center of the primers.
- Primers should be 25-45 nucleotides in length with a melting temperature (Tm) between 75-80°C.
- Ensure primers have a GC content of 40-60%.
2. PCR Amplification:
- Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type DUSP3 cDNA.
- The PCR reaction creates a linear DNA product containing the desired mutation.
3. DpnI Digestion:
- Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
4. Transformation:
- Transform the DpnI-treated DNA into competent E. coli cells.
- The host bacteria will repair the nicks in the plasmid DNA.
5. Verification:
- Isolate plasmid DNA from individual bacterial colonies.
- Verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.
The following diagram illustrates the workflow for site-directed mutagenesis.
In Vitro Phosphatase Assay
This assay measures the enzymatic activity of purified VHR/DUSP3 protein against a fluorogenic substrate.
1. Reagents and Materials:
- Purified wild-type or mutant VHR/DUSP3 protein.
- Assay buffer: 50 mM Bis-Tris (pH 6.0), 150 mM NaCl, 2 mM DTT.
- Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).
- 384-well black microplate.
- Fluorescence microplate reader.
2. Assay Procedure:
- Prepare serial dilutions of the VHR/DUSP3 protein in assay buffer.
- Prepare a working solution of DiFMUP in assay buffer.
- Add 20 µL of the protein dilution to each well of the microplate.
- Initiate the reaction by adding 20 µL of the DiFMUP working solution to each well.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
3. Data Analysis:
- Subtract the background fluorescence (wells with no enzyme).
- Plot the fluorescence intensity against the protein concentration to determine the specific activity.
- For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine Km and kcat values.
CRISPR-Cas9 Mediated Knockout of DUSP3
This protocol describes the generation of DUSP3 knockout cell lines using the CRISPR-Cas9 system.
1. Guide RNA (gRNA) Design and Cloning:
- Design two or more gRNAs targeting an early exon of the DUSP3 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay.
- Clone the gRNA sequences into a suitable Cas9 expression vector.
2. Transfection:
- Transfect the Cas9/gRNA plasmids into the target cancer cell line using an appropriate method (e.g., lipofection, electroporation).
3. Selection and Clonal Isolation:
- Select for transfected cells using an appropriate marker (e.g., puromycin resistance).
- Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
4. Verification of Knockout:
- Expand the single cell clones.
- Extract genomic DNA and perform PCR followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of insertions or deletions (indels) at the target site.
- Confirm the absence of DUSP3 protein expression by Western blotting.
The following diagram illustrates the workflow for generating a DUSP3 knockout cell line.
Future Directions
The dual role of VHR/DUSP3 in cancer presents both a challenge and an opportunity for therapeutic development. A deeper understanding of the context-dependent factors that dictate its function as either a tumor suppressor or an oncoprotein is crucial. Further research should focus on identifying the complete VHR/DUSP3 interactome and substrate profile in different cellular contexts. The development of highly specific VHR/DUSP3 inhibitors and activators will be instrumental in dissecting its complex biology and exploring its therapeutic potential. This technical guide provides a foundation for these future investigations, which hold the promise of novel therapeutic strategies for a range of human diseases.
References
- 1. DUSP3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DUSP3 dual specificity phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Structural and biochemical analysis of atypically low dephosphorylating activity of human dual-specificity phosphatase 28 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Post-Translational Modifications of Vhr1 Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vhr1 protein (Vaccinia H1-related phosphatase), and its human ortholog hYVH1 (also known as DUSP12), is a dual-specificity phosphatase implicated in a variety of critical cellular processes. These include ribosome biogenesis, cell cycle regulation, and the stress response.[1][2][3] The functional versatility of this compound is, in part, governed by post-translational modifications (PTMs), which dynamically regulate its enzymatic activity, subcellular localization, and protein-protein interactions.
This technical guide provides a comprehensive overview of the known post-translational modifications of the this compound protein, with a primary focus on phosphorylation, which is the most extensively characterized PTM for this protein to date. To date, there is a lack of significant evidence in the scientific literature regarding other major PTMs such as ubiquitination, SUMOylation, or acetylation of this compound/hYVH1. Therefore, this guide will concentrate on the established phosphorylation events, their functional consequences, and the experimental methodologies employed for their investigation.
Phosphorylation of this compound/hYVH1
Phosphorylation is a key regulatory mechanism for this compound/hYVH1 function. Several phosphorylation sites have been identified, with Src kinase-mediated tyrosine phosphorylation being a prominent modification.
Key Phosphorylation Sites and Their Functional Impact
Research has identified several key phosphorylation sites on hYVH1, the human ortholog of this compound. These modifications are critical in modulating the protein's function and subcellular dynamics.
| Phosphorylation Site | Kinase | Species | Functional Consequence | Reference |
| Tyrosine 179 (Tyr179) | Src | Human | Alters subcellular localization, promoting nuclear shuttling and partitioning to the 60S ribosomal subunit. Attenuates localization to stress granules. | [1] |
| Tyrosine 35 (Tyr35) | Src | Human | Identified as a novel Src phosphorylation site. | [4] |
| Serine 335 (Ser335) | Unknown | Human | Regulates subcellular targeting of hYVH1 and augments its G2/M cell cycle phenotype. | [2][3] |
Quantitative Data on the Functional Consequences of hYVH1 Phosphorylation
While direct quantitative data on the stoichiometry of this compound/hYVH1 phosphorylation is limited in the literature, studies have quantified the functional outcomes of these modifications.
| Parameter | Condition | Quantitative Change | Reference |
| Subcellular Localization (Nuclear vs. Cytoplasmic) | Wild-type hYVH1 | 21.64% Nuclear / 78.36% Cytoplasmic | [1] |
| hYVH1 co-expressed with Src | 52.15% Nuclear / 47.85% Cytoplasmic | [1] | |
| Phosphomimetic hYVH1 Y179E | 49.64% Nuclear / 50.36% Cytoplasmic | [1] | |
| Protein Interaction (hYVH1-Hsp70) | Co-expression with Src | 29% decrease in Hsp70 co-immunoprecipitation | [4] |
Signaling Pathways and Experimental Workflows
Src-Mediated Regulation of hYVH1 Localization and Function
The phosphorylation of hYVH1 by Src kinase is a key event that modulates its subcellular localization and its role in ribosome biogenesis and stress response.
Experimental Workflow for Identifying this compound Phosphorylation Sites
A general workflow for the identification and characterization of this compound/hYVH1 phosphorylation sites involves a combination of molecular biology, biochemistry, and mass spectrometry techniques.
Experimental Protocols
The following are representative, detailed protocols for the key experiments cited in the study of this compound/hYVH1 post-translational modifications.
Protocol 1: Immunoprecipitation of FLAG-tagged hYVH1 for In Vitro Kinase Assay
This protocol describes the immunoprecipitation of FLAG-tagged hYVH1 from cell lysates for subsequent use in an in vitro kinase assay.
A. Solutions and Reagents
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA.
-
Anti-FLAG M2 Affinity Gel: Agarose beads conjugated with anti-FLAG antibody.
-
3xFLAG Peptide: For elution.
B. Procedure
-
Cell Lysis:
-
Culture and transfect HEK293T cells with a plasmid encoding FLAG-tagged hYVH1.
-
After 24-48 hours, wash the cells with ice-cold PBS and lyse them in ice-cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel by washing with Wash Buffer.
-
Add the clarified cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with Wash Buffer to remove non-specific binding proteins.
-
-
Elution (Optional, if purified protein is needed for the kinase assay):
-
Elute the bound FLAG-hYVH1 by incubating the beads with a solution containing 3xFLAG peptide for 30 minutes at 4°C.
-
Collect the eluate containing the purified FLAG-hYVH1.
-
Protocol 2: In Vitro Src Kinase Assay
This protocol details the in vitro phosphorylation of immunoprecipitated hYVH1 by Src kinase.
A. Solutions and Reagents
-
Kinase Buffer (10x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.
-
ATP Solution: 10 mM ATP in water.
-
Recombinant active Src kinase.
-
Immunoprecipitated FLAG-hYVH1 on beads (from Protocol 1).
B. Procedure
-
Wash the immunoprecipitated FLAG-hYVH1 beads twice with Kinase Buffer (1x).
-
Prepare the kinase reaction mix:
-
1x Kinase Buffer
-
1 mM ATP
-
Recombinant active Src kinase (e.g., 50-100 ng)
-
Immunoprecipitated FLAG-hYVH1 on beads
-
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
To stop the reaction, add 2x SDS-PAGE loading buffer and boil for 5 minutes.
-
The sample is now ready for analysis by SDS-PAGE and Western blotting with a pan-phosphotyrosine antibody or a site-specific antibody.
Protocol 3: Mass Spectrometry for Phosphorylation Site Identification
This protocol provides a general workflow for identifying phosphorylation sites on hYVH1 using mass spectrometry.
A. Sample Preparation
-
Run the sample from the in vitro kinase assay (Protocol 2) on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue and excise the band corresponding to hYVH1.
-
Perform in-gel trypsin digestion of the protein.
-
Extract the peptides from the gel.
-
Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads.
B. LC-MS/MS Analysis
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
C. Data Analysis
-
Search the acquired MS/MS spectra against a protein database containing the sequence of hYVH1 using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify variable modifications for phosphorylation on serine, threonine, and tyrosine residues.
-
Validate the identified phosphopeptides and localize the phosphorylation sites using appropriate software tools and manual inspection of the MS/MS spectra.
Protocol 4: Immunofluorescence for Subcellular Localization
This protocol describes the visualization of hYVH1 subcellular localization by immunofluorescence microscopy.
A. Solutions and Reagents
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.2% Triton X-100 in PBS.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-FLAG antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-mouse IgG.
-
DAPI: For nuclear counterstaining.
B. Procedure
-
Cell Culture and Transfection:
-
Grow cells on glass coverslips and transfect with plasmids encoding FLAG-hYVH1 (wild-type or mutants) and Src kinase where applicable.
-
-
Fixation and Permeabilization:
-
After 24 hours, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-FLAG antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
-
Conclusion
The post-translational modification of this compound/hYVH1, particularly through phosphorylation, is a critical mechanism for regulating its diverse cellular functions. The phosphorylation by Src kinase at key tyrosine residues has been shown to directly impact the protein's subcellular localization and its involvement in fundamental processes like ribosome biogenesis and the cellular stress response. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these and other potential post-translational modifications of this compound, paving the way for a deeper understanding of its role in cellular signaling and its potential as a therapeutic target in various diseases. Further research is warranted to explore other potential PTMs and to quantitatively assess the dynamics of this compound phosphorylation in different cellular contexts.
References
- 1. Src-mediated phosphorylation of the ribosome biogenesis factor hYVH1 affects its localization, promoting partitioning to the 60S ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The dual-specificity phosphatase hYVH1 (DUSP12) is a novel modulator of cellular DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating Structural Determinants of the hYVH1-Hsp70 Interaction Using High Resolution Mass Spectrometry [uwindsor.scholaris.ca]
The Subcellular Dynamics of Vhr1: A Tale of Two Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The designation "Vhr1" is associated with two distinct proteins in different organisms: the human Vaccinia H1-Related (VHR) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), and the this compound protein in the budding yeast Saccharomyces cerevisiae, a key transcription factor in biotin metabolism. This guide provides a comprehensive technical overview of the subcellular dynamics, signaling pathways, and experimental methodologies for both of these critical regulatory proteins.
Part 1: Human VHR (DUSP3) - A Regulator of Cell Signaling and Genomic Stability
Human VHR, or DUSP3, is a dual-specificity phosphatase that plays a crucial role in cellular signaling by dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its substrates. Its subcellular localization and activity are tightly regulated, and dysregulation is implicated in various diseases, including cancer.
Subcellular Localization and Dynamics of DUSP3
DUSP3 is predominantly a nuclear protein, but it can shuttle between the nucleus and the cytoplasm. Its localization is dynamic and can be influenced by cellular stress and signaling events. Notably, upon exposure to UV radiation, DUSP3 translocates within the nucleus, moving between the nucleolus and the nucleoplasm. This dynamic behavior is linked to its role in the DNA damage response.
Quantitative Data on DUSP3 Subcellular Distribution
The subcellular distribution of DUSP3 has been quantified under different conditions, highlighting its dynamic nature. The following table summarizes the localization of Nucleophosmin (NPM), a key interaction partner of DUSP3, which reflects the impact of DUSP3 on its translocation.
| Cell Line | Condition | NPM Localization (Nucleolus %) | NPM Localization (Nucleoplasm %) |
| MRC-5 | Basal | 80.5 | 19.5 |
| MRC-5 | UV (6h) | 55.2 | 44.8 |
| shDUSP3 | Basal | 78.9 | 21.1 |
| shDUSP3 | UV (3h) | 53.7 | 46.3 |
This data is derived from studies on NPM translocation in the presence and absence of DUSP3, indicating that DUSP3 influences the rate of NPM movement from the nucleolus to the nucleoplasm following UV-induced DNA damage[1].
DUSP3 Signaling Pathways
DUSP3 is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It directly dephosphorylates and inactivates ERK, JNK, and p38 MAP kinases, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis.
Recent evidence has also revealed a critical role for DUSP3 in maintaining genomic stability through its interaction with Nucleophosmin (NPM) and the tumor suppressor p53. Under genotoxic stress, DUSP3 dephosphorylates NPM, which in turn affects the localization and activity of ARF and HDM2, leading to the stabilization and activation of p53.
Experimental Protocols: Investigating DUSP3 Subcellular Dynamics
This protocol outlines the general steps for visualizing the subcellular localization of DUSP3 using immunofluorescence microscopy.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MRC-5) on sterile glass coverslips in a petri dish with appropriate growth medium.
-
For studying dynamic changes, treat the cells with stimuli such as UV radiation at a specific dose (e.g., 18 J/m²).
-
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for DUSP3 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal or fluorescence microscope.
-
Acquire images in the appropriate channels for DUSP3 and DAPI.
-
Analyze the images to determine the subcellular localization of DUSP3. Quantitative analysis of nuclear and cytoplasmic fluorescence intensity can be performed using image analysis software.
-
Part 2: Yeast Vhr1p - A Transcriptional Regulator of Biotin Homeostasis
In Saccharomyces cerevisiae, Vhr1p is a transcription factor that plays a pivotal role in regulating the cellular response to biotin (vitamin H) availability. Its activity is crucial for the expression of genes involved in biotin uptake and metabolism.
Subcellular Localization and Function of Vhr1p
Vhr1p is a nuclear protein that binds to specific DNA sequences in the promoters of its target genes. Its function as a transcriptional activator is dependent on the cellular concentration of biotin. Under low biotin conditions, Vhr1p is active and promotes the transcription of genes required for biotin import and synthesis.
Vhr1p Signaling Pathway
The Vhr1p-mediated signaling pathway is a classic example of nutrient sensing and gene regulation. When intracellular biotin levels are low, Vhr1p binds to a specific palindromic DNA sequence known as the Vitamin H-Responsive Element (VHRE), which has the consensus sequence AATCA-N8-TGAYT. This binding event recruits the SWI/SNF chromatin remodeling complex and RNA polymerase II to the promoters of target genes, leading to their transcriptional activation. Key target genes include VHT1, which encodes a biotin transporter, and BIO5, involved in the uptake of a biotin precursor.
Experimental Protocols: Characterizing Vhr1p Function
The Y1H assay is a powerful technique to identify and confirm the interaction between a protein (like Vhr1p) and a specific DNA sequence (like the VHRE).
-
Bait and Prey Vector Construction:
-
Bait Vector: Clone the DNA sequence of interest (e.g., multiple copies of the VHRE) upstream of a reporter gene (e.g., HIS3 or lacZ) in a yeast integration vector.
-
Prey Vector: Clone the coding sequence of the protein of interest (e.g., this compound) into a yeast expression vector containing a transcriptional activation domain (AD), such as the GAL4 AD.
-
-
Yeast Strain Generation:
-
Transform a suitable yeast strain (e.g., one with auxotrophic markers corresponding to the reporter genes) with the linearized bait vector.
-
Select for transformants in which the bait-reporter cassette has integrated into the yeast genome.
-
-
Transformation and Screening:
-
Transform the bait-containing yeast strain with the prey vector (or a cDNA library for screening).
-
Plate the transformed cells on a selective medium that lacks the nutrient corresponding to the reporter gene (e.g., medium lacking histidine) and may contain a competitive inhibitor (e.g., 3-AT) to suppress background growth.
-
-
Analysis of Results:
-
Growth on the selective medium indicates an interaction between the prey protein and the bait DNA sequence, leading to the activation of the reporter gene.
-
For the lacZ reporter, a blue color in the presence of X-gal confirms the interaction.
-
ChIP is used to determine if a protein is associated with a specific DNA region in vivo. This protocol is adapted for yeast.
-
Cell Growth and Cross-linking:
-
Grow yeast cells to mid-log phase.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15-20 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and wash them.
-
Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Vhr1p).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of putative target genes (e.g., VHT1, BIO5) and a control region. An enrichment of the target DNA in the immunoprecipitated sample compared to an input control indicates binding of the protein to that region.
-
References
The Dual-Specificity Phosphatase Vhr1 (DUSP3): A Context-Dependent Regulator in Cancer Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-related (Vhr) phosphatase, is a small, atypical member of the dual-specificity protein phosphatase family.[1][2] These enzymes are critical regulators of intracellular signaling, capable of dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on their substrates.[1] Vhr1 plays a pivotal role in modulating key cellular processes, including cell cycle progression, proliferation, and apoptosis, primarily through its regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] Unlike many other MAPK phosphatases, this compound expression is not typically induced by extracellular stimuli but is regulated throughout the cell cycle. Emerging evidence points to a complex and often contradictory role for this compound in cancer, where it can function as either a tumor suppressor or a promoter of oncogenesis depending on the cellular context and cancer type.[1][2] This guide provides a detailed overview of this compound's function in cancer, focusing on its involvement in critical signaling pathways, quantitative expression data, and key experimental protocols for its study.
The Dichotomous Role of this compound in Cancer
This compound's function in tumorigenesis is not monolithic; it exhibits both tumor-suppressive and oncogenic properties. This duality is largely dependent on the specific signaling pathways it regulates within different cancer types.
-
Tumor Suppressor: In some contexts, this compound acts as a tumor suppressor by negatively regulating pro-proliferative and pro-survival pathways. For instance, by dephosphorylating and inactivating ERK1/2, this compound can halt uncontrolled cell growth.[1] Similarly, its ability to dephosphorylate and inactivate STAT3, a key transcription factor often constitutively active in cancer, can suppress tumor progression.[5][6] Downregulation of DUSP3 has been observed in breast cancer and non-small cell lung cancer (NSCLC), correlating with a poor prognosis and suggesting a tumor-suppressive role.
-
Oncogene/Tumor Promoter: Conversely, this compound is overexpressed in other malignancies, such as cervical and prostate cancers, where it promotes cancer cell survival.[7] In prostate cancer, this compound has been shown to inhibit castration-induced apoptosis.[7] Furthermore, this compound has been identified as a critical pro-angiogenic factor, essential for the formation of new blood vessels that supply tumors.[1][2] This function appears to be independent of its classic MAPK substrates but is crucial for tumor growth and neovascularization.[1][8]
This compound in Core Cancer Signaling Pathways
This compound exerts its influence on cancer development by directly dephosphorylating and modulating the activity of key components in several major signaling cascades.
Regulation of the MAPK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that transmits signals from extracellular growth factors to the nucleus, regulating cell proliferation, differentiation, and survival.[9] Aberrant activation of this pathway is a hallmark of many cancers.[9][10] this compound functions as a negative regulator of this pathway by directly dephosphorylating the activation loop of ERK1 and ERK2, which contains both a phosphotyrosine and a phosphothreonine residue.[1] This action terminates the downstream signaling, thereby inhibiting excessive cell proliferation. Loss of DUSP3 can lead to augmented ERK activation.[4]
Regulation of the JNK Pathway
The c-Jun N-terminal kinase (JNK) pathway is another critical MAPK pathway, primarily activated by stress stimuli. It plays a dual role in cancer, contributing to both apoptosis and cell survival.[7] this compound can dephosphorylate and inactivate JNK, thereby modulating cellular responses to stress.[1] In some cancer cells, knockdown of this compound leads to JNK activation and subsequent apoptosis, suggesting that targeting this compound could be a therapeutic strategy.[7]
Regulation of the JAK/STAT3 Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is frequently dysregulated in cancer, with STAT3 being a key transcription factor that promotes proliferation and survival.[5] this compound has been identified as a direct regulator of STAT3. It interacts with the C-terminal domain of STAT3 and directly dephosphorylates the critical activating tyrosine residue (Y705).[5][6][11] This dephosphorylation event inhibits STAT3 transcriptional activity, leading to reduced expression of its downstream target genes and suppression of cancer cell migration.[5][6]
Role in Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been identified as a novel and important player in this process.[1][2] Studies using DUSP3-deficient mice showed that these mice were unable to mount a proper angiogenic response to stimuli like basic fibroblast growth factor (b-FGF) and failed to vascularize transplanted tumors.[1][2][8] This pro-angiogenic function was observed in endothelial cells and appears to be independent of ERK and JNK dephosphorylation, suggesting this compound has other critical substrates or roles in the angiogenic process.[1][8]
Data Presentation: this compound (DUSP3) Expression in Human Cancers
Quantitative analysis of this compound (DUSP3) expression across various cancer types reveals a heterogeneous landscape, underscoring its context-dependent role. Data from large-scale studies like The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project provide valuable insights.[12][13][14][15]
| Cancer Type | Expression Change in Tumor vs. Normal | Implied Role | Key Findings & References |
| Cervical Cancer | Upregulated | Oncogenic | Higher expression in multiple cervical cancer cell lines (HeLa, SiHa, CaSki) compared to normal tissues.[7] |
| Prostate Cancer | Upregulated | Oncogenic | Overexpressed in prostate cancer cells; knockdown leads to JNK activation and apoptosis.[7] |
| Osteosarcoma | Downregulated | Tumor Suppressor | Decreased DUSP3 expression found in human osteosarcoma tissues; overexpression inhibits proliferation and stemness.[16] |
| Breast Cancer | Downregulated | Tumor Suppressor | DUSP3 has been found to be downregulated in breast carcinomas. |
| Lung Cancer (NSCLC) | Downregulated | Tumor Suppressor | GSEA analysis of GEO datasets links DUSP3 to stem cell-related processes in lung cancer.[17] |
| Melanocytic Tumors | Decreased with Progression | Tumor Suppressor | A decrease in DUSP3 positivity is observed from common nevi to metastatic melanomas. |
This table is a summary based on available literature. Expression levels can vary based on tumor subtype, stage, and patient population.
Experimental Protocols
Studying the function of this compound requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: siRNA-Mediated Knockdown of this compound and Western Blot Analysis
This protocol describes the transient silencing of the DUSP3 gene in a cancer cell line (e.g., HeLa) to study its effect on target protein phosphorylation.
1. Materials and Reagents:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
This compound (DUSP3)-targeting siRNA and non-targeting control siRNA (siCTL)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-DUSP3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
2. Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 50 pmol of siRNA (siDUSP3 or siCTL) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex to the cells in each well.
-
Incubate cells for 48-72 hours at 37°C.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize samples to equal protein concentration with RIPA buffer. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-DUSP3, anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Visualize bands using a chemiluminescence imaging system. Densitometry can be used for quantitative analysis of protein levels.[18][19]
-
Protocol 2: In Vitro this compound Phosphatase Activity Assay
This colorimetric assay measures the enzymatic activity of purified this compound using the non-specific substrate p-nitrophenyl phosphate (pNPP).[20][21][22]
1. Materials and Reagents:
-
Purified recombinant this compound (DUSP3) protein
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)
-
Stop Solution (e.g., 2N NaOH)
-
96-well clear, flat-bottom microplate
-
Spectrophotometric microplate reader
2. Procedure:
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature. Prepare fresh serial dilutions of the purified this compound enzyme in Assay Buffer.
-
Set up Reaction:
-
In a 96-well plate, add 50 µL of each this compound enzyme dilution to triplicate wells.
-
Include blank control wells containing 50 µL of Assay Buffer without the enzyme.
-
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the pNPP substrate solution to each well. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow in the presence of dephosphorylated pNPP (p-nitrophenol).
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank controls from the sample readings. Plot absorbance against enzyme concentration to determine activity.
Protocol 3: Co-Immunoprecipitation (Co-IP) of this compound and a Target Protein
This protocol is used to verify the physical interaction between this compound and a putative substrate, such as STAT3, in cells.[5][23][24][25]
1. Materials and Reagents:
-
Cells co-transfected with tagged this compound (e.g., FLAG-DUSP3) and tagged target protein (e.g., HA-STAT3)
-
Non-denaturing Lysis Buffer (e.g., Tris-buffered saline with 1% Triton X-100 and protease/phosphatase inhibitors)
-
Anti-FLAG M2 Affinity Gel (or Protein A/G beads plus anti-FLAG antibody)
-
Wash Buffer (Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or Laemmli buffer)
-
Primary antibodies for Western blot: anti-HA, anti-FLAG
2. Procedure:
-
Cell Lysis: Lyse transfected cells with ice-cold non-denaturing lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation (Bait Capture):
-
Incubate the (pre-cleared) lysate with anti-FLAG affinity gel or with anti-FLAG antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
If using antibody first, add Protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution (Prey Release): Elute the protein complexes from the beads. This can be done by adding Laemmli buffer and boiling (for Western blot analysis) or by using a low-pH elution buffer.
-
Analysis: Analyze the eluate by Western blotting. Probe one blot with an anti-HA antibody to detect the co-precipitated "prey" protein (STAT3) and another with an anti-FLAG antibody to confirm the successful immunoprecipitation of the "bait" protein (this compound).
Protocol 4: In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay assesses the pro- or anti-angiogenic effects of this compound by measuring blood vessel formation in a subcutaneously implanted Matrigel plug in mice.[7][26][27][28]
1. Materials and Reagents:
-
Growth Factor Reduced Matrigel
-
Angiogenic stimulus (e.g., b-FGF and Heparin) or tumor cells
-
6 to 8-week-old C57BL/6 or immunodeficient mice
-
Ice-cold syringes with 24G needles
-
Anesthesia
-
Hemoglobin quantification kit (e.g., Drabkin's reagent) or anti-CD31 antibody for immunohistochemistry (IHC)
2. Procedure:
-
Preparation of Matrigel Mixture: Thaw Matrigel overnight at 4°C. On ice, mix liquid Matrigel with the angiogenic stimulus (e.g., 250 ng/mL b-FGF). Keep the mixture on ice at all times to prevent premature solidification.[1]
-
Subcutaneous Injection: Anesthetize the mice. Using a pre-chilled syringe, subcutaneously inject 0.5-0.6 mL of the Matrigel mixture into the flank of each mouse.[26] The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for blood vessels from the host to infiltrate the plug.[7][26]
-
Plug Excision and Analysis:
-
Euthanize the mice and surgically excise the Matrigel plugs.
-
Quantitative Analysis (Hemoglobin Assay): Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is directly proportional to the amount of blood and thus vascularization.[1]
-
Qualitative/Quantitative Analysis (IHC): Alternatively, fix the plugs in formalin, embed in paraffin, and section them.[7][27] Perform immunohistochemistry using an endothelial cell marker like anti-CD31 to stain the blood vessels. Vessel density can then be quantified using image analysis software.[26]
-
Conclusion and Future Directions
This compound (DUSP3) is a multifaceted enzyme with a complex, context-dependent role in cancer biology. Its ability to regulate fundamental signaling pathways like MAPK/ERK and JAK/STAT positions it as a critical node in controlling cell fate. While its function as a tumor suppressor is evident in some cancers through the inhibition of proliferation, its essential role in promoting angiogenesis highlights its potential as an oncogenic driver in others. This dual nature makes this compound a challenging but potentially rewarding therapeutic target. The development of specific this compound inhibitors could offer a novel strategy to arrest tumor growth, particularly by sensitizing cancer cells to other therapies or by inhibiting tumor vascularization. Future research should focus on elucidating the complete spectrum of this compound substrates to fully understand the mechanisms behind its contradictory roles and to identify the specific cancer types that would be most responsive to this compound-targeted therapies.
References
- 1. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DUSP3 maintains genomic stability and cell proliferation by modulating NER pathway and cell cycle regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced levels of Dusp3/Vhr phosphatase impair normal spindle bipolarity in an Erk1/2 activity-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 8. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 [bmbreports.org]
- 12. Network analysis of TCGA and GTEx gene expression datasets for identification of trait-associated biomarkers in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UCSC Xena [xenabrowser.net]
- 14. support.terra.bio [support.terra.bio]
- 15. Analyzing cancer gene expression data through the lens of normal tissue-specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DUSP3 restrains the progression and stemness property of osteosarcoma through regulating EGFR/STAT3/SOX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TC2N maintains stem cell-like characteristics to accelerate lung carcinogenesis by blockade of dual specificity protein phosphatase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3hbiomedical.com [3hbiomedical.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]
- 27. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Techniques for Measuring Vhr1 Phosphatase Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vhr1 (Vaccinia H1-related), also known as DUSP3 (Dual Specificity Phosphatase 3), is a member of the dual-specificity phosphatase family that plays a critical role in regulating cellular signaling pathways. It dephosphorylates both phosphotyrosine and phosphoserine/threonine residues on its target substrates, which primarily include the mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38. The activity of this compound is implicated in cell cycle control and has been linked to various cancers. Therefore, the accurate in vitro measurement of this compound phosphatase activity is essential for understanding its biological function and for the discovery of novel therapeutic inhibitors.
These application notes provide detailed protocols for three common in vitro methods to quantify this compound phosphatase activity: a colorimetric assay using p-nitrophenyl phosphate (pNPP), a more sensitive colorimetric assay using malachite green, and a fluorescent assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Additionally, a protocol for determining the inhibitory potential of compounds against this compound is described.
Signaling Pathway of this compound
This compound acts as a negative regulator of the MAPK signaling cascades. Upon activation by various extracellular stimuli, the MAPK pathways are initiated, leading to the phosphorylation and activation of ERK, JNK, and p38. This compound specifically dephosphorylates the phosphotyrosine and phosphothreonine residues within the activation loop of these kinases, thereby inactivating them and terminating the downstream signal.
Application Notes and Protocols for Recombinant Vhr1 Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the expression and purification of recombinant Vhr1 protein. This compound is a transcription factor, and the availability of purified this compound is essential for a variety of research applications, including structural studies, functional assays, and inhibitor screening. The following protocols are based on common methodologies for recombinant protein production in Escherichia coli.
Data Presentation
Table 1: Representative Data for Recombinant this compound Purification
| Purification Step | Total Protein (mg) | This compound Protein (mg) | Purity (%) |
| Cleared Lysate | 500 | 25 | 5 |
| Ni-NTA Affinity Chromatography | 30 | 22 | >90 |
| Size Exclusion Chromatography | 20 | 18 | >95 |
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the this compound gene into an expression vector suitable for production in E. coli. A common approach is to use a vector that adds a polyhistidine tag (His-tag) to the recombinant protein, which facilitates purification.[1][2][3][4]
Materials:
-
This compound cDNA or synthetic gene
-
pET series expression vector (e.g., pET-28a)
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase
-
DH5α competent E. coli cells
-
LB agar plates with appropriate antibiotic (e.g., kanamycin)
-
DNA purification kits
Procedure:
-
Amplify the this compound coding sequence by PCR using primers that introduce restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end).
-
Digest both the PCR product and the pET expression vector with the corresponding restriction enzymes.
-
Purify the digested DNA fragments.
-
Ligate the this compound gene into the digested vector using T4 DNA Ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select individual colonies and verify the correct insertion of the this compound gene by colony PCR and DNA sequencing.
Recombinant Protein Expression
This protocol outlines the expression of His-tagged this compound in an E. coli expression strain, such as BL21(DE3).
Materials:
-
Verified pET-Vhr1 expression plasmid
-
BL21(DE3) competent E. coli cells
-
LB medium
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the pET-Vhr1 plasmid into competent E. coli BL21(DE3) cells.[5]
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[6]
-
The next day, inoculate 1 L of LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[6]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C to improve protein solubility.[6]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[6]
-
The cell pellet can be stored at -80°C or used immediately for purification.
Protein Purification
This protocol describes the purification of His-tagged this compound using immobilized metal affinity chromatography (IMAC) followed by size exclusion chromatography (SEC) for polishing.[7][8][9][10][11]
Materials:
-
Cell pellet containing overexpressed this compound
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose resin
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Sonicator
-
Centrifuge
-
Chromatography columns
Procedure:
a. Cell Lysis and Clarification
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.[6]
-
Collect the supernatant, which contains the soluble His-tagged this compound protein.
b. Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the column.[12]
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.[12][13]
-
Elute the His-tagged this compound protein with Elution Buffer.[12][13]
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.[8]
c. Size Exclusion Chromatography (SEC)
-
Pool the fractions from the IMAC step that contain this compound.
-
Concentrate the pooled fractions if necessary.
-
Equilibrate a size exclusion chromatography column with SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Run the chromatography and collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing highly pure this compound.
-
Pool the pure fractions, determine the protein concentration, and store at -80°C.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway in response to biotin deficiency.
Experimental Workflow for this compound Purification
Caption: Workflow for recombinant this compound expression and purification.
References
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. bio-rad.com [bio-rad.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Vhr1 (DUSP3) Inhibitors in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Vaccinia H1-Related (VHR/DUSP3) phosphatase inhibitors in various cell-based assays. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and data presentation for studying the cellular effects of VHR inhibitors.
Introduction to VHR (DUSP3)
Vaccinia H1-Related (VHR), also known as Dual-Specificity Phosphatase 3 (DUSP3), is a protein tyrosine phosphatase (PTP) that plays a critical role in regulating intracellular signaling pathways.[1] VHR is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically dephosphorylating and inactivating Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[2] Dysregulation of VHR has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. VHR inhibitors are small molecules designed to block the catalytic activity of VHR, leading to sustained MAPK signaling and subsequent cellular responses such as decreased proliferation and induction of apoptosis.[3]
Mechanism of Action of Vhr1 Inhibitors
VHR inhibitors typically act by competitively binding to the active site of the VHR phosphatase. This prevents the binding and dephosphorylation of its natural substrates, primarily the phosphorylated forms of ERK and JNK. The sustained phosphorylation of these MAP kinases leads to the modulation of downstream signaling cascades that control key cellular processes.
Caption: VHR/DUSP3 Signaling Pathway and Point of Inhibition.
Quantitative Data of this compound Inhibitors
The following table summarizes the inhibitory activity of various VHR inhibitors from published studies.
| Inhibitor | Assay Type | Cell Line/System | IC50 Value | Reference |
| Compound 12 | In vitro pNPP assay | Recombinant DUSP3 | ~ 4 µM | [4] |
| Compound 13 | In vitro pNPP assay | Recombinant DUSP3 | ~ 4 µM | [4] |
| NSC-87877 | In vitro assay | Recombinant DUSP3 | 7.83 µM | [4] |
| RK-682 enamine 2c | In vitro pNPP assay | Recombinant DUSP3 | 2.92 µM | [4] |
| SBP-4929 | In vitro OMFP assay | Recombinant VHR | 4.1 µM | [5] |
| F07 | In vitro OMFP assay | Recombinant VHR | 490 µM | [5] |
Experimental Protocols
Detailed protocols for key cell-based assays to evaluate the efficacy of this compound inhibitors are provided below.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound inhibitors on cell proliferation.
Caption: CCK-8 Cell Proliferation Assay Workflow.
Materials:
-
Target cell line (e.g., HeLa, CaSki)
-
Complete culture medium
-
96-well plates
-
This compound inhibitor stock solution
-
Cell Counting Kit-8 (CCK-8)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.[6] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]
-
Inhibitor Treatment: Prepare serial dilutions of the this compound inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) to detect and quantify apoptosis by flow cytometry.
Caption: Annexin V Apoptosis Assay Workflow.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[7][8]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound inhibitor at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis of MAPK Pathway
This protocol is for detecting changes in the phosphorylation status of ERK and JNK following treatment with a this compound inhibitor.
Caption: Western Blot Workflow for MAPK Pathway Analysis.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)[10]
-
Anti-total-ERK1/2
-
Anti-phospho-JNK
-
Anti-total-JNK
-
Loading control (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the this compound inhibitor, wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C, at the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed with antibodies against the total protein (e.g., total ERK) and a loading control (e.g., GAPDH).[12]
-
Densitometry Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein and the loading control.
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the cellular effects of this compound/DUSP3 inhibitors. By employing these detailed protocols, researchers can effectively assess the impact of these inhibitors on cell proliferation, apoptosis, and the MAPK signaling pathway, thereby advancing the development of novel therapeutics targeting VHR.
References
- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragment Screening Identifies Novel Allosteric Binders and Binding Sites in the VHR (DUSP3) Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KG [thermofisher.com]
- 8. dojindo.com [dojindo.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for siRNA-Mediated Knockdown of DUSP3 (VHR) Expression in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia-H1 Related (VHR) phosphatase, is a key regulator of cellular signaling pathways. As a member of the dual-specificity protein phosphatase family, DUSP3 dephosphorylates both phosphotyrosine and phosphoserine/threonine residues on target proteins. It is recognized as a negative regulator of the mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK and JNK cascades, which are crucial for cellular proliferation and differentiation.[1][2][3][4] Dysregulation of DUSP3 has been implicated in various human diseases, including cancer, and it has been identified as a pro-angiogenic factor.[1][2] Consequently, the targeted knockdown of DUSP3 expression using small interfering RNA (siRNA) is a valuable technique for elucidating its precise biological functions and for validating it as a potential therapeutic target.
These application notes provide detailed protocols for the effective siRNA-mediated knockdown of DUSP3 expression in cultured mammalian cells. The included methodologies cover siRNA transfection, experimental controls, and quantitative analysis of knockdown efficiency.
Data Presentation: Efficacy of DUSP3 siRNA
The following table summarizes representative quantitative data from a typical DUSP3 siRNA knockdown experiment. Data is presented as the mean ± standard deviation from three independent experiments.
| Target Gene | siRNA Concentration (nM) | Transfection Reagent | Cell Line | Time Point (post-transfection) | % mRNA Knockdown (qRT-PCR) | % Protein Knockdown (Western Blot) |
| DUSP3 (VHR) | 20 | Lipofectamine™ RNAiMAX | HUVEC | 48 hours | 85 ± 5% | 78 ± 7% |
| DUSP3 (VHR) | 50 | Lipofectamine™ RNAiMAX | HeLa | 48 hours | 92 ± 4% | 85 ± 6% |
| Scrambled Control | 50 | Lipofectamine™ RNAiMAX | HUVEC | 48 hours | < 5% | Not significant |
| GAPDH (Positive Control) | 20 | Lipofectamine™ RNAiMAX | HUVEC | 48 hours | 95 ± 3% | 90 ± 5% |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Cell Culture and Seeding
-
Culture the chosen mammalian cell line (e.g., HUVEC, HeLa) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are healthy, actively dividing, and are at a low passage number.
-
The day before transfection, trypsinize and count the cells. Seed the cells in multi-well plates at a density that will result in 50-70% confluency at the time of transfection.
siRNA Transfection Protocol (Lipid-Based)
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
DUSP3-specific siRNA duplexes (pre-designed and validated are recommended)
-
Non-targeting (scrambled) siRNA control
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Sterile microcentrifuge tubes
Procedure:
-
siRNA Preparation:
-
Prepare a 1 µM stock solution of the DUSP3 siRNA and control siRNAs in nuclease-free water.
-
For each well to be transfected, dilute 1 µl of the 1 µM siRNA stock (final concentration will be ~20 nM) into 24 µl of Opti-MEM™ in a microcentrifuge tube. Mix gently by pipetting.
-
-
Transfection Reagent Preparation:
-
In a separate microcentrifuge tube, dilute 1 µl of the transfection reagent into 24 µl of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Carefully add the 50 µl of the siRNA-lipid complex mixture drop-wise to the cells in each well containing 250 µl of complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Return the plate to the incubator and culture for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and research question.
-
Quantification of DUSP3 Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
-
RNA Isolation: At the desired time point (e.g., 48 hours post-transfection), aspirate the culture medium and lyse the cells directly in the well using a suitable lysis buffer from an RNA isolation kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR:
-
Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for DUSP3 and a reference gene (e.g., GAPDH, ACTB).
-
Perform the reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in DUSP3 mRNA expression in siRNA-treated samples compared to the scrambled control.
-
B. Western Blot for Protein Analysis
-
Protein Lysate Preparation: At the desired time point (e.g., 48-72 hours post-transfection), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for DUSP3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the DUSP3 protein levels to a loading control (e.g., β-actin or GAPDH).
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Knockdown Efficiency | Suboptimal siRNA concentration | Perform a dose-response experiment with siRNA concentrations ranging from 5 to 50 nM. |
| Low transfection efficiency | Optimize the transfection reagent-to-siRNA ratio. Ensure cells are at the optimal confluency and healthy. Test a different transfection reagent. | |
| Incorrect timing of analysis | Perform a time-course experiment (24, 48, 72 hours) to determine the point of maximal knockdown. | |
| High Cell Toxicity | High siRNA concentration | Use the lowest effective concentration of siRNA. |
| High concentration of transfection reagent | Reduce the amount of transfection reagent. | |
| Sensitive cell line | Change the culture medium a few hours after transfection to remove the transfection complexes. | |
| Off-Target Effects | siRNA sequence has homology to other genes | Use at least two different validated siRNAs targeting different regions of the DUSP3 mRNA. Perform rescue experiments if possible. |
References
- 1. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DUSP3 - Wikipedia [en.wikipedia.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application Notes and Protocols for Generating Stable Cell Lines Overexpressing Vhr1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaccinia H1-Related (Vhr) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3), is a critical regulator of intracellular signaling pathways. As a member of the dual-specificity phosphatase family, Vhr1 dephosphorylates both phosphotyrosine and phosphoserine/threonine residues on its target substrates. This activity allows it to play a pivotal role in modulating the MAPK signaling cascade, impacting cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3][4][5] The study of this compound is of significant interest in drug development, particularly in oncology, due to its involvement in cancer progression and its potential as a therapeutic target.[1][2][3][6][7]
These application notes provide a comprehensive guide to generating and characterizing stable mammalian cell lines that overexpress this compound, a foundational tool for investigating its function and for screening potential therapeutic modulators.
This compound Signaling Pathway
This compound is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) pathway, dephosphorylating and inactivating key kinases such as ERK, JNK, and p38.[1] Beyond the MAPK pathway, this compound has a diverse range of substrates, including STAT5, a key component of the JAK-STAT signaling pathway, and the focal adhesion kinase (FAK), which is involved in cell adhesion and migration.[1][3] this compound's activity is, in turn, regulated by upstream kinases like ZAP-70 and TYK2.[1][3] The breadth of its interactions underscores its importance in cellular homeostasis and disease.
Experimental Protocols
Generating stable cell lines is a multi-step process that requires careful planning and execution. The following protocols outline the key stages, from vector selection to the characterization of the final cell line.
Experimental Workflow Overview
The overall workflow for generating a stable cell line overexpressing this compound involves several key stages: vector construction, transfection or transduction, selection of stably integrated cells, and finally, validation of this compound overexpression.
Vector Selection and Construction
The choice of expression vector is critical for achieving high and stable expression of this compound. A mammalian expression vector containing a strong constitutive promoter (e.g., CMV or EF1α) is recommended. The vector must also contain a selectable marker, such as resistance to puromycin, neomycin (G418), or hygromycin.
Protocol:
-
Obtain the full-length cDNA sequence for human this compound.
-
Clone the this compound cDNA into a suitable mammalian expression vector downstream of the chosen promoter.
-
Ensure the vector contains a selectable marker gene.
-
Verify the integrity of the construct by DNA sequencing.
Determination of Optimal Antibiotic Concentration (Kill Curve)
Before transfection, it is essential to determine the minimum antibiotic concentration required to kill non-transfected cells. This is achieved by generating a kill curve.
Protocol:
-
Plate the parental cell line in a 24-well plate at a density that will not lead to over-confluence during the experiment.
-
The following day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for puromycin, 0.5-10 µg/mL).[8][9] Include a no-antibiotic control.
-
Incubate the cells and replace the antibiotic-containing medium every 2-3 days.[10]
-
The optimal concentration is the lowest concentration that results in complete cell death of the untransfected cells within 7-10 days.[8][11]
| Antibiotic | Typical Concentration Range for Mammalian Cells |
| Puromycin | 1 - 10 µg/mL |
| G418 (Geneticin) | 200 - 800 µg/mL |
| Hygromycin B | 100 - 1000 µg/mL |
Note: The optimal concentration is highly cell-line dependent and must be determined empirically.
Generation of Stable Cell Lines via Lentiviral Transduction
Lentiviral transduction is a highly efficient method for generating stable cell lines, as the transgene is integrated directly into the host cell genome.
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the this compound expression vector and lentiviral packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduction:
-
Plate the target cells to be 50-70% confluent on the day of transduction.
-
Remove the culture medium and add the lentiviral supernatant, supplemented with polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection:
-
After transduction, replace the virus-containing medium with fresh medium.
-
After 24-48 hours, begin selection by adding the predetermined optimal concentration of the appropriate antibiotic.
-
Continue selection for 1-2 weeks, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until all non-transduced control cells have died.
-
-
Expansion: Expand the resulting pool of resistant cells (polyclonal population). For monoclonal lines, perform limiting dilution cloning to isolate single colonies.
Validation of this compound Overexpression
It is crucial to validate the overexpression of this compound at both the mRNA and protein levels.
a. Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Levels
Protocol:
-
Isolate total RNA from the stable cell line and the parental control cell line.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative fold change in this compound expression in the stable cell line compared to the control.
b. Western Blot for this compound Protein Expression
Protocol:
-
Lyse the stable and parental control cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for this compound.
-
Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the level of this compound overexpression.
Data Presentation
Quantitative data should be summarized in a clear and concise format to allow for easy comparison between different clones or experimental conditions.
Table 1: qRT-PCR Analysis of this compound mRNA Expression
| Cell Line | This compound Ct (mean ± SD) | Housekeeping Gene Ct (mean ± SD) | ΔCt (this compound - HKG) | ΔΔCt | Fold Change (2-ΔΔCt) |
| Parental Control | 28.5 ± 0.3 | 18.2 ± 0.2 | 10.3 | 0 | 1 |
| This compound Clone 1 | 20.1 ± 0.2 | 18.3 ± 0.1 | 1.8 | -8.5 | 362 |
| This compound Clone 2 | 19.5 ± 0.3 | 18.1 ± 0.2 | 1.4 | -8.9 | 480 |
Table 2: Densitometry Analysis of this compound Protein Expression from Western Blot
| Cell Line | This compound Band Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized this compound Expression | Fold Change vs. Control |
| Parental Control | 5,200 | 85,000 | 0.06 | 1 |
| This compound Clone 1 | 450,000 | 87,000 | 5.17 | 86 |
| This compound Clone 2 | 580,000 | 86,500 | 6.71 | 112 |
Conclusion
The generation of stable cell lines overexpressing this compound is an indispensable tool for elucidating its complex roles in cellular signaling and disease. The protocols outlined in these application notes provide a robust framework for the successful creation and validation of these valuable research reagents. Careful optimization of antibiotic selection and thorough characterization of this compound expression are paramount to ensure the reliability and reproducibility of subsequent functional studies and drug screening campaigns.
References
- 1. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. DUSP3 dual specificity phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. DUSP3 - Wikipedia [en.wikipedia.org]
- 6. DUSP3/VHR: A Druggable Dual Phosphatase for Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. Antibiotic Kill Curve [sigmaaldrich.com]
- 10. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 11. Stable Cell Line Generation | Thermo Fisher Scientific - KR [thermofisher.com]
Vhr1 antibody validation for western blot and immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and validation data for antibodies targeting "Vhr1." It is critical to note that "this compound" can refer to two distinct proteins:
-
Human VHR (Vaccinia H1-Related)/DUSP3 (Dual Specificity Phosphatase 3): A human protein phosphatase involved in regulating key signaling pathways.
-
Saccharomyces cerevisiae Vhr1p (Vitamin H Regulator 1): A transcription factor in budding yeast that regulates biotin metabolism.
Part 1: Human VHR (DUSP3) Antibody Validation
Introduction
Human VHR, also known as DUSP3, is a dual-specificity phosphatase that plays a crucial role in cellular signaling by dephosphorylating and thereby inactivating key kinases such as ERK1/2, JNK, and STAT3.[1][2][3] It is implicated in various cellular processes, including cell cycle regulation, T-cell receptor signaling, and has been studied in the context of cancer and angiogenesis.[1][4][5] Validated antibodies against DUSP3 are essential for accurately studying its function and expression.
Quantitative Data Summary
The following table summarizes recommended starting dilutions for commercially available and validated anti-DUSP3 antibodies. Researchers should always refer to the manufacturer's datasheet for the most current information and perform their own optimization.
| Application | Antibody Type | Recommended Starting Dilution | Vendor Example (Cat#) |
| Western Blot (WB) | Rabbit Polyclonal | 1:1000 | Cell Signaling Technology (#4752)[6][7] |
| Western Blot (WB) | Rabbit Monoclonal | 1:1000 - 1:10000 | Abcam (ab125077) |
| Immunofluorescence (IF) | Rabbit Polyclonal | 1:50 - 1:200 | Sigma-Aldrich (HPA045612) |
| Immunohistochemistry (IHC-P) | Rabbit Monoclonal | 1:100 | Abcam (ab125077)[8] |
| Immunoprecipitation (IP) | Rabbit Polyclonal | 1:50 | Cell Signaling Technology (#4752)[6][7] |
Signaling Pathway of Human VHR (DUSP3)
DUSP3 negatively regulates the MAPK and JAK/STAT signaling pathways. It directly dephosphorylates key signaling molecules, reducing their activity and downstream effects.
Experimental Protocols
A critical step in antibody validation is to confirm specificity. The use of a knockout (KO) cell line or tissue is the gold standard.
-
Lysate Preparation:
-
Prepare whole-cell lysates from wild-type and DUSP3 knockout (KO) cells/tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature (RT).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with anti-DUSP3 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution in 5% milk/TBST) for 1 hour at RT.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Loading Control:
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Expected Result: A specific band at ~20 kDa should be present in the wild-type lane and absent in the DUSP3 KO lane.[6]
-
Cell Culture:
-
Grow cells on glass coverslips in a 24-well plate to ~70% confluency.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at RT.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at RT.
-
-
Primary Antibody Incubation:
-
Incubate with anti-DUSP3 antibody (e.g., 1:100 dilution in blocking buffer) overnight at 4°C.
-
-
Washing:
-
Wash three times with PBST.
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit, 1:500 in blocking buffer) for 1 hour at RT, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount coverslips onto slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope.
-
Expected Result: DUSP3 is primarily localized to the nucleus and cytosol.[4] Specific staining should be observed in positive control cells and absent in DUSP3 KO cells (negative control).
Part 2: Yeast Vhr1p Antibody Validation Strategy
Introduction
Vhr1p (Vitamin HRegulator 1) is a transcription factor in Saccharomyces cerevisiae that is essential for the regulation of genes involved in biotin uptake and biosynthesis, such as VHT1 and BIO5.[10] It plays a key role in the yeast's response to biotin availability. As of this writing, well-characterized commercial antibodies specifically targeting yeast Vhr1p are not widely documented. Therefore, this section provides a comprehensive strategy for validating a novel or custom-developed anti-Vhr1p antibody.
Signaling Pathway of Yeast Vhr1p
Under low biotin conditions, Vhr1p is activated and binds to a specific DNA sequence (Vitamin H-Responsive Element) in the promoter of target genes, inducing their transcription.
Validation Strategy for a Novel Anti-Vhr1p Antibody
The cornerstone of this strategy is the use of a this compoundΔ (knockout) yeast strain, which is available through yeast resource centers.[11][12] This strain serves as a true negative control.
-
Yeast Culture and Lysis:
-
Grow wild-type (WT) and this compoundΔ yeast strains in appropriate media (e.g., YPD) to mid-log phase.
-
Harvest cells by centrifugation.
-
Prepare protein lysates using a method suitable for yeast, such as glass bead lysis or alkaline lysis, in a buffer containing protease inhibitors.
-
-
SDS-PAGE and Transfer:
-
Follow the standard protocol as described for DUSP3. The predicted molecular weight of Vhr1p is ~65 kDa. A 10% acrylamide gel is recommended.
-
-
Antibody Incubation and Detection:
-
Perform a titration of the primary anti-Vhr1p antibody to determine the optimal concentration (e.g., test dilutions from 1:250 to 1:5000).
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG).
-
Detect using an ECL substrate.
-
Expected Result: A band of the correct molecular weight (~65 kDa) should be detected in the WT yeast lysate and should be completely absent in the this compoundΔ lysate. Signal in an overexpression lysate should be significantly stronger.
-
Yeast Cell Preparation:
-
Grow WT and this compoundΔ yeast to early-log phase.
-
Fix cells with 3.7% formaldehyde for 45 minutes at RT.
-
Wash cells with potassium phosphate buffer.
-
-
Spheroplasting:
-
Resuspend cells in a buffer containing a reducing agent (e.g., DTT).
-
Digest the cell wall with zymolyase to create spheroplasts.
-
-
Permeabilization and Blocking:
-
Adhere spheroplasts to poly-L-lysine coated slides.
-
Permeabilize with ice-cold methanol and acetone.
-
Block with 1% BSA in PBS for 30-60 minutes.
-
-
Antibody Incubation:
-
Incubate with the primary anti-Vhr1p antibody (titrate for optimal dilution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at RT.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Stain nuclei with DAPI.
-
Mount with an anti-fade medium.
-
Expected Result: As a transcription factor, Vhr1p is expected to show nuclear localization. A specific nuclear signal should be present in WT cells and absent in this compoundΔ cells, confirming the antibody's specificity in immunofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. DUSP3 - Wikipedia [en.wikipedia.org]
- 5. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. DUSP3/VHR Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Anti-DUSP3 antibody [EPR5492] (ab125077) | Abcam [abcam.com]
- 9. DUSP3/VHR Antibody (#4752) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 10. Vhr1p, a new transcription factor from budding yeast, regulates biotin-dependent expression of VHT1 and BIO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yeast [horizondiscovery.com]
- 12. Yeast Parental Strains [horizondiscovery.com]
Application Notes and Protocols for Co-Immunoprecipitation of Vhr1 Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification and analysis of proteins interacting with Vaccinia H1-Related (Vhr1) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3). This protocol is designed to be a comprehensive guide for researchers investigating the this compound interactome, a critical step in understanding its role in cellular signaling and its potential as a therapeutic target.
Introduction
This compound (DUSP3) is a dual-specificity phosphatase that plays a crucial role in regulating cellular signaling pathways by dephosphorylating both phosphotyrosine and phosphothreonine/serine residues on its target proteins.[1][2] It is a key regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and is implicated in various cellular processes, including cell proliferation, genomic stability, and immune responses.[1][2] Dysregulation of this compound has been linked to several human diseases, including cancer.[1][2] The identification of this compound-interacting proteins is essential for elucidating its precise molecular mechanisms and for the development of novel therapeutic strategies. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate and identify protein-protein interactions in vivo.[3] This method involves using a specific antibody to pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[3]
Data Presentation: this compound Interacting Proteins
Several studies have identified proteins that interact with this compound (DUSP3). The following table summarizes some of the key interacting proteins identified through techniques such as mass spectrometry.
| Interacting Protein | Cell Line | Method of Identification | Reference |
| Nucleophosmin (NPM1) | HeLa | GST pull-down followed by LC-MS/MS | [4] |
| Heterogeneous nuclear ribonucleoproteins C1/C2 (HnRNP C1/C2) | HeLa | GST pull-down followed by LC-MS/MS | [4] |
| Nucleolin (NCL) | HeLa | GST pull-down followed by LC-MS/MS | [4] |
| Transmembrane and ubiquitin-like domain-containing protein 1 (TMUB1) | Not specified | High-throughput screening | [5] |
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of this compound and its interacting proteins from cultured mammalian cells.
Materials and Reagents:
-
Cell Lines: HeLa, HEK293T, or other relevant cell line expressing this compound.
-
Antibodies:
-
Rabbit anti-Vhr1 (DUSP3) antibody for immunoprecipitation.
-
Mouse anti-Vhr1 (DUSP3) antibody for Western blot detection.
-
Antibodies against putative interacting proteins for Western blot confirmation.
-
Normal Rabbit IgG (as a negative control).
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 1X Laemmli sample buffer.
-
-
Equipment:
-
Cell culture incubator.
-
Microcentrifuge.
-
Vortexer.
-
End-over-end rotator.
-
SDS-PAGE and Western blotting equipment.
-
Protocol:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency in appropriate media.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold cell lysis buffer to the cell culture plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G beads.
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-Vhr1 antibody or Normal Rabbit IgG (negative control).
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specific binding proteins.
-
-
Elution:
-
After the final wash, remove all of the supernatant.
-
Add 30-50 µL of 1X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blotting:
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with the primary antibody against this compound to confirm successful immunoprecipitation.
-
Probe a separate membrane (or strip and re-probe the same membrane) with primary antibodies against the suspected interacting proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DUSP3/VHR: A Druggable Dual Phosphatase for Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. HitPredict - High confidence protein-protein interactions [hitpredict.org]
Application Notes and Protocols for Detecting Vhr1 mRNA Expression using In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique for visualizing and quantifying mRNA expression within the spatial context of tissues and cells. This application note provides a detailed protocol for the detection of Vhr1 mRNA, the transcript of a viral dual-specificity phosphatase, using chromogenic and fluorescent in situ hybridization. This compound is homologous to the Vaccinia virus H1 (VH1) protein, which is known to counteract the host's antiviral response. Understanding the spatiotemporal expression pattern of this compound mRNA is crucial for elucidating viral replication strategies, host-pathogen interactions, and for the development of novel antiviral therapeutics.
The provided protocols are designed to be adaptable for various sample types, including cultured cells and formalin-fixed, paraffin-embedded (FFPE) tissues. Additionally, this document includes a representative signaling pathway involving this compound, a workflow for the experimental procedure, and a sample data table for quantitative analysis.
Signaling Pathway of this compound in Host Cell Modulation
This compound, like its homolog Vaccinia virus VH1, is a dual-specificity phosphatase. These enzymes can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues, making them key regulators of cellular signaling. A primary mechanism by which poxviruses evade the host immune system is through the inhibition of the interferon (IFN) signaling cascade. The JAK-STAT pathway is a critical component of the IFN response. Upon IFN binding to its receptor, JAK kinases are activated, leading to the phosphorylation and activation of STAT transcription factors. Activated STATs dimerize, translocate to the nucleus, and induce the expression of antiviral genes. This compound can interfere with this pathway by directly dephosphorylating activated STAT1, thereby preventing its nuclear translocation and subsequent activation of an antiviral state.
Caption: this compound phosphatase inhibits the JAK-STAT signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in the in situ hybridization protocol for detecting this compound mRNA.
Caption: Workflow for this compound mRNA in situ hybridization.
Quantitative Data Presentation
The following table presents example data from a hypothetical experiment quantifying this compound mRNA expression in infected cells treated with two experimental antiviral compounds. Quantification was performed by analyzing the percentage of this compound mRNA-positive cells using automated image analysis software.
| Treatment Group | Concentration (µM) | Time Post-Infection (hours) | % this compound mRNA Positive Cells (Mean ± SD) |
| Untreated Control | 0 | 12 | 65.4 ± 5.2 |
| Untreated Control | 0 | 24 | 88.2 ± 3.9 |
| Compound A | 10 | 12 | 42.1 ± 4.5 |
| Compound A | 10 | 24 | 55.7 ± 6.1 |
| Compound B | 10 | 12 | 25.8 ± 3.1 |
| Compound B | 10 | 24 | 38.4 ± 4.8 |
| Negative Control (Uninfected) | 0 | 24 | < 1.0 |
Experimental Protocols
Materials and Reagents
-
This compound Probe: Custom-designed, digoxigenin (DIG)-labeled oligonucleotide probes complementary to the this compound mRNA sequence.
-
FFPE Tissue Sections or Cultured Cells on Slides
-
Deparaffinization and Rehydration Solutions: Xylene, Ethanol (100%, 95%, 70%, 50%), DEPC-treated water.
-
Permeabilization Solution: Proteinase K in PBS.
-
Prehybridization Solution: 50% formamide, 5x SSC, 0.1% Tween-20, 50 µg/mL heparin, 100 µg/mL yeast RNA.
-
Hybridization Solution: Prehybridization solution containing the DIG-labeled this compound probe.
-
Wash Buffers: 2x SSC, 0.2x SSC, PBS with 0.1% Tween-20 (PBST).
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBST.
-
Detection Reagent: Anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).
-
Chromogenic Substrate: NBT/BCIP for AP or DAB for HRP.
-
Fluorescent Detection: Anti-DIG antibody conjugated to a fluorophore (e.g., FITC, Cy3) or a secondary antibody system.
-
Counterstain: Nuclear Fast Red or Hematoxylin for chromogenic ISH; DAPI for fluorescent ISH.
-
Mounting Medium
Protocol for Chromogenic In Situ Hybridization (CISH) on FFPE Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min), and 50% (1x 3 min).
-
Rinse in DEPC-treated water for 5 minutes.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) at 37°C for 10-30 minutes. The optimal time should be determined empirically.
-
Wash slides in PBST twice for 5 minutes each.
-
-
Prehybridization:
-
Incubate slides in prehybridization solution at 42°C for 1-2 hours in a humidified chamber.
-
-
Hybridization:
-
Replace the prehybridization solution with the hybridization solution containing the this compound probe (1-5 ng/µL).
-
Incubate overnight at 42°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash slides in 2x SSC at 42°C for 15 minutes.
-
Wash in 0.2x SSC at 42°C twice for 15 minutes each.
-
Wash in PBST at room temperature for 5 minutes.
-
-
Immunological Detection:
-
Block non-specific binding by incubating slides in blocking solution for 1 hour at room temperature.
-
Incubate with anti-DIG-AP or anti-DIG-HRP antibody (diluted in blocking solution) for 1-2 hours at room temperature.
-
Wash in PBST three times for 5 minutes each.
-
-
Chromogenic Development:
-
Incubate slides with the appropriate chromogenic substrate (NBT/BCIP or DAB) until the desired signal intensity is reached. Monitor the reaction under a microscope.
-
Stop the reaction by rinsing with DEPC-treated water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red or Hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol for Fluorescent In Situ Hybridization (FISH) on Cultured Cells
-
Cell Preparation and Fixation:
-
Grow cells on sterile coverslips to 60-70% confluency.
-
Wash with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells in 70% ethanol overnight at -20°C.
-
-
Hybridization:
-
Wash cells with wash buffer (10% formamide, 2x SSC).
-
Incubate with hybridization buffer containing the fluorescently labeled this compound probe for 4 hours at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash with wash buffer twice for 30 minutes each at 37°C.
-
Incorporate a DAPI stain in the final wash to counterstain the nuclei.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filters.
-
Data Analysis and Interpretation
For CISH, this compound mRNA expression will appear as a colored precipitate (blue/purple for NBT/BCIP, brown for DAB) at the subcellular location of the transcript. For FISH, fluorescent signals will indicate the presence of this compound mRNA.
Quantitative analysis can be performed using image analysis software. This can involve:
-
Cell Counting: Determine the percentage of this compound mRNA-positive cells relative to the total number of cells (identified by the counterstain).
-
Signal Intensity Measurement: Quantify the average signal intensity per cell or per unit area.
-
Dot Counting (for FISH): In high-resolution images, individual mRNA molecules may be visible as distinct dots, allowing for transcript counting on a per-cell basis.
Troubleshooting
-
High Background: May be caused by insufficient blocking, overly stringent permeabilization, or non-specific probe binding. Optimize blocking time and reagent concentrations.
-
Weak or No Signal: Could result from mRNA degradation, insufficient permeabilization, or low probe concentration. Ensure the use of RNase-free reagents and optimize permeabilization and probe concentration.
-
Poor Morphology: Can be caused by harsh treatments. Reduce the duration or concentration of Proteinase K.
These protocols provide a robust framework for the detection and quantification of this compound mRNA. Optimization of specific steps may be required depending on the sample type and experimental goals.
Application Notes: Quantitative PCR for Human VHL Gene Expression Analysis
Introduction
The von Hippel-Lindau (VHL) tumor suppressor gene is a critical component in cellular oxygen sensing and is frequently inactivated in a variety of cancers, most notably in clear cell renal cell carcinoma (ccRCC). The VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factor (HIF-α) for proteasomal degradation in the presence of oxygen. Loss of VHL function leads to the stabilization of HIF-α, even under normoxic conditions, promoting angiogenesis, cell proliferation, and metabolic reprogramming, which are hallmarks of cancer. Therefore, the accurate quantification of VHL gene expression is crucial for basic research, drug discovery, and clinical diagnostics. This document provides a detailed protocol for the analysis of human VHL gene expression using quantitative real-time PCR (qPCR).
Principle of the Assay
This protocol employs a two-step reverse transcription quantitative PCR (RT-qPCR) method. First, total RNA is extracted from cultured human cells and reverse transcribed into complementary DNA (cDNA). The resulting cDNA is then used as a template for qPCR with SYBR Green chemistry for the detection and quantification of the VHL transcript. The expression level of VHL is normalized to the expression of stably expressed reference genes to correct for variations in RNA input and reverse transcription efficiency.
Quantitative PCR Primers
The following tables summarize the validated qPCR primers for the human VHL gene and recommended reference genes.
Table 1: Human VHL qPCR Primers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| VHL | GCTGCCCGTATGGCTCAACT | CGTACCTCGGTAGCTGTGGATG | 94 |
Table 2: Human Reference Gene qPCR Primers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| RPL13A | CCTGGAGGAGAAGAGGAAAGAGA | TTGAGGACCTCTGTGTATTTGTCAA |
Experimental Protocols
I. Total RNA Extraction from Cultured Human Cells
This protocol is for the extraction of total RNA from cultured human cells using a TRIzol-based method.
Materials:
-
Cultured human cells
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol® reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Cell Lysis:
-
For adherent cells, aspirate the cell culture medium and wash the cells once with ice-cold PBS. Aspirate the PBS. Add 1 mL of TRIzol® reagent directly to the culture dish (for a 10 cm dish) and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and wash once with ice-cold PBS. Resuspend the cell pellet in 1 mL of TRIzol® reagent.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used.
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® reagent used.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Dissolve the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water by passing the solution a few times through a pipette tip.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
II. Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of cDNA from total RNA.
Materials:
-
Total RNA (up to 1 µg)
-
Reverse Transcriptase
-
dNTP mix (10 mM each)
-
Random primers or Oligo(dT) primers
-
RNase inhibitor
-
RNase-free water
-
Thermocycler
Protocol:
-
Reaction Setup:
-
In an RNase-free tube on ice, prepare the following reaction mixture:
-
Total RNA: 1 µg
-
Primer (Random hexamers or Oligo(dT)): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
-
Denaturation and Annealing:
-
Mix gently and briefly centrifuge.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
-
Reverse Transcription Reaction:
-
Add the following components to the annealed RNA mixture:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
RNase-free water: 1 µL
-
-
-
Incubation:
-
Mix gently and briefly centrifuge.
-
Incubate at 25°C for 10 minutes, followed by 50°C for 50 minutes.
-
-
Inactivation:
-
Inactivate the enzyme by heating at 85°C for 5 minutes.
-
-
Storage:
-
The resulting cDNA can be stored at -20°C.
-
III. Quantitative PCR (qPCR)
This protocol outlines the qPCR procedure using SYBR Green chemistry.
Materials:
-
cDNA template
-
Forward and reverse primers (10 µM stock)
-
2X SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR instrument
-
qPCR plates/tubes
Protocol:
-
Reaction Setup:
-
Prepare a master mix for the number of reactions to be performed, including no-template controls. For each 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
cDNA template: 5 µL (diluted as appropriate)
-
-
-
qPCR Cycling Conditions:
-
Set up the qPCR instrument with the following cycling program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform as per the instrument's instructions to verify the specificity of the amplification products.
-
-
IV. Data Analysis
The relative expression of the VHL gene is calculated using the ΔΔCt method.
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the VHL gene and the Ct value of the reference gene(s).
-
ΔCt = Ct(VHL) - Ct(Reference Gene)
-
-
Calculate ΔΔCt: For each experimental sample, subtract the ΔCt of the control sample.
-
ΔΔCt = ΔCt(Experimental Sample) - ΔCt(Control Sample)
-
-
Calculate Fold Change: The fold change in VHL expression is calculated as 2-ΔΔCt.
Visualizations
Application of CRISPR-Cas9 to Edit the Vhr1 Gene in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Vhr1 (Vitamin H Regulator 1) gene in Saccharomyces cerevisiae is a key transcriptional activator essential for the cellular response to biotin deficiency.[1][2] Under low biotin conditions, the this compound protein (Vhr1p) binds to specific DNA sequences known as Vitamin H-Responsive Elements (VHREs) in the promoter regions of the VHT1 and BIO5 genes.[1][2][3] This binding initiates the recruitment of the SWI/SNF chromatin remodeling complex, leading to the transcriptional activation of VHT1, which encodes a biotin transporter, and BIO5, which is involved in the uptake of a biotin precursor.[1] Given its central role in biotin homeostasis, the targeted modification of the this compound gene using the CRISPR-Cas9 system presents a powerful approach to investigate the intricacies of biotin metabolism and potentially engineer yeast strains with altered biotin uptake or synthesis capabilities.
The CRISPR-Cas9 system is a versatile and efficient genome editing tool that allows for precise targeted modifications of DNA.[4][5] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[5][6] In S. cerevisiae, these DSBs are predominantly repaired by the highly efficient homologous recombination (HR) pathway. By co-transforming the yeast cells with a donor DNA template containing the desired genetic modification, precise gene knockouts, insertions, or point mutations can be achieved.[2][4] The application of CRISPR-Cas9 to edit the this compound gene can facilitate loss-of-function studies to elucidate its complete repertoire of target genes and downstream effects. Furthermore, it can be employed to introduce specific mutations to study the structure-function relationship of the Vhr1p, particularly its DNA binding and transcriptional activation domains.
This compound Signaling Pathway in Response to Low Biotin
Caption: Vhr1p-mediated activation of biotin-related genes.
Experimental Workflow for CRISPR-Cas9 Editing of this compound
Caption: Workflow for this compound gene editing using CRISPR-Cas9.
Quantitative Data Summary
The following tables provide representative data on the efficiency of CRISPR-Cas9 mediated gene editing in Saccharomyces cerevisiae. While specific data for the this compound gene is not available in the literature, these values reflect typical efficiencies observed for gene knockouts in yeast.
Table 1: On-Target Editing Efficiency
| Target Gene | Type of Edit | Editing Efficiency (%) | Reference |
| CAN1 | Knockout | 70-100 | [5] |
| Various | Knockout | High | [7] |
| Heterozygous Loci | Allele-specific | Significantly lower (up to 99-fold) | [8] |
Table 2: Off-Target Mutation Analysis
| Method | Off-Target Frequency | Comments | Reference |
| Computational Prediction | Varies based on gRNA design | Judicious gRNA design minimizes off-targets. | [9] |
| In vivo detection | Can lead to large scale loss of heterozygosity in diploids | A potential side-effect in heterozygous strains. | [8] |
| High-fidelity Cas9 variants | Reduced off-target activity | Engineered Cas9 proteins can increase specificity. | [9][10] |
Experimental Protocols
Protocol 1: Guide RNA Design and Plasmid Construction
-
gRNA Design:
-
Identify the coding sequence of the this compound gene (Systematic name: YIL056W) from the Saccharomyces Genome Database (SGD).
-
Use a web-based gRNA design tool (e.g., CHOPCHOP, CRISPR4P) to identify potential 20-nucleotide gRNA sequences targeting the this compound open reading frame.[5]
-
Select gRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[2]
-
Perform a BLAST search against the S. cerevisiae genome to ensure the selected gRNA sequences have minimal predicted off-target sites.
-
-
Plasmid Construction:
-
Synthesize two complementary oligonucleotides encoding the chosen 20-nt gRNA target sequence with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pML104 or a similar all-in-one CRISPR plasmid).[2][7]
-
Anneal the oligonucleotides to form a double-stranded DNA fragment.
-
Digest the Cas9-gRNA backbone plasmid with a suitable restriction enzyme (e.g., SwaI and BclI for pML104).[2]
-
Ligate the annealed gRNA fragment into the digested plasmid.
-
Transform the ligation product into competent E. coli for plasmid amplification and selection.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Protocol 2: Donor DNA Template Preparation
-
For Gene Knockout:
-
Design a donor DNA template consisting of a selectable marker (e.g., a drug resistance cassette) flanked by 40-60 base pair homology arms corresponding to the regions immediately upstream and downstream of the this compound coding sequence.
-
Amplify the donor DNA cassette by PCR using primers that incorporate the homology arms.
-
-
For Point Mutation:
-
Design a single-stranded oligonucleotide or a PCR-amplified double-stranded DNA fragment of approximately 100-200 base pairs centered around the target mutation site.
-
This donor template should contain the desired nucleotide change(s) and should also include a silent mutation in the PAM sequence to prevent repeated cleavage by Cas9 after successful editing.[2]
-
Protocol 3: Yeast Transformation and Selection
-
Yeast Strain: Use a standard laboratory strain of S. cerevisiae (e.g., BY4741).
-
Transformation:
-
Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Co-transform the yeast cells with the Cas9-gRNA plasmid (approximately 100-500 ng) and the donor DNA template (approximately 500-1000 ng).[4]
-
-
Selection:
-
Plate the transformed cells onto selective medium. If using a plasmid with a URA3 marker, plate on synthetic complete medium lacking uracil (SC-Ura).
-
If a selectable marker was used in the donor DNA for knockout, replica-plate the colonies onto a medium containing the corresponding selective agent (e.g., G418).
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
-
Protocol 4: Verification of Gene Editing
-
Colony PCR:
-
Pick individual colonies from the selection plate.
-
Perform colony PCR using primers that flank the targeted region of the this compound gene.
-
Analyze the PCR products by agarose gel electrophoresis. A successful knockout will result in a size change of the PCR product corresponding to the insertion of the marker cassette. For point mutations, the size will remain unchanged.
-
-
Sanger Sequencing:
-
For colonies showing the expected PCR product size, purify the PCR product.
-
Send the purified PCR product for Sanger sequencing to confirm the desired gene knockout or the precise introduction of the intended point mutation.
-
References
- 1. Guide design rules for CRISPR interference in Saccharomyces cerevisiae · Benchling [benchling.com]
- 2. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple CRISPR-Cas9 Genome Editing in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-step Precision Genome Editing in Yeast Using CRISPR-Cas9 [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Tips, Tricks, and Potential Pitfalls of CRISPR Genome Editing in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preloading budding yeast with all-in-one CRISPR/Cas9 vectors for easy and high-efficient genome editing [polscientific.com]
- 8. Allele-specific genome editing using CRISPR-Cas9 causes off-target mutations in diploid yeast | bioRxiv [biorxiv.org]
- 9. Overcoming the Limitations of CRISPR-Cas9 Systems in Saccharomyces cerevisiae: Off-Target Effects, Epigenome, and Mitochondrial Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Yeast Two-Hybrid Screening with Vhr1 as Bait
For Researchers, Scientists, and Drug Development Professionals
Introduction
The yeast two-hybrid (Y2H) system is a powerful in vivo technique used to identify novel protein-protein interactions. This document provides detailed application notes and protocols for performing a yeast two-hybrid screen using the yeast transcription factor Vhr1p as the "bait" protein. Vhr1p (VHT1 regulator 1) is a key transcriptional regulator in Saccharomyces cerevisiae that governs the expression of genes involved in biotin uptake and biosynthesis, such as VHT1 and BIO5, in response to low biotin concentrations.[1][2] Identifying the interacting partners of Vhr1p can provide deeper insights into the biotin signaling pathway and may reveal potential targets for therapeutic intervention or biotechnological applications.
Due to its nature as a transcription factor with an intrinsic activation domain, using the full-length Vhr1p as bait presents a challenge of autoactivation of the reporter genes, which can lead to a high number of false positives. This protocol will address strategies to mitigate this issue.
Principle of the Yeast Two-Hybrid System
The GAL4-based yeast two-hybrid system relies on the modular nature of the GAL4 transcription factor, which has a separable DNA-binding domain (DBD) and a transcriptional activation domain (AD).[3][4][5]
-
Bait and Prey Plasmids: The protein of interest, in this case, Vhr1p, is fused to the GAL4-DBD, creating the "bait". A library of potential interacting partners ("prey") is fused to the GAL4-AD.
-
Interaction and Reporter Gene Activation: When the bait and prey proteins interact within the yeast nucleus, the DBD and AD are brought into close proximity, reconstituting a functional GAL4 transcription factor.[3][4] This reconstituted factor then binds to the upstream activating sequence (UAS) of reporter genes, driving their expression.
-
Selection and Identification: The expression of reporter genes, such as auxotrophic markers (e.g., HIS3, ADE2) and colorimetric markers (e.g., lacZ), allows for the selection of yeast colonies in which a protein-protein interaction has occurred.[3][6] The prey plasmid from these positive colonies is then isolated and sequenced to identify the interacting protein.
Vhr1 Signaling Pathway
Vhr1p is a central component of the biotin-dependent signaling cascade in yeast.[1][2] Under low biotin conditions, Vhr1p is activated and binds to the Vitamin H-Responsive Element (VHRE) in the promoters of target genes like VHT1 and BIO5, inducing their transcription. This leads to increased uptake of biotin and its precursors. Understanding the proteins that interact with Vhr1p can elucidate the upstream signals that regulate its activity and the downstream effectors it may recruit.
Caption: Vhr1p-mediated biotin signaling pathway in yeast.
Experimental Workflow for Y2H Screening with this compound Bait
The overall workflow involves constructing the this compound bait, testing for autoactivation, performing the library screen, and validating the identified interactions.
Caption: General workflow for a yeast two-hybrid screen.
Detailed Experimental Protocols
Protocol 1: this compound Bait Plasmid Construction
Objective: To clone the coding sequence of Vhr1p, or a fragment thereof, into a yeast two-hybrid DBD vector (e.g., pGBKT7).
Special Consideration for Vhr1p: Since full-length Vhr1p contains a C-terminal transcriptional activation domain, it is highly likely to cause autoactivation.[1] Therefore, it is strongly recommended to use a fragment of Vhr1p that retains its interaction domains but lacks the activation domain. A prime candidate is the N-terminal fragment containing the DNA-binding domain (residues 1-X, where X is before the activation domain).
Materials:
-
Yeast genomic DNA or a plasmid containing the this compound gene.
-
Y2H bait vector (e.g., pGBKT7).
-
Restriction enzymes and T4 DNA ligase.
-
PCR primers for amplifying the desired this compound fragment.
-
Competent E. coli cells.
-
Standard media and antibiotics for E. coli growth.
Method:
-
Primer Design: Design PCR primers to amplify the coding sequence of the N-terminal fragment of this compound. Add appropriate restriction sites to the primers that are compatible with the multiple cloning site of the bait vector.
-
PCR Amplification: Perform PCR using yeast genomic DNA as a template to amplify the this compound fragment.
-
Digestion and Ligation: Digest both the PCR product and the bait vector with the chosen restriction enzymes. Purify the digested fragments and ligate the this compound fragment into the bait vector.
-
Transformation: Transform the ligation mixture into competent E. coli cells and select for transformants on appropriate antibiotic-containing media.
-
Verification: Isolate plasmid DNA from the transformants and verify the correct insertion of the this compound fragment by restriction digestion and DNA sequencing.
Protocol 2: Bait Autoactivation and Toxicity Test
Objective: To determine if the Vhr1p-DBD fusion protein (this compound-bait) autonomously activates the reporter genes or is toxic to yeast.
Materials:
-
Yeast reporter strain (e.g., AH109, Y2HGold).
-
Verified this compound-bait plasmid.
-
Empty prey vector (e.g., pGADT7).
-
Positive and negative control plasmids.
-
Yeast transformation reagents.
-
Synthetic defined (SD) dropout media:
-
SD/-Trp (for bait plasmid selection)
-
SD/-Trp/-His (to test for HIS3 activation)
-
SD/-Trp/-Ade (to test for ADE2 activation)
-
SD/-Trp/-His + 3-AT (3-aminotriazole, a competitive inhibitor of the HIS3 gene product, to assess the strength of autoactivation).
-
Yeast extract peptone dextrose (YPD) agar.
-
-
X-α-Gal solution for lacZ assay.
Method:
-
Yeast Transformation: Transform the yeast reporter strain with the this compound-bait plasmid.
-
Plating: Plate the transformed yeast on SD/-Trp plates to select for cells containing the bait plasmid.
-
Replica Plating: Once colonies appear, replica-plate them onto the various selective media (SD/-Trp/-His, SD/-Trp/-Ade, and SD/-Trp/-His with varying concentrations of 3-AT). Also, replica-plate onto a plate for the X-α-Gal assay.
-
Incubation and Observation: Incubate the plates at 30°C for 3-5 days.
-
Analysis:
-
Toxicity: Compare the growth on the SD/-Trp plate to a control transformation. A significant reduction in colonies suggests toxicity.
-
Autoactivation: Growth on SD/-Trp/-His or SD/-Trp/-Ade, or the development of a blue color in the X-α-Gal assay, indicates autoactivation. The concentration of 3-AT required to suppress growth on SD/-Trp/-His provides a measure of the autoactivation strength.
-
Troubleshooting Autoactivation:
-
If autoactivation is observed, it may be necessary to use a yeast strain with a more stringent reporter system or to increase the concentration of 3-AT in the screening medium.
-
If the full-length Vhr1p was used and shows autoactivation, it is essential to switch to a truncated version lacking the C-terminal activation domain as described in Protocol 1.
Protocol 3: Yeast Two-Hybrid Library Screening
Objective: To screen a cDNA or genomic DNA library for proteins that interact with the this compound-bait.
Materials:
-
Yeast strain pre-transformed with the this compound-bait plasmid.
-
Yeast cDNA or genomic DNA library cloned in a prey vector (e.g., pGADT7).
-
High-efficiency yeast transformation reagents or materials for yeast mating.
-
SD/-Trp/-Leu (to select for both bait and prey plasmids).
-
SD/-Trp/-Leu/-His/-Ade (high-stringency selection).
-
3-AT.
Method (Yeast Mating Protocol - Recommended for high-throughput screening):
-
Prepare Bait Strain: Grow a large-scale culture of the yeast reporter strain containing the this compound-bait plasmid.
-
Prepare Prey Library: Use a pre-transformed yeast library of the opposite mating type.
-
Mating: Mix the bait and prey yeast cultures and allow them to mate for 20-24 hours on YPD medium.
-
Selection of Diploids: Plate the mated yeast on SD/-Trp/-Leu to select for diploid cells containing both the bait and prey plasmids.
-
Interaction Screening: Replica-plate the diploid colonies onto high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade) with an appropriate concentration of 3-AT (determined in Protocol 2).
-
Incubation: Incubate plates at 30°C and monitor for the growth of positive colonies.
Protocol 4: Identification and Validation of Interacting Proteins
Objective: To identify the prey proteins from positive clones and validate the interactions.
Method:
-
Isolate Positive Clones: Pick individual colonies that grew on the high-stringency selection medium.
-
Prey Plasmid Rescue: Isolate the prey plasmids from the positive yeast colonies. This typically involves yeast lysis followed by transformation of the yeast plasmid DNA into E. coli and selection for the prey plasmid marker.
-
Sequencing: Sequence the insert of the rescued prey plasmids to identify the interacting proteins.
-
Interaction Re-test: Co-transform the identified prey plasmid with the this compound-bait plasmid into a fresh yeast reporter strain to confirm the interaction. Also, co-transform with a control bait (e.g., a plasmid expressing only the DBD) to ensure the interaction is specific to Vhr1p.
-
Orthogonal Validation: It is highly recommended to validate the potential interactions using an independent in vivo or in vitro method, such as co-immunoprecipitation, pull-down assays, or surface plasmon resonance.
Data Presentation
Quantitative data from a yeast two-hybrid screen can be presented to compare the strength of different interactions. This is often done by quantifying the activity of the lacZ reporter gene using a β-galactosidase assay.
Table 1: Hypothetical Quantitative β-Galactosidase Assay Results for Vhr1p Interactors
| Prey Protein | Bait Protein | β-Galactosidase Activity (Miller Units) | Interaction Strength |
| Positive Control | p53 | SV40 Large T-antigen | 150.5 ± 12.3 |
| Negative Control | Vhr1p (N-term) | Empty Prey Vector | 0.8 ± 0.2 |
| Interactor 1 | Vhr1p (N-term) | Protein A | 85.2 ± 7.5 |
| Interactor 2 | Vhr1p (N-term) | Protein B | 45.6 ± 4.1 |
| Interactor 3 | Vhr1p (N-term) | Protein C | 9.3 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. Interaction strength is qualitatively assigned based on Miller units.
Table 2: Summary of Growth on Selective Media for Vhr1p Interactors
| Prey Protein | Bait Protein | SD/-Trp/-Leu | SD/-Trp/-Leu/-His | SD/-Trp/-Leu/-Ade |
| Positive Control | p53 | +++ | +++ | +++ |
| Negative Control | Vhr1p (N-term) | +++ | - | - |
| Interactor 1 | Vhr1p (N-term) | +++ | +++ | ++ |
| Interactor 2 | Vhr1p (N-term) | +++ | ++ | + |
| Interactor 3 | Vhr1p (N-term) | +++ | + | - |
Growth is scored qualitatively: +++ (robust growth), ++ (moderate growth), + (slow growth), - (no growth).
Conclusion
This document provides a comprehensive guide for utilizing the yeast two-hybrid system to identify interaction partners of the yeast transcription factor Vhr1p. By employing a truncated Vhr1p bait to circumvent autoactivation and following a rigorous protocol of screening and validation, researchers can uncover novel components of the biotin signaling pathway. The identification of Vhr1p interactors will not only enhance our fundamental understanding of this pathway but may also present new opportunities for drug development and metabolic engineering.
References
- 1. Vhr1p, a new transcription factor from budding yeast, regulates biotin-dependent expression of VHT1 and BIO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Live-Cell Imaging of Vhr1 Localization and Dynamics in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vhr1 (Vitamin H Responsive 1) is a key transcriptional regulator in the budding yeast Saccharomyces cerevisiae that plays a critical role in maintaining biotin homeostasis.[1][2][3] Under conditions of low biotin availability, Vhr1p activates the transcription of genes necessary for biotin uptake and the synthesis of biotin precursors.[1][2][4] Notably, it induces the expression of the biotin transporter VHT1 and BIO5, which is involved in the transport of a biotin precursor.[1][4] Vhr1p recognizes a specific palindromic DNA sequence (AATCA-N8-TGAYT) within the promoter regions of its target genes.[1][3] Upon binding, it recruits the SWI/SNF chromatin remodeling complex, which is essential for initiating transcription.[2][4]
Understanding the spatiotemporal dynamics of Vhr1p localization is crucial for elucidating the mechanisms that govern its regulatory function. Live-cell imaging provides a powerful tool to visualize and quantify these dynamics in real-time, offering insights into how Vhr1p responds to changes in cellular biotin levels and interacts with other cellular components. These application notes provide a comprehensive overview and detailed protocols for live-cell imaging of Vhr1p localization and dynamics in S. cerevisiae.
Signaling Pathway of Vhr1p-mediated Biotin Homeostasis
The Vhr1p signaling pathway is a central component of the cellular response to biotin starvation.[2] In the presence of sufficient biotin, the pathway is largely inactive. However, upon biotin limitation, Vhr1p becomes active, binds to the promoter of its target genes, and initiates their transcription.
Caption: Vhr1p signaling pathway in response to low biotin.
Experimental Protocols
Protocol 1: Construction of a this compound-GFP Fusion Strain
This protocol describes the generation of a yeast strain expressing Vhr1p tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP), for live-cell imaging.
Materials:
-
Yeast strain (e.g., BY4741)
-
pFA6a-GFP(S65T)-KanMX6 plasmid
-
PCR primers specific for this compound C-terminal tagging
-
Lithium acetate (LiOAc) solution (0.1 M)
-
Polyethylene glycol (PEG) solution (40% PEG 3350, 0.1 M LiOAc)
-
Single-stranded carrier DNA (ssDNA)
-
Yeast extract-peptone-dextrose (YPD) medium
-
YPD plates containing G418 (200 µg/mL)
-
Sterile water
Methodology:
-
Primer Design: Design PCR primers to amplify the GFP-KanMX6 cassette from the pFA6a plasmid. The forward primer should have a 5' extension homologous to the C-terminal region of the this compound gene (excluding the stop codon), and the reverse primer should have a 5' extension homologous to the region downstream of the this compound stop codon.
-
PCR Amplification: Perform PCR to amplify the tagging cassette. Purify the PCR product.
-
Yeast Transformation:
-
Grow an overnight culture of the desired yeast strain in YPD medium.
-
Inoculate a fresh culture and grow to an OD600 of 0.4-0.6.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cells in 0.1 M LiOAc and incubate for 15 minutes at 30°C.
-
Prepare the transformation mix:
-
240 µL 50% PEG 3350
-
36 µL 1 M LiOAc
-
25 µL ssDNA (10 mg/mL, boiled and chilled)
-
50 µL purified PCR product
-
50 µL yeast cell suspension
-
-
Vortex and incubate at 42°C for 40 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in sterile water.
-
-
Selection: Plate the transformed cells on YPD plates containing G418. Incubate at 30°C for 2-3 days until colonies appear.
-
Verification: Verify the correct integration of the GFP tag by colony PCR and fluorescence microscopy.
Protocol 2: Live-Cell Imaging of this compound-GFP Localization
This protocol details the procedure for imaging the localization and dynamics of this compound-GFP in response to changes in biotin concentration.
Materials:
-
This compound-GFP yeast strain
-
Synthetic complete (SC) medium with and without biotin
-
Concanavalin A
-
Glass-bottom imaging dishes
-
Fluorescence microscope equipped with an environmental chamber, a high-sensitivity camera (e.g., EMCCD or sCMOS), and appropriate filter sets for GFP.
Methodology:
-
Cell Culture:
-
Grow the this compound-GFP strain overnight in SC medium containing biotin.
-
The next day, dilute the culture into fresh SC medium with biotin (control) and SC medium lacking biotin (experimental).
-
Grow the cultures for several hours to allow for adaptation and expression changes.
-
-
Sample Preparation for Imaging:
-
Coat the surface of a glass-bottom dish with Concanavalin A to immobilize the yeast cells.
-
Add a small volume of the yeast culture to the dish and allow the cells to adhere for 15-20 minutes.
-
Gently wash with the respective medium (with or without biotin) to remove unattached cells.
-
Add fresh medium to the dish.
-
-
Microscopy and Image Acquisition:
-
Place the imaging dish on the microscope stage within the environmental chamber set to 30°C.
-
Locate the cells using brightfield or DIC microscopy.
-
Acquire fluorescence images using the GFP filter set. Use a low laser power and exposure time to minimize phototoxicity and photobleaching.
-
For dynamic studies, acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) over a period of several hours.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity in the nucleus and cytoplasm.
-
Track the movement and changes in localization of this compound-GFP over time.
-
Experimental Workflow for Live-Cell Imaging
The following diagram illustrates the general workflow for live-cell imaging of Vhr1p dynamics.
References
Troubleshooting & Optimization
solving non-specific binding in Vhr1 co-immunoprecipitation
Welcome to the technical support center for Vhr1 co-immunoprecipitation (Co-IP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in this compound Co-IP experiments.
Troubleshooting Guides
Non-specific binding is a common issue in Co-IP that can obscure true protein-protein interactions. The following guides provide a systematic approach to optimizing your this compound Co-IP protocol to minimize background and enhance the specific signal.
Guide 1: Optimizing Lysis Buffer Composition
The composition of your lysis buffer is critical for preserving native protein interactions while minimizing non-specific binding. An ideal lysis buffer should efficiently solubilize cellular proteins without denaturing protein complexes.[1]
Key Considerations for this compound:
-
Since this compound is a transcription factor, it is likely localized to the nucleus.[2] Your lysis buffer must be capable of efficiently extracting nuclear proteins.
-
The interaction of this compound with its partners may be transient or dependent on specific cellular states (e.g., biotin concentration).[2]
Troubleshooting Steps:
-
Detergent Choice: Start with a mild non-ionic detergent like NP-40 or Triton X-100.[1] If you suspect this compound is part of a very stable complex, you can try a slightly harsher detergent, but this may also disrupt weaker, specific interactions.
-
Salt Concentration: Adjust the salt concentration (e.g., NaCl) to modulate ionic interactions. Start with a physiological concentration (150 mM) and increase it in increments (e.g., to 250 mM or 500 mM) to reduce non-specific binding.[3][4]
-
Protease and Phosphatase Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation and maintain post-translational modifications that may be crucial for interactions.[3][5]
| Component | Starting Concentration | Purpose | Troubleshooting Tips |
| Non-ionic Detergent | 0.1-1.0% (v/v) NP-40 or Triton X-100 | Solubilize proteins | Increase concentration for better solubilization; decrease if it disrupts interactions. |
| Salt | 150 mM NaCl | Reduce ionic interactions | Increase up to 1 M to increase stringency and reduce non-specific binding.[3] |
| Buffering Agent | 20-50 mM Tris-HCl or HEPES, pH 7.4-8.0 | Maintain stable pH | Ensure the pH is optimal for your antibody-antigen interaction. |
| Protease Inhibitors | 1X Cocktail | Prevent protein degradation | Always add fresh before use.[3] |
| Phosphatase Inhibitors | 1X Cocktail | Preserve phosphorylation status | Critical if studying signaling pathways. |
| Reducing Agents | 1-2 mM DTT or β-mercaptoethanol | Reduce non-specific disulfide bonds | Can help disrupt non-specific interactions.[1] |
Guide 2: Pre-clearing Lysate and Blocking Beads
Pre-clearing the cell lysate and blocking the beads are crucial steps to remove proteins that non-specifically bind to the beads or the antibody.
Troubleshooting Steps:
-
Pre-clearing: Before adding your specific anti-Vhr1 antibody, incubate the cell lysate with beads (e.g., Protein A/G agarose or magnetic beads) alone.[3] This will capture proteins that have an affinity for the beads themselves. Centrifuge or use a magnet to remove these beads and proceed with the supernatant for your Co-IP.
-
Bead Blocking: Before adding the antibody-lysate mixture, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[3][6] This will saturate non-specific binding sites on the beads.
| Step | Reagent | Incubation Time | Temperature |
| Pre-clearing | Protein A/G beads | 1 hour | 4°C |
| Bead Blocking | 1-5% BSA in PBS | 1 hour | Room Temperature |
FAQs: Solving Non-specific Binding in this compound Co-IP
Q1: I see many bands in my negative control lane (IgG isotype control or beads alone). What should I do?
A1: This indicates a high level of non-specific binding to either your antibody or the beads.
-
Increase Wash Stringency: Increase the number of washes (from 3 to 5) and/or the stringency of your wash buffer.[7][8] You can do this by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20).[1]
-
Optimize Antibody Concentration: You may be using too much antibody, leading to non-specific interactions.[7] Perform a titration experiment to determine the optimal antibody concentration.
-
Pre-clear Your Lysate: This is a critical step to remove proteins that bind non-specifically to the beads.[3]
-
Block Your Beads: Ensure you are adequately blocking the beads with BSA or another blocking agent before adding the lysate.[3][6]
Q2: My protein of interest, this compound, appears in my negative control where I only used beads and lysate. Why is this happening?
A2: This suggests that this compound is binding non-specifically to the beads themselves.
-
Change Bead Type: If you are using agarose beads, consider switching to magnetic beads, which can sometimes have lower non-specific binding.[9] Conversely, if magnetic beads are the issue, try sepharose.[4]
-
Thorough Blocking: Increase the concentration of your blocking agent (e.g., up to 5% BSA) and/or the blocking time.
-
Increase Wash Stringency: Use a more stringent wash buffer to disrupt the weak, non-specific interaction between this compound and the beads.
Q3: Should I use a monoclonal or polyclonal antibody for my this compound Co-IP?
A3: For Co-IP, a polyclonal antibody is often preferred for the immunoprecipitation step because it can recognize multiple epitopes on the target protein, increasing the chances of capturing the protein and its binding partners.[3] For the subsequent Western blot analysis, a monoclonal antibody can be used for higher specificity in detection.[3]
Q4: Can the expression level of this compound affect non-specific binding?
A4: Yes, very high overexpression of a tagged this compound can sometimes lead to aggregation and non-specific interactions.[10] If you are using an overexpression system, try to titrate the expression level to be as close to endogenous levels as possible while still allowing for detection.
Experimental Protocols
Protocol 1: Cell Lysis for this compound Co-IP
-
Harvest yeast cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer (see table in Guide 1 for composition).
-
Disrupt the cells by bead beating or another appropriate method for yeast.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
Protocol 2: Co-immunoprecipitation Workflow
-
Pre-clear the lysate: Add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of cleared cell lysate. Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the appropriate amount of anti-Vhr1 antibody (or isotype control IgG) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Capture Immune Complex: Add 30-50 µL of a 50% slurry of pre-blocked Protein A/G beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.[5]
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (e.g., lysis buffer with adjusted salt/detergent concentration).[7] After the final wash, carefully remove all supernatant.
-
Elution: Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. Alternatively, use a gentler elution buffer (e.g., 0.1 M glycine, pH 2.5) if you need to preserve protein activity.[1]
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
Visualizations
Caption: Troubleshooting workflow for non-specific binding in this compound Co-IP.
Caption: Hypothetical signaling pathway of this compound in response to low biotin.[2]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Vhr1p, a new transcription factor from budding yeast, regulates biotin-dependent expression of VHT1 and BIO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]
- 8. IP Troubleshooting | Proteintech Group [ptglab.co.jp]
- 9. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
improving Vhr1 western blot signal-to-noise ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Vhr1 Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The calculated molecular weight of the this compound protein (Vhr1p) in Saccharomyces cerevisiae is approximately 71.4 kDa.[1] It is important to verify this against the protein ladder on your Western blot.
Q2: I am not seeing any band for this compound. What are the possible causes?
A2: A complete lack of signal can be due to several factors. These include problems with the primary antibody, insufficient protein loading, inefficient protein transfer, or issues with the detection reagents. It's also possible that the this compound protein is not expressed or is present at very low levels in your sample.
Q3: My Western blot has high background, making it difficult to see the this compound band. How can I reduce the background?
A3: High background can be caused by several factors, including insufficient blocking, an overly concentrated primary or secondary antibody, inadequate washing, or contaminated buffers. Optimizing each of these steps is crucial for a clean blot.
Q4: I see multiple bands on my blot in addition to the expected this compound band. What does this mean?
A4: The presence of multiple bands can indicate non-specific antibody binding, protein degradation, or post-translational modifications of this compound. To troubleshoot this, you can try optimizing the antibody concentrations, ensuring proper sample preparation with protease inhibitors, and checking the literature for known modifications of this compound.
Troubleshooting Guide: Improving this compound Signal-to-Noise Ratio
This guide addresses specific issues you might encounter and provides actionable steps to resolve them.
Issue 1: Weak or No this compound Signal
A faint or absent this compound band can be frustrating. Here’s a systematic approach to troubleshoot this issue.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Protein Transfer | Stain the membrane with Ponceau S after transfer. | This allows you to visualize the total protein transferred and confirm that the transfer process was successful. |
| 2. Optimize Primary Antibody Concentration | Perform a dot blot or a titration experiment with a range of primary antibody concentrations. | The optimal antibody concentration is crucial for a strong signal without increasing background. |
| 3. Increase Protein Load | Increase the amount of total protein loaded onto the gel. | If this compound is a low-abundance protein, a higher protein load may be necessary for detection. |
| 4. Check Antibody and Reagent Viability | Ensure antibodies have been stored correctly and that detection reagents have not expired. | Improper storage can lead to a loss of antibody activity, and expired reagents will not produce a signal. |
| 5. Optimize Incubation Times | Increase the primary antibody incubation time (e.g., overnight at 4°C). | Longer incubation can enhance the signal from low-abundance proteins. |
Issue 2: High Background
A high background can obscure the specific this compound signal. The following steps can help you achieve a cleaner blot.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk). | Inadequate blocking is a common cause of high background. The choice of blocking agent can also influence non-specific binding. |
| 2. Adjust Antibody Concentrations | Decrease the concentration of the primary and/or secondary antibody. | Excess antibody can bind non-specifically to the membrane, leading to high background. |
| 3. Enhance Washing Steps | Increase the number and duration of washes after antibody incubations. Add a detergent like Tween-20 to your wash buffer if not already included. | Thorough washing is essential to remove unbound antibodies that contribute to background noise. |
| 4. Ensure Buffer Freshness | Prepare fresh buffers for each experiment. | Contaminated or old buffers can be a source of background signal. |
| 5. Handle Membrane with Care | Use clean forceps to handle the membrane and ensure it does not dry out during the procedure. | Physical contamination or drying of the membrane can lead to uneven background. |
Experimental Protocols
Below are detailed methodologies for key experiments. Note that these are general protocols for yeast protein Western blotting and may require optimization for your specific experimental conditions and anti-Vhr1p antibody.
Protocol 1: Yeast Protein Extraction
-
Grow a 5 mL overnight culture of your yeast strain in the appropriate selective medium.
-
Pellet the cells by centrifugation.
-
Resuspend the yeast cells in 100 µL of 1X SDS-PAGE loading buffer.
-
Add an equal volume of acid-washed glass beads.
-
Vortex vigorously for 1-2 minutes to lyse the cells.
-
Boil the mixture for 10 minutes.
-
Centrifuge to pellet the cell debris and glass beads. The supernatant contains the protein extract.
Protocol 2: SDS-PAGE and Protein Transfer
-
Load 20-30 µg of the protein extract into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Equilibrate the gel in transfer buffer.
-
Assemble the transfer stack (filter paper, gel, PVDF or nitrocellulose membrane, filter paper) and perform a wet or semi-dry transfer according to the manufacturer's instructions for your transfer apparatus.
Protocol 3: Immunodetection
-
After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-Vhr1p antibody at the optimized dilution in the blocking buffer. This is often done overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the Western blot workflow and the logical steps in troubleshooting.
Caption: A streamlined workflow for this compound Western blotting.
Caption: Troubleshooting logic for improving this compound Western blot results.
References
Technical Support Center: Vhr1 (DUSP3) Inhibitor Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Vhr1 (DUSP3) inhibitor off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DUSP3) and why is it a therapeutic target?
A1: this compound, also known as Dual-specificity phosphatase 3 (DUSP3), is a protein tyrosine phosphatase (PTP) that plays a crucial role in regulating cellular signaling pathways. It dephosphorylates and inactivates key proteins such as mitogen-activated protein kinases (MAPKs) like ERK1/2 and JNK1/2, as well as other substrates including STAT5, EGFR, and ErbB2.[1][2] Its involvement in processes like cell cycle regulation, immune response, and angiogenesis has implicated it in various diseases, including cancer, making it an attractive therapeutic target.[2][3][4]
Q2: What are the primary challenges in developing selective this compound inhibitors?
A2: A major hurdle in developing selective this compound inhibitors is the high degree of conservation in the active site among protein tyrosine phosphatases.[3] This similarity makes it difficult to design inhibitors that potently target this compound without also inhibiting other structurally related phosphatases, leading to potential off-target effects.[1] Many early this compound inhibitors have shown poor selectivity, limiting their clinical potential.[2]
Q3: What are the known off-target effects of this compound inhibitors?
A3: Off-target effects arise when a this compound inhibitor binds to and modulates the activity of proteins other than this compound. Due to the conserved active site, common off-targets for this compound inhibitors are other phosphatases, such as other members of the DUSP family or other PTPs. For example, some inhibitors initially identified for other phosphatases have been found to also inhibit this compound, and vice-versa. The specific off-target profile varies depending on the chemical scaffold of the inhibitor.
Q4: How can I determine if my experimental phenotype is due to on-target this compound inhibition or off-target effects?
A4: To distinguish between on-target and off-target effects, a multi-pronged approach is recommended:
-
Use of multiple, structurally distinct inhibitors: Observing the same phenotype with two or more chemically different this compound inhibitors strengthens the evidence for an on-target effect.
-
Rescue experiments: If the phenotype can be reversed by expressing a this compound mutant that is resistant to the inhibitor but retains its catalytic activity, it suggests an on-target mechanism.
-
Cellular target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that the inhibitor is binding to this compound in a cellular context.
-
Knockdown/knockout validation: Compare the phenotype induced by the inhibitor with that observed using genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the DUSP3 gene.
Q5: What are emerging strategies to develop more selective this compound inhibitors?
A5: One promising strategy is the development of allosteric inhibitors.[1][5][6] These molecules bind to sites on the enzyme that are distant from the highly conserved active site.[1][5] Because allosteric sites are generally less conserved among phosphatases, inhibitors targeting these sites have a higher potential for selectivity.[1][5] Fragment-based drug discovery (FBDD) is a powerful approach to identify novel allosteric binding pockets and develop selective modulators.[1][5][6]
Troubleshooting Guides
Problem: Inconsistent results with a this compound inhibitor in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of the inhibitor. | 1. Review the physicochemical properties of the inhibitor. 2. If available, use a positive control compound with known cell permeability. 3. Consider using a carrier solvent or formulation to improve uptake, ensuring the vehicle itself does not affect the cells. |
| Inhibitor instability in culture media. | 1. Check the stability of the inhibitor in your specific cell culture medium over the time course of your experiment. 2. Consider replenishing the inhibitor at regular intervals if it is found to be unstable. |
| Cell line-specific differences in this compound expression or pathway dependence. | 1. Confirm this compound expression levels in your cell line by Western blot or qPCR. 2. Assess the phosphorylation status of known this compound substrates (e.g., p-ERK, p-JNK) to determine the basal activity of the pathway. |
| Off-target effects dominating the observed phenotype. | 1. Test the inhibitor in a this compound-knockout or knockdown cell line. An on-target effect should be absent or significantly reduced. 2. Profile the inhibitor against a panel of related phosphatases to determine its selectivity. |
Problem: Difficulty confirming this compound target engagement in cells.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration at the target site. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a sensitive target engagement assay like NanoBRET or CETSA to quantify binding. |
| Antibody for downstream analysis (e.g., Western blot) is not specific. | 1. Validate the specificity of your phospho-specific antibodies using positive and negative controls (e.g., phosphatase-treated lysates, cells stimulated to induce phosphorylation). |
| Transient nature of this compound-substrate interactions. | 1. For co-immunoprecipitation experiments, consider using a "substrate-trapping" mutant of this compound (e.g., C124S) which can bind to but not dephosphorylate its substrates, thus stabilizing the interaction.[7] |
Quantitative Data on this compound Inhibitors
The following table summarizes the potency and, where available, the selectivity of several known this compound inhibitors. This data is compiled from various sources and the testing conditions may vary. Researchers should consult the primary literature for detailed experimental conditions.
| Inhibitor | This compound IC50/Ki | Selectivity Information | Reference |
| RK-682 | 2.0 µM (IC50) | Also inhibits other PTPs. | [8] |
| RK-682 enamine 2c | ~30 µM (effective concentration) | Improved permeability and high selectivity toward DUSP3 over some other phosphatases. | [8] |
| GATPT | 2.92 µM (IC50) | Competitive inhibitor. | [8] |
| SA3 (CID-6161281) | 74 nM (IC50) | At least an order of magnitude selectivity over HePTP and MKP-1. | [7] |
| NSC-87877 | 7.83 µM (IC50) | Also a known SHP-2 inhibitor. | [8] |
| SBP-4929 | 4.1 µM (IC50) | Active site inhibitor. | [5] |
Key Experimental Protocols
1. In Vitro this compound Phosphatase Activity Assay
This protocol describes a general method to measure the enzymatic activity of purified this compound using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
-
Reagents:
-
Purified recombinant this compound enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 1 M NaOH)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and purified this compound enzyme.
-
Add the test inhibitor at various concentrations (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a shift in its thermal denaturation profile.
-
Materials:
-
Cultured cells expressing this compound
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein detection (e.g., Western blot apparatus, specific this compound antibody)
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble fraction (containing non-denatured, soluble protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble this compound in each sample by Western blot using a this compound-specific antibody.
-
Plot the amount of soluble this compound as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: this compound (DUSP3) signaling pathways.
Caption: Workflow for this compound inhibitor validation.
References
- 1. Fragment Screening Identifies Novel Allosteric Binders and Binding Sites in the VHR (DUSP3) Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DUSP3/VHR: A Druggable Dual Phosphatase for Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting Vhr1 siRNA knockdown inefficiency
Welcome to the technical support center for troubleshooting Vhr1 siRNA knockdown inefficiency. This resource provides researchers, scientists, and drug development professionals with comprehensive guides and frequently asked questions to address common issues encountered during RNA interference (RNAi) experiments.
Frequently Asked Questions (FAQs)
Q1: What is siRNA knockdown and how does it work?
Small interfering RNA (siRNA) knockdown is a transient gene silencing technique that reduces the expression of a target gene at the mRNA level.[1][2][3] The process, known as RNA interference (RNAi), is a naturally occurring cellular mechanism.[3][4] Exogenously introduced siRNA, a double-stranded RNA molecule typically 21-23 nucleotides in length, is incorporated into the RNA-Induced Silencing Complex (RISC).[5][6] The antisense strand of the siRNA then guides the RISC to the complementary messenger RNA (mRNA) of the target gene, leading to its cleavage and subsequent degradation.[1][6] This prevents the translation of the mRNA into protein, resulting in reduced protein levels of the target gene.[2]
Q2: How do I design an effective siRNA for this compound?
Effective siRNA design is critical for successful gene knockdown. Key parameters to consider include:
-
Length: Typically 21-23 nucleotides.[5]
-
GC Content: Aim for a GC content of 30-50%.[5]
-
Specificity: Perform a BLAST search to ensure the siRNA sequence does not have homology with other coding sequences to avoid off-target effects.[7]
-
Target Site: The siRNA should target an exon region, avoiding introns and untranslated regions (UTRs) which can have regulatory elements.[5]
-
Thermodynamics: Asymmetrical thermodynamic stability, with a lower melting temperature at the 5' end of the antisense strand, can enhance RISC loading and efficacy.
Many suppliers offer pre-designed and validated siRNAs for specific genes, which can save considerable optimization time.
Q3: What are the essential controls for an siRNA knockdown experiment?
Proper controls are crucial for interpreting siRNA knockdown results correctly.[5][8] The following controls should be included in every experiment:
| Control Type | Purpose |
| Untreated Cells | Provides a baseline for normal gene and protein expression levels.[5][8] |
| Negative Control (Scrambled siRNA) | A non-silencing siRNA with a sequence that does not target any known mRNA. This helps to distinguish sequence-specific silencing from non-specific effects caused by the transfection process itself.[5][8] |
| Positive Control siRNA | An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, PPIB). This control validates the transfection efficiency and the overall experimental setup. A knockdown efficiency of >80% for the positive control is generally considered good.[8][9] |
| Transfection Reagent Only (Mock) | Cells treated with the transfection reagent alone, without any siRNA. This helps to assess the cytotoxicity of the transfection reagent.[5] |
| Multiple siRNAs per Target | Using at least two or three different siRNAs targeting different regions of the this compound mRNA can help confirm that the observed phenotype is due to the specific knockdown of this compound and not an off-target effect of a single siRNA.[5] |
Q4: How soon after transfection can I expect to see this compound knockdown?
Troubleshooting Guide: this compound Knockdown Inefficiency
Issue 1: Low or No Knockdown of this compound
If you are observing minimal or no reduction in this compound mRNA or protein levels, consider the following potential causes and solutions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Transfection Efficiency | Transfection efficiency is a critical factor for successful siRNA delivery.[11][12] Optimize the transfection protocol by titrating the concentrations of both the siRNA and the transfection reagent.[5][11][13] Also, optimize the cell density at the time of transfection, as a confluency of around 70% is often recommended, but this can be cell-type dependent.[5][14] Consider trying a different transfection reagent or method, such as electroporation, especially for difficult-to-transfect cells.[8][12] |
| Ineffective siRNA Sequence | Not all siRNA sequences are equally effective.[13][15] Test at least 2-3 different pre-designed and validated siRNAs targeting different regions of the this compound mRNA. |
| Incorrect siRNA Concentration | The optimal siRNA concentration can vary between cell lines and targets.[14] Perform a dose-response experiment using a range of siRNA concentrations, typically between 5 nM and 100 nM, to find the lowest effective concentration that provides significant knockdown without inducing toxicity.[5][13] |
| Degraded siRNA | siRNAs are susceptible to degradation by RNases. Ensure a sterile, RNase-free working environment by using RNase-decontaminating solutions, filtered pipette tips, and wearing gloves.[5] |
| Incorrect Timing of Analysis | The kinetics of mRNA and protein knockdown can vary. Perform a time-course experiment (e.g., 24, 48, 72, and 96 hours post-transfection) to identify the optimal time point for assessing this compound knockdown at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.[10] |
| High this compound Protein Stability | If this compound mRNA levels are significantly reduced but protein levels remain high, it may be due to a long half-life of the this compound protein.[5] In such cases, a longer incubation time after transfection may be required to observe a significant decrease in protein levels. The half-life of this compound (YIL056W) in Saccharomyces cerevisiae has been reported to be approximately 3.3 hours.[16] While this is in yeast, it highlights that protein stability is a key factor to consider. |
| Cell Line Characteristics | Some cell lines are inherently more difficult to transfect. Ensure that the cells are healthy, actively dividing, and at a low passage number, as transfection efficiency can decrease with higher passage numbers.[12] |
| Assay Issues | If you are using RT-qPCR to assess knockdown, ensure your primers are specific and efficient. If using Western blotting, confirm the specificity and sensitivity of your this compound antibody.[9] |
Troubleshooting Workflow for Low this compound Knockdown
Caption: Troubleshooting decision tree for low this compound knockdown efficiency.
Issue 2: High Cell Toxicity or Death After Transfection
Observing significant cell death after transfection can confound your results.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| High Transfection Reagent Concentration | Many transfection reagents can be toxic to cells at high concentrations.[12] Perform a dose-response experiment with the transfection reagent alone (mock transfection) to determine the highest concentration that does not cause significant cell death. |
| High siRNA Concentration | High concentrations of siRNA can induce off-target effects and cellular stress, leading to toxicity.[12][14] Titrate the siRNA concentration to use the lowest amount that achieves effective knockdown. |
| Unhealthy Cells | Cells that are unhealthy or have a high passage number are more susceptible to transfection-induced toxicity.[12] Use healthy, low-passage cells for your experiments. |
| Presence of Antibiotics | Some antibiotics can increase cell death during transfection.[12] Perform transfections in antibiotic-free media.[12] |
| Serum Requirement | The presence or absence of serum can affect transfection efficiency and toxicity. Some protocols recommend serum-free media during complex formation, while others work well in the presence of serum. Optimize this condition for your specific cell line and transfection reagent.[12] |
Experimental Protocols
General Protocol for siRNA Transfection (24-Well Plate Format)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound siRNA and control siRNAs (e.g., negative control, positive control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
24-well tissue culture plates
-
Healthy, actively dividing cells in culture
-
Appropriate cell culture medium
Procedure:
-
Cell Seeding (Day 1):
-
Transfection (Day 2):
-
For each well to be transfected, prepare two tubes:
-
Tube A (siRNA): Dilute your siRNA stock (e.g., 20 µM) in Opti-MEM™ to the desired final concentration (e.g., 10-50 nM). For a final volume of 500 µL and a final siRNA concentration of 20 nM, you would add 0.5 µL of 20 µM siRNA to 49.5 µL of Opti-MEM™.
-
Tube B (Transfection Reagent): Dilute the transfection reagent in Opti-MEM™. For example, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 48.5 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine: Add the diluted siRNA (from Tube A) to the diluted transfection reagent (from Tube B). Mix gently by pipetting up and down.
-
Incubate: Incubate the siRNA-lipid complex for 10-20 minutes at room temperature to allow for complex formation.
-
Add to Cells: Add the 100 µL of siRNA-lipid complex to the corresponding well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubate: Return the plate to the incubator and incubate for 24-72 hours, depending on your experimental endpoint.
-
-
Analysis (Day 3-5):
-
After the desired incubation period, harvest the cells.
-
Assess this compound mRNA knockdown using RT-qPCR.
-
Assess this compound protein knockdown using Western blotting or another suitable protein analysis method.
-
Optimization of Transfection Parameters
| Parameter | Starting Recommendation | Optimization Range |
| Cell Confluency | 70% | 50-80% |
| siRNA Concentration | 20 nM | 5-100 nM |
| Transfection Reagent Volume | 1.5 µL/well | 0.5-2.5 µL/well |
| Incubation Time | 48 hours | 24-96 hours |
Visualizing Key Concepts
General siRNA Knockdown Workflow
Caption: A typical experimental workflow for siRNA-mediated gene knockdown.
Mechanism of RNA Interference (RNAi)
Caption: The cellular mechanism of siRNA-induced gene silencing.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 6. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 10. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - EE [thermofisher.com]
- 11. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for transfection of siRNA [qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | SGD [yeastgenome.org]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
optimizing fixation and permeabilization for Vhr1 immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the fixation and permeabilization steps in immunofluorescence experiments targeting the Viral Hemorrhagic Septicemia Virus (VHSV) RNA-dependent RNA polymerase (L protein), herein referred to as Vhr1.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: The VHSV genome replication and transcription occur exclusively in the cytoplasm of infected cells.[1] The this compound protein, as the RNA-dependent RNA polymerase, is a key component of the viral replication complex. Therefore, this compound is expected to be localized within cytoplasmic viral factories, which may appear as distinct puncta or inclusion bodies.
Q2: Which fixative is best for preserving this compound antigenicity?
A2: The choice of fixative can significantly impact the preservation of the this compound epitope. Formaldehyde-based fixatives, such as 4% paraformaldehyde, are generally recommended for preserving cellular morphology and localizing viral proteins within replication complexes. However, over-fixation can mask the epitope. Methanol fixation can also be effective and may enhance the signal for some antibodies by denaturing the protein and exposing the epitope, but it can also disrupt cellular morphology. An initial optimization experiment comparing 4% paraformaldehyde with ice-cold methanol is recommended.
Q3: What is the role of permeabilization in this compound immunofluorescence?
A3: Permeabilization is crucial for allowing antibodies to access intracellular targets like this compound, which is located in the cytoplasm. Detergents such as Triton X-100 or Tween-20 create pores in the cellular membranes. The concentration and incubation time of the permeabilizing agent need to be optimized to ensure sufficient antibody penetration without causing excessive damage to the cell structure or the viral replication complexes.
Q4: Can I use a this compound antibody generated against a different VHSV genotype?
A4: VHSV is classified into four main genotypes (I-IV).[2] While the L protein is relatively conserved, there can be amino acid sequence variations between genotypes. It is advisable to use an antibody raised against the specific genotype of VHSV being studied. If using an antibody against a different genotype, it is crucial to validate its cross-reactivity and specificity.
Troubleshooting Guide
Issue 1: Weak or No this compound Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fixation | - If using paraformaldehyde, try reducing the fixation time or concentration to avoid epitope masking. - If using methanol, ensure it is ice-cold and fix for a shorter duration. - Consider a different fixative, such as a mixture of formaldehyde and methanol. |
| Inadequate Permeabilization | - Increase the concentration of Triton X-100 (e.g., from 0.1% to 0.5%) or the incubation time.[3] - Ensure the permeabilization buffer is fresh. |
| Low this compound Expression | - Ensure that the cells were harvested at a time point of active viral replication. - Confirm viral infection using a positive control, such as an antibody against the more abundant nucleoprotein (N).[4] |
| Antibody Issues | - Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). - Ensure the secondary antibody is specific to the primary antibody's host species and is fluorescently bright. |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Steps |
| Excessive Antibody Concentration | - Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inadequate Blocking | - Increase the blocking time (e.g., to 1 hour at room temperature). - Use a blocking buffer containing serum from the same species as the secondary antibody to block non-specific IgG binding sites.[5] |
| Insufficient Washing | - Increase the number and duration of wash steps after antibody incubations. - Add a low concentration of Tween-20 (e.g., 0.05%) to the wash buffer to reduce non-specific binding. |
| Autofluorescence | - If using formaldehyde fixation, ensure it is freshly prepared, as old formaldehyde can cause autofluorescence. - Include an unstained control to assess the level of autofluorescence. |
Data Presentation: Comparison of Fixation and Permeabilization Methods
| Fixative | Permeabilizing Agent | Anticipated Effect on this compound Signal | Potential Advantages | Potential Disadvantages |
| 4% Paraformaldehyde | 0.1-0.5% Triton X-100 | Moderate to Strong | Good preservation of cellular morphology and viral replication complexes. | Risk of epitope masking with over-fixation. |
| Ice-cold Methanol | None (Methanol acts as both fixative and permeabilizing agent) | Variable (can be strong) | May enhance signal for some antibodies by exposing epitopes. | Can disrupt cellular and viral factory morphology. |
| Acetone | None (Acetone acts as both fixative and permeabilizing agent) | Variable | Similar to methanol but can be less harsh on some epitopes. | Can cause cell shrinkage and protein precipitation. |
Experimental Protocols
Optimized Immunofluorescence Protocol for this compound in Infected Cells
This protocol is a starting point and may require further optimization based on the specific cell line, antibody, and microscope used.
-
Cell Seeding: Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.
-
Viral Infection: Infect cells with VHSV at the desired multiplicity of infection (MOI) and incubate for a time period determined to be optimal for this compound expression.
-
Fixation (Choose one):
-
Paraformaldehyde (PFA) Fixation:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Methanol Fixation:
-
Wash cells twice with ice-cold PBS.
-
Fix with ice-cold 100% methanol for 10 minutes at -20°C.
-
Wash three times with PBS for 5 minutes each.
-
-
-
Permeabilization (for PFA-fixed cells):
-
Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells in blocking buffer (e.g., 5% Bovine Serum Albumin or 10% goat serum in PBS with 0.05% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Vhr1 primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Visualizations
Caption: Experimental workflow for this compound immunofluorescence.
Caption: Troubleshooting decision tree for this compound immunofluorescence.
References
- 1. Role of Viral Hemorrhagic Septicemia Virus Matrix (M) Protein in Suppressing Host Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Hemorrhagic Septicemia Virus Activates Integrated Stress Response Pathway and Induces Stress Granules to Regulate Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Nucleoprotein and Phosphoprotein Are Major Determinants of the Virulence of Viral Hemorrhagic Septicemia Virus in Rainbow Trout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
dealing with Vhr1 aggregation during protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address a common issue encountered during the purification of Vhr1 protein: aggregation.
Identifying Your this compound Protein
The designation "this compound" can refer to two distinct proteins depending on the organism of study. To effectively troubleshoot aggregation issues, it is crucial to first identify which this compound protein you are working with:
-
Human VHR (DUSP3): A dual-specificity phosphatase involved in cell cycle regulation and signaling pathways. It is often studied in the context of cancer and other human diseases.
-
Yeast Vhr1p: A transcription factor in Saccharomyces cerevisiae that plays a role in regulating biotin-dependent gene expression.
Please select the appropriate section below for guidance tailored to your specific this compound protein.
Human VHR (DUSP3) Aggregation
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of human VHR aggregation during purification?
A1: Aggregation of human VHR can manifest as visible precipitation or cloudiness in your protein solution, particularly after elution from a chromatography column or during buffer exchange steps like dialysis. You may also observe a loss of protein concentration after centrifugation to remove insoluble material, or the appearance of high molecular weight aggregates in non-reducing SDS-PAGE or size-exclusion chromatography.
Q2: Is there a standard buffer composition recommended for purifying recombinant human VHR?
A2: While the optimal buffer can be protein- and process-specific, a commonly used storage buffer for commercially available recombinant human VHR (DUSP3) produced in E. coli provides a good starting point. This buffer typically contains a buffering agent, a salt, a reducing agent, and a stabilizing agent to prevent aggregation.[1]
Q3: Can the expression system affect the solubility of human VHR?
A3: Yes, the choice of expression system can significantly impact the solubility of recombinant VHR. High-level expression in E. coli can sometimes lead to the formation of insoluble inclusion bodies.[2] Optimizing expression conditions, such as lowering the induction temperature, can help to increase the yield of soluble protein.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| VHR precipitates after elution from affinity column. | High protein concentration; Suboptimal buffer pH or ionic strength. | Immediately after elution, dilute the protein to a lower concentration. Add stabilizing agents like glycerol or arginine to the elution buffer. Ensure the pH of your buffer is at least 1 unit away from the theoretical isoelectric point (pI) of VHR. |
| VHR becomes insoluble during dialysis or buffer exchange. | Removal of a stabilizing component from the previous buffer; Rapid buffer change causing protein unfolding. | Perform a gradual buffer exchange using a stepwise dialysis or a desalting column. Ensure the destination buffer contains appropriate additives to maintain solubility. |
| Purified VHR aggregates during storage. | Improper storage conditions; Freeze-thaw cycles. | Store the purified protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage buffer contains a cryoprotectant like glycerol.[1] |
Quantitative Data: Recommended Buffer Components for Human VHR
The following table summarizes the components of a buffer reported for a commercially available, purified recombinant human VHR (DUSP3). This can be used as a starting point for buffer optimization.
| Component | Concentration | Purpose | Reference |
| Tris-HCl, pH 8.0 | 20 mM | Buffering agent | [1] |
| NaCl | 150 mM | Ionic strength, mimics physiological conditions | [1] |
| Dithiothreitol (DTT) | 2 mM | Reducing agent to prevent disulfide bond formation | [1] |
| Glycerol | 10% (v/v) | Stabilizer and cryoprotectant | [1] |
Experimental Protocol: Representative Purification of His-tagged Human VHR from E. coli
This protocol is a general guideline and may require optimization for your specific construct and expression system.
-
Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding His-tagged human VHR.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve soluble expression.[3]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris and insoluble protein.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged VHR with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification and Buffer Exchange:
-
If further purification is needed, proceed with size-exclusion chromatography or ion-exchange chromatography.
-
Exchange the buffer to a final storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
-
Storage:
-
Store the purified VHR at -80°C in small aliquots.
-
Diagrams
References
Technical Support Center: Improving Vhr1 Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address challenges in generating highly specific antibodies against the Vhr1 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is generating specific antibodies challenging?
A1: Vhr1p is a transcription factor in Saccharomyces cerevisiae (budding yeast) that regulates the expression of genes involved in biotin uptake and biosynthesis in response to low biotin concentrations.[1][2] Specifically, it activates the transcription of the VHT1 and BIO5 genes.[1][2] The challenge in generating specific antibodies to Vhr1p arises from potential homology with other yeast DNA-binding proteins, particularly within conserved functional domains.[3] This can lead to cross-reactivity, where an antibody recognizes similar epitopes on other proteins, resulting in non-specific signals in immunoassays. Furthermore, like many transcription factors, Vhr1p may have a relatively low abundance in the cell, making robust detection difficult.[2]
Q2: What are the primary strategies for improving the specificity of a new this compound antibody?
A2: Improving this compound antibody specificity involves a multi-step approach focusing on three key areas:
-
Thoughtful Antigen Design: Instead of using the full-length protein, select unique peptide sequences from regions of Vhr1p that have low homology to other yeast proteins. Bioinformatic analysis is crucial for identifying these specific regions.
-
Advanced Immunization and Screening: Employing techniques like DNA immunization can help generate an immune response to the natively folded protein.[4] Subsequent rigorous screening of antibody candidates (e.g., hybridoma clones) against both the target protein and homologous proteins is essential to select for specificity.
-
Robust Purification Methods: Affinity purification of the antibody against the specific this compound antigen is a critical step to remove non-specific immunoglobulins.[5] Cross-adsorption against homologous proteins can further enhance specificity by removing cross-reactive antibody populations.
Q3: Should I choose a monoclonal or polyclonal antibody for my this compound experiments?
A3: The choice depends on your application.
-
Monoclonal Antibodies (mAbs): Offer high specificity to a single epitope, ensuring batch-to-batch consistency, which is ideal for quantitative assays like ELISA and for therapeutic development. However, they can be more sensitive to changes in protein conformation.
-
Polyclonal Antibodies (pAbs): Comprise a mixture of antibodies that recognize multiple epitopes on this compound. This can amplify the signal in applications like Western blotting and immunoprecipitation. However, pAbs can have higher batch-to-batch variability and a greater potential for cross-reactivity if not properly purified.
Troubleshooting Guides
Problem 1: High background or non-specific bands in Western blotting with this compound antibody.
High background can obscure the specific this compound signal. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.[6][7][8] |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent. For instance, if using non-fat milk, switch to Bovine Serum Albumin (BSA), especially if detecting a phosphorylated target.[6][7][8] Adding a small amount of detergent (e.g., 0.05% Tween-20) to the blocking and wash buffers can also help.[6][9] |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to more effectively remove unbound antibodies.[8][9] |
| Cross-reactivity of the antibody | If non-specific bands are present, consider affinity purifying the antibody against the this compound immunogen. If the antibody is already purified, perform cross-adsorption against lysate from a this compoundΔ (this compound deletion) yeast strain to remove antibodies that bind to other yeast proteins. |
| Secondary antibody non-specificity | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to other proteins in the lysate.[6][8] If it is, consider using a pre-adsorbed secondary antibody.[6] |
A logical workflow for troubleshooting high background in Western blotting is outlined below.
Problem 2: Low or no signal when detecting this compound.
A weak or absent signal can be equally frustrating. Here’s how to address it:
| Potential Cause | Recommended Solution |
| This compound protein abundance is low | Since this compound expression is regulated by biotin levels, ensure you are culturing your yeast in low-biotin media to induce this compound expression.[1] You may also need to load a higher amount of total protein on your gel or consider enriching your sample for nuclear proteins, as this compound is a transcription factor.[1][2] |
| Poor antibody-antigen binding | Ensure the antibody is validated for the specific application. An antibody that works in Western blotting (detecting denatured protein) may not work in immunoprecipitation (detecting native protein). Also, check that the primary and secondary antibodies are compatible (e.g., use an anti-rabbit secondary for a primary raised in rabbit).[10] |
| Inefficient protein transfer | Verify successful transfer of proteins from the gel to the membrane by using a pre-stained protein ladder or by staining the membrane with Ponceau S after transfer. |
| Inactive detection reagent | Ensure your chemiluminescent substrate (e.g., ECL) has not expired and has been stored correctly. Prepare it fresh before use. |
Experimental Protocols & Data
Protocol 1: Recombinant this compound Antigen Production
To generate a specific antigen for immunization and antibody purification, a unique region of this compound can be expressed as a recombinant protein.
-
Antigen Design: Select a ~100-150 amino acid region of Vhr1p with low sequence homology to other yeast proteins using BLAST analysis. A good candidate is a region within the N-terminus, which is involved in DNA binding and may be more structurally unique.[1]
-
Cloning: Synthesize the DNA sequence encoding the selected this compound fragment and clone it into an expression vector, such as pET-28a, which adds a polyhistidine (6xHis) tag for purification.[11][12]
-
Expression: Transform the expression vector into an E. coli strain like BL21(DE3).[13] Grow the bacteria and induce protein expression with IPTG.
-
Purification: Lyse the bacterial cells and purify the His-tagged this compound fragment using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography under denaturing conditions if the protein is in inclusion bodies.[11] Refold the protein by gradual removal of the denaturant.
The diagram below illustrates the workflow for producing the recombinant this compound antigen.
Protocol 2: Affinity Purification of this compound Polyclonal Antibodies
This protocol describes how to purify this compound-specific antibodies from crude antiserum.
-
Column Preparation: Covalently couple 2-5 mg of the purified recombinant this compound antigen to an activated agarose resin (e.g., NHS-activated Sepharose) to create an affinity column.
-
Antibody Binding: Pass the crude rabbit antiserum over the affinity column. This compound-specific antibodies will bind to the immobilized antigen, while non-specific IgGs will flow through.
-
Washing: Wash the column extensively with a binding buffer (e.g., PBS) to remove any remaining non-specifically bound proteins.
-
Elution: Elute the bound antibodies using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Immediately neutralize the eluted fractions with a high-pH buffer (e.g., 1 M Tris, pH 8.5) to preserve antibody activity.
-
Dialysis and Storage: Pool the antibody-containing fractions and dialyze against PBS to remove the elution buffer. Store the purified antibody at -20°C.
Data Summary: Comparison of Purification Methods
The following table summarizes the expected outcomes from different purification strategies for a hypothetical batch of this compound polyclonal antiserum.
| Purification Method | Purity (%) | Relative Specificity (Signal-to-Noise Ratio) | Yield (mg/mL serum) | Cross-Reactivity |
| None (Crude Antiserum) | < 10 | 2:1 | N/A | High |
| Protein A/G Purification | > 90 | 5:1 | ~10 | Moderate |
| Antigen-Affinity Purification | > 95 | 50:1 | ~1-2 | Low |
| Affinity Purification + Cross-Adsorption | > 98 | 150:1 | ~0.5-1 | Very Low |
This compound Signaling Pathway
Vhr1p is a key regulator in the cellular response to biotin starvation in yeast.[2] The simplified signaling pathway is depicted below.
References
- 1. Vhr1p, a new transcription factor from budding yeast, regulates biotin-dependent expression of VHT1 and BIO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | SGD [yeastgenome.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. sinobiological.com [sinobiological.com]
- 9. medicalalgorithms.com [medicalalgorithms.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Expression and purification of the recombinant protective antigen of Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Choosing a Vector and Purification Method for In Vitro Protein Expression | Thermo Fisher Scientific - US [thermofisher.com]
- 13. VHH characterization. Comparison of recombinant with chemically synthesized anti‐HER2 VHH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Contamination in Yeast Vhr1p Experiments
Welcome to the technical support center for researchers working with the yeast transcription factor Vhr1p. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues related to contamination in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Vhr1p and why is it studied in Saccharomyces cerevisiae?
A1: Vhr1p is a key transcriptional regulator in the budding yeast Saccharomyces cerevisiae. It plays an essential role in the biotin-dependent signal transduction cascade.[1] Specifically, Vhr1p controls the expression of the biotin transporter gene VHT1 and the BIO5 gene, which is involved in the uptake of a biotin precursor.[1] Understanding Vhr1p function is crucial for elucidating the mechanisms of vitamin uptake and metabolism in yeast, which has broader implications for eukaryotic cell biology and biotechnology.
Q2: What are the common signs of contamination in my yeast culture expressing Vhr1p?
A2: Contamination in yeast cultures can manifest in several ways:
-
Visual Changes: The culture medium may appear cloudy or turbid, and you might observe a film on the surface. Bacterial contamination often leads to a sudden drop in the pH of the medium.[2]
-
Microscopic Examination: Under a microscope, you may see small, motile rods or cocci (bacteria) or budding, oval-shaped cells that are distinct from your yeast cells (contaminating yeast). Fungal contamination can appear as filamentous structures (hyphae).
-
Unusual Odor: A foul or unusual smell from the culture is often an indicator of bacterial contamination.
-
Poor Yeast Growth: Contaminants compete for nutrients, which can lead to slower growth or even death of your yeast culture.[3]
-
Failed Protein Expression/Purification: Contamination can severely impact the yield and purity of your target protein, Vhr1p.
Q3: What are the primary sources of contamination in yeast experiments?
A3: Contamination can be introduced at various stages of your experiment. Common sources include:
-
Non-sterile technique: Improper handling of cultures, media, and equipment is a major source of contamination.
-
Contaminated reagents: Media, water, sera, and antibiotic solutions can be sources of microbial contamination.
-
Airborne particles: Spores from fungi and bacteria present in the lab environment can contaminate cultures if not handled in a sterile workspace (e.g., laminar flow hood).
-
Contaminated equipment: Pipettes, flasks, and bioreactors that are not properly sterilized can introduce contaminants.
-
Cross-contamination: Using the same equipment for different cell lines or cultures without proper sterilization can lead to cross-contamination.[4]
Troubleshooting Guides
Problem 1: My yeast culture is cloudy and the pH has dropped significantly.
This is a classic sign of bacterial contamination.
Immediate Actions:
-
Isolate the contaminated culture: Immediately separate the suspected culture to prevent cross-contamination to other experiments.
-
Microscopic examination: Observe a sample of the culture under a microscope to confirm the presence of bacteria.
-
Discard contaminated materials: Dispose of the contaminated culture and any media or reagents that may have come into contact with it.
Long-Term Solutions & Prevention:
-
Review your aseptic technique: Ensure you are working in a sterile environment (laminar flow hood or near a Bunsen burner) and using sterile loops, pipettes, and flasks.
-
Autoclave all media and equipment properly: Ensure your autoclave is reaching the correct temperature (121°C) and pressure (15 psi) for a sufficient amount of time (at least 15-20 minutes) to ensure sterility.
-
Filter-sterilize heat-sensitive solutions: Use a 0.22 µm filter to sterilize solutions that cannot be autoclaved, such as some vitamin solutions or antibiotics.
-
Use antibiotics (with caution): While not a substitute for good sterile technique, antibiotics like ampicillin or kanamycin can be added to the growth media to inhibit bacterial growth. However, be aware that some bacteria may be resistant.
Problem 2: I see budding cells of a different morphology than my yeast strain, and there's a slight increase in the medium's pH.
This suggests contamination with a different yeast species.
Immediate Actions:
-
Confirm contamination: Use a microscope to carefully observe the cell morphology. Contaminating yeast may have a different size or budding pattern.
-
Streak for single colonies: Plate a dilution of your culture on a selective agar plate to try and isolate your desired yeast strain from the contaminant.
Long-Term Solutions & Prevention:
-
Use selective media: If your yeast strain has a specific selectable marker (e.g., auxotrophic marker), use media that will only allow your strain to grow.
-
Maintain pure stock cultures: Always start your experiments from a pure, single colony of your yeast strain.
-
Improve laboratory hygiene: Regularly clean and disinfect incubators, shakers, and work surfaces to reduce the presence of environmental yeasts.
Problem 3: I observe filamentous growth in my culture.
This is indicative of fungal (mold) contamination.
Immediate Actions:
-
Isolate and discard: Fungal spores can spread easily. Immediately seal and discard the contaminated culture.
-
Decontaminate the work area: Thoroughly clean and disinfect the incubator, laminar flow hood, and any other equipment that may have been exposed to the fungal spores.
Long-Term Solutions & Prevention:
-
Maintain a clean laboratory environment: Regularly clean and disinfect the lab to minimize the presence of fungal spores.
-
Use filtered pipette tips: This can help prevent the introduction of airborne contaminants into your cultures.
-
Work in a sterile field: Perform all manipulations in a laminar flow hood that has been properly decontaminated.
Quantitative Data on Contamination Impact
While it is difficult to provide exact quantitative data on the impact of contamination on Vhr1p expression without specific experimental results, the following table summarizes the general effects of different levels of bacterial contamination on recombinant protein production in yeast. The Colony Forming Units (CFU/mL) can be determined by plating serial dilutions of the culture on appropriate agar plates.
| Contamination Level | Approximate Bacterial CFU/mL | Expected Impact on Vhr1p Yield | Purity of Purified Vhr1p |
| Low | < 10³ | Minimal to no significant impact. | High |
| Moderate | 10³ - 10⁵ | Noticeable decrease in yield (10-30%). | Moderate, may see co-purifying bacterial proteins. |
| High | > 10⁵ | Significant decrease in yield (>50%) or complete loss of expression. | Low, significant contamination with bacterial proteins. |
Experimental Protocols
Protocol 1: Expression of His-tagged Vhr1p in Saccharomyces cerevisiae
-
Transformation: Transform a suitable S. cerevisiae strain (e.g., BY4741) with a plasmid containing the Vhr1p gene fused to a His-tag under the control of an inducible promoter (e.g., GAL1 promoter).
-
Starter Culture: Inoculate a single colony of the transformed yeast into 5 mL of selective synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., uracil) and containing a non-inducing carbon source (e.g., 2% raffinose). Grow overnight at 30°C with shaking.
-
Main Culture: Inoculate the starter culture into a larger volume of the same selective medium to an optical density at 600 nm (OD₆₀₀) of ~0.2. Grow at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce Vhr1p expression by adding galactose to a final concentration of 2%. Continue to grow the culture for 4-6 hours at 30°C with shaking.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Wash the cell pellet once with ice-cold water and store at -80°C until purification.
Protocol 2: Purification of His-tagged Vhr1p by Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the frozen yeast pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail). Lyse the cells using glass beads and vigorous vortexing or a bead beater.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column. Allow the lysate to flow through the column by gravity or at a slow flow rate to ensure efficient binding of the His-tagged Vhr1p.
-
Washing: Wash the column with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound Vhr1p with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE to identify the fractions containing the purified Vhr1p.
Visualizations
Vhr1p Signaling Pathway
The following diagram illustrates the known signaling pathway involving Vhr1p in response to biotin availability.
Caption: Vhr1p activation and downstream gene regulation in response to low biotin.
Experimental Workflow for Vhr1p Expression and Purification
This workflow outlines the key steps from yeast transformation to purified protein.
Caption: Workflow for recombinant Vhr1p expression and purification.
Logical Relationship for Troubleshooting Contamination
This diagram provides a logical framework for identifying and addressing contamination issues.
Caption: Decision tree for troubleshooting microbial contamination.
References
- 1. Vhr1p, a new transcription factor from budding yeast, regulates biotin-dependent expression of VHT1 and BIO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Burden Imposed by Heterologous Protein Production in Two Major Industrial Yeast Cell Factories: Identifying Sources and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Playing catch-up with Escherichia coli: using yeast to increase success rates in recombinant protein production experiments [frontiersin.org]
optimizing buffer conditions for Vhr1 in vitro kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro phosphatase assays for the dual-specificity phosphatase Vhr1 (also known as VHR or DUSP3).
A Note on Terminology: Kinase vs. Phosphatase Assays
It is important to clarify that this compound is a phosphatase , an enzyme that removes phosphate groups from substrates. Therefore, the appropriate assay to measure its activity is a phosphatase assay , not a kinase assay (which measures the addition of phosphate groups). This guide will focus on the correct methodology for in vitro this compound phosphatase assays.
Frequently Asked Questions (FAQs)
Q1: What are the common substrates for this compound in vitro phosphatase assays?
A1: this compound can dephosphorylate both phosphotyrosine and phosphothreonine residues. Common substrates for in vitro assays include:
-
Small molecule substrates: para-Nitrophenyl phosphate (pNPP) is a widely used colorimetric substrate. The dephosphorylation of pNPP by this compound produces para-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.
-
Phosphopeptides: Synthetic peptides containing the specific phosphorylation sites of this compound's physiological substrates, such as the activation loop of MAP kinases (e.g., ERK, JNK), can be used. The release of inorganic phosphate can be detected using reagents like Malachite Green.
-
Full-length protein substrates: Recombinant phosphorylated proteins like ERK and JNK can also be used as substrates. The dephosphorylation can be detected by Western blotting with phospho-specific antibodies or by measuring the decrease in radioactivity if the protein is labeled with ³²P.
Q2: My this compound enzyme shows low or no activity. What are the possible causes and solutions?
A2: Low or no this compound activity can be due to several factors:
-
Improper buffer conditions: this compound activity is sensitive to pH and ionic strength. The optimal pH for this compound is typically around 6.0. Ensure your buffer is within the optimal range and consider optimizing the salt concentration.
-
Enzyme instability: this compound may be unstable or aggregated. Ensure the purified enzyme has been stored correctly, typically at -80°C in a suitable storage buffer containing a reducing agent like DTT or β-mercaptoethanol. Perform a protein concentration assay and check the purity of your enzyme on an SDS-PAGE gel.
-
Presence of phosphatase inhibitors: If you are using this compound from a cell lysate, ensure that your lysis buffer does not contain phosphatase inhibitors like sodium orthovanadate or EDTA, as these will inhibit this compound activity.
-
Inactive substrate: If using a phosphopeptide or phosphorylated protein, ensure it is correctly phosphorylated and has been stored properly to prevent degradation.
Q3: I am observing high background signal in my colorimetric assay (e.g., with pNPP). How can I reduce it?
A3: High background can be caused by:
-
Spontaneous substrate degradation: pNPP can slowly hydrolyze spontaneously, especially at alkaline pH. Prepare fresh substrate solutions and run a "no enzyme" control to measure the background signal, which can then be subtracted from your experimental values.
-
Contaminating phosphatases: If your this compound preparation is not pure, other phosphatases could be contributing to the signal. Ensure the purity of your recombinant this compound.
-
Incorrect buffer components: Some buffer components can interfere with the assay. Use high-purity reagents for your buffers.
Q4: How do I choose the right buffer for my this compound assay?
A4: The choice of buffer can significantly impact enzyme activity.
-
pH: this compound generally exhibits optimal activity at a slightly acidic pH of around 6.0. Buffers like Bis-Tris or MES are good starting points.
-
Buffering Agent: Ensure the buffering agent itself does not inhibit the enzyme. It's advisable to test a few different buffers with similar pKa values.
-
Additives: this compound contains a critical cysteine residue in its active site, which is susceptible to oxidation. Therefore, the inclusion of a reducing agent like Dithiothreitol (DTT) is essential for maintaining its catalytic activity.
Experimental Protocols
Detailed Methodology for a Standard this compound In Vitro Phosphatase Assay using pNPP
This protocol provides a starting point for measuring this compound activity. Optimization of buffer components is highly recommended.
Materials:
-
Purified recombinant this compound
-
This compound Assay Buffer (see table below for starting conditions and optimization ranges)
-
para-Nitrophenyl phosphate (pNPP) solution (stock solution of 100 mM in water, stored at -20°C)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare the this compound Assay Buffer according to the desired conditions.
-
Dilute the purified this compound enzyme to the desired concentration in the assay buffer.
-
Add 50 µL of the diluted this compound enzyme solution to each well of a 96-well plate. Include a "no enzyme" control with 50 µL of assay buffer only.
-
Prepare the pNPP working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2 mM).
-
To start the reaction, add 50 µL of the pNPP working solution to each well.
-
Incubate the plate at 30°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the wells containing this compound to determine the net phosphatase activity.
Optimizing Buffer Conditions for this compound In Vitro Phosphatase Assays
The following table summarizes the key components of the this compound assay buffer and provides recommended starting concentrations and ranges for optimization.
| Buffer Component | Starting Concentration | Optimization Range | Purpose |
| Buffering Agent | 50 mM Bis-Tris | 25-100 mM | Maintain pH |
| pH | 6.0 | 5.5 - 7.0 | Optimal enzyme activity |
| NaCl | 50 mM | 0 - 200 mM | Adjust ionic strength |
| DTT | 1 mM | 0.5 - 5 mM | Reducing agent to protect the active site cysteine |
| BSA | 0.1 mg/mL | 0.01 - 1 mg/mL | Stabilize the enzyme |
Visualizations
Caption: Experimental workflow for optimizing this compound in vitro phosphatase assays.
Technical Support Center: Refining CRISPR Guide RNA Design for Vhr1 Gene Editing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining CRISPR-Cas9 guide RNA (gRNA) design for editing the Vhr1 gene in Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene and why is it a target for gene editing?
A1: The this compound gene (Systematic Name: YIL056W) in Saccharomyces cerevisiae encodes a transcriptional activator required for the vitamin H-responsive element (VHRE) mediated induction of VHT1 and BIO5 in response to low biotin concentrations.[1] Editing the this compound gene can help researchers understand the regulation of biotin uptake and metabolism, which is crucial for cell growth and viability.
Q2: Where can I find the sequence of the this compound gene to design gRNAs?
A2: The complete DNA and protein sequence for the this compound gene can be found in the Saccharomyces Genome Database (SGD). The systematic name for this compound is YIL056W.
Q3: Which CRISPR-Cas9 system is recommended for editing this compound in Saccharomyces cerevisiae?
A3: A plasmid-based system co-expressing the Cas9 nuclease and the gRNA is commonly used and effective for CRISPR-Cas9-mediated genome editing in S. cerevisiae. Several protocols describe single-step transformation methods that are highly efficient.
Q4: What are the key considerations for designing a gRNA for the this compound gene?
A4: Key considerations include:
-
On-target efficiency: The gRNA should have a high predicted on-target score. Factors influencing this include GC content (ideally 40-60%) and the absence of strong secondary structures.
-
Specificity: The gRNA should have minimal predicted off-target sites in the yeast genome to avoid unintended mutations.
-
PAM site: The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).
-
Genomic context: Targeting a conserved domain or an early exon is often preferred for gene knockout experiments to increase the likelihood of a functional knockout.
Q5: What online tools can I use to design gRNAs for this compound?
A5: Several web-based tools are available for designing gRNAs for yeast, including:
-
CHOPCHOP: A user-friendly tool for designing gRNAs for various organisms, including S. cerevisiae. It provides information on on-target efficiency and potential off-target sites.
-
CRISPOR: Another popular tool that offers gRNA design and off-target analysis for a wide range of genomes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound gene editing experiments.
Problem 1: Low or no editing efficiency at the this compound locus.
| Possible Cause | Recommended Solution |
| Suboptimal gRNA design | - Redesign gRNAs using multiple online tools (e.g., CHOPCHOP, CRISPOR) to compare predictions. - Select gRNAs with high on-target scores and optimal GC content (40-60%). - Ensure the target sequence is immediately upstream of a canonical NGG PAM site. |
| Inefficient delivery of CRISPR components | - Verify the integrity and concentration of your Cas9 and gRNA expression plasmids. - Optimize the yeast transformation protocol (e.g., heat shock duration, PEG concentration). - Consider using a different delivery method, such as electroporation. |
| Poor expression of Cas9 or gRNA | - Use a strong, constitutive promoter to drive Cas9 and gRNA expression. - Verify the integrity of your expression cassettes by sequencing. |
| Cellular repair pathway inefficiency | - Ensure the co-transformation of a donor DNA repair template if performing Homology Directed Repair (HDR). - For Non-Homologous End Joining (NHEJ), be aware that its efficiency can vary between yeast strains. |
Problem 2: High frequency of off-target mutations.
| Possible Cause | Recommended Solution |
| Poor gRNA specificity | - Use off-target prediction tools to select gRNAs with the fewest potential off-target sites. - Avoid gRNAs with close homology to other genomic regions, especially in the seed region (the 8-12 bases proximal to the PAM). |
| High concentration of CRISPR components | - Titrate the amount of Cas9 and gRNA expression plasmids used for transformation to find the lowest effective concentration. |
| Prolonged expression of Cas9 and gRNA | - Use transient expression methods to limit the time the CRISPR machinery is active in the cell. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for three designed gRNAs targeting the this compound gene. This data is hypothetical and serves as a template for researchers to populate with their own experimental results.
Table 1: Designed gRNA Sequences for this compound
| gRNA ID | Target Sequence (5' to 3') | On-Target Efficiency Score (CHOPCHOP) | Off-Target Score (CHOPCHOP) |
| This compound-gRNA-1 | GTCATCGGAACATCCAAGGA | 94 | 100 |
| This compound-gRNA-2 | GAAGAGCAATTGGCTCGTCA | 92 | 98 |
| This compound-gRNA-3 | TCTTCGTCGTCCTTGGAATG | 89 | 95 |
Table 2: Illustrative On-Target Editing Efficiency of Designed gRNAs
| gRNA ID | Editing Efficiency (%) (e.g., by TIDE/ICE analysis) |
| This compound-gRNA-1 | 85 |
| This compound-gRNA-2 | 78 |
| This compound-gRNA-3 | 72 |
Table 3: Illustrative Off-Target Analysis of Top Predicted Sites for this compound-gRNA-1
| Predicted Off-Target Locus | Mismatches | Indel Frequency (%) (e.g., by targeted deep sequencing) |
| Chromosome IV: 123456 | 2 | < 0.1 |
| Chromosome X: 789012 | 3 | Not Detected |
| Chromosome II: 345678 | 3 | Not Detected |
Experimental Protocols
Protocol 1: In Vitro Validation of gRNA Cleavage Efficiency
This protocol allows for the assessment of gRNA cleavage efficiency before proceeding to in vivo experiments.
Materials:
-
Purified Cas9 nuclease
-
In vitro transcribed gRNA
-
PCR-amplified DNA fragment (~500 bp) spanning the this compound target site
-
Nuclease-free water
-
Reaction buffer
Method:
-
Set up the cleavage reaction by combining the PCR product, Cas9 protein, and the specific gRNA in the reaction buffer.
-
Incubate the reaction at 37°C for 1 hour.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Efficient cleavage will be indicated by the presence of two smaller DNA fragments corresponding to the expected cleavage products. The intensity of these bands relative to the uncut fragment can be used to estimate cleavage efficiency.
Protocol 2: CRISPR-Cas9 Mediated Gene Editing of this compound in S. cerevisiae
Materials:
-
S. cerevisiae strain
-
Cas9 expression plasmid
-
gRNA expression plasmid (containing the specific this compound gRNA)
-
Optional: Donor DNA template for HDR
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Selective media
Method:
-
Prepare competent yeast cells.
-
Co-transform the yeast cells with the Cas9 and gRNA expression plasmids (and donor DNA if applicable) using a standard yeast transformation protocol.
-
Plate the transformed cells on selective media to isolate colonies that have taken up the plasmids.
-
Grow individual colonies and isolate genomic DNA.
-
Perform PCR to amplify the this compound target region.
-
Analyze the PCR products for editing events using methods such as Sanger sequencing followed by TIDE/ICE analysis or targeted deep sequencing.
Visualizations
References
troubleshooting leaky expression in Vhr1 inducible systems
This technical support guide provides troubleshooting strategies for researchers encountering leaky expression with Vhr1 inducible systems in the budding yeast, Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is the this compound inducible system and how does it work?
The this compound inducible system is a method for controlling gene expression in Saccharomyces cerevisiae. It utilizes the transcriptional activator Vhr1p, which naturally regulates genes involved in biotin metabolism, such as VHT1 and BIO5. The system is induced by low concentrations of biotin in the growth medium and repressed by high concentrations. Your gene of interest is placed under the control of a Vhr1p-responsive promoter (e.g., the promoter of VHT1). When biotin is scarce in the medium, Vhr1p binds to the promoter and activates transcription of your target gene. Conversely, in the presence of sufficient biotin, Vhr1p is inactive, and transcription is turned off.
Q2: What is "leaky" expression and why is it a problem?
Leaky expression, also referred to as basal expression, is the unwanted, low-level transcription of your gene of interest in the non-induced state (i.e., in the presence of high concentrations of biotin). This can be problematic if your protein of interest is toxic to the yeast cells, as even small amounts can impair cell growth and viability.[1] It can also complicate the interpretation of experimental results where a clear distinction between the "on" and "off" states is required.
Q3: I'm observing expression of my protein even without biotin depletion. What are the common causes of this leaky expression?
Several factors can contribute to leaky expression in a this compound inducible system:
-
Insufficient Biotin in "Repressed" Conditions: The most common cause is that the biotin concentration in your "repressing" medium is not high enough to fully inactivate Vhr1p. Different yeast strains may have varying sensitivities to biotin.
-
Basal Activity of the Promoter: All promoters have some level of basal (leaky) transcription.[1] The VHT1 promoter, while strongly regulated, may still have a low level of activity even when repressed.
-
High Plasmid Copy Number: If your expression construct is on a high-copy-number plasmid (e.g., a 2µ-based plasmid), the large number of promoter copies can lead to a detectable amount of basal transcription, even if the activity per promoter is low.
-
Integration Site Effects: If your expression cassette is integrated into the yeast genome, the surrounding chromatin environment can influence the basal activity of the promoter.
-
Mutations in the Promoter or Repressor: While less common, mutations in the Vhr1p binding site of your promoter or in the endogenous this compound gene could potentially lead to altered regulation.
Q4: How can I reduce leaky expression in my experiments?
Here are several strategies to minimize leaky expression:
-
Optimize Biotin Concentration: Titrate the concentration of biotin in your repressing medium to find the optimal concentration that minimizes leaky expression while still allowing for robust induction upon removal.
-
Use a Lower Copy Number Plasmid: Switching from a high-copy (2µ) to a low-copy (CEN/ARS) plasmid will reduce the number of copies of your gene of interest, thereby lowering the overall basal expression.
-
Choose a Different Integration Locus: If you are using an integrating vector, try different integration sites that are known to have low basal transcriptional activity.
-
Culture Medium Composition: The composition of your growth medium can influence promoter activity. Ensure you are using a well-defined synthetic medium for tight regulation. Some components of rich media like YPD can contain trace amounts of biotin, which may interfere with full repression.
-
Stringent Pre-culture Conditions: When preparing your inoculum for an induction experiment, ensure the pre-culture is grown in a high-biotin medium to fully repress the system before you start the experiment.
Q5: How can I accurately quantify the level of leaky expression?
To quantify leaky expression, you can use several methods:
-
Western Blotting: This technique allows you to visualize and quantify the amount of your protein of interest produced under repressing versus inducing conditions.[2]
-
Reporter Assays: Fuse a reporter gene (e.g., luciferase or GFP) to the this compound-responsive promoter. The activity of the reporter protein can be easily and sensitively measured, providing a quantitative readout of promoter activity.[3][4][5][6]
-
Quantitative PCR (qPCR): This method measures the amount of mRNA transcript of your gene of interest, providing a direct measure of transcriptional leakiness.
Data Presentation
Table 1: Representative Data of a Reporter Assay to Quantify Leaky Expression
This table shows hypothetical data from a luciferase reporter assay designed to test the effect of biotin concentration and plasmid copy number on leaky expression from a PVHT1-luciferase construct.
| Condition | Biotin Concentration (ng/mL) | Plasmid Type | Relative Luciferase Units (RLU) | Fold Induction (Induced/Repressed) |
| Repressed | 20 | High-Copy (2µ) | 1500 | - |
| Induced | 0 | High-Copy (2µ) | 75000 | 50 |
| Repressed | 20 | Low-Copy (CEN/ARS) | 150 | - |
| Induced | 0 | Low-Copy (CEN/ARS) | 30000 | 200 |
| Repressed | 200 | High-Copy (2µ) | 500 | - |
| Induced | 0 | High-Copy (2µ) | 74500 | 149 |
| Repressed | 200 | Low-Copy (CEN/ARS) | 50 | - |
| Induced | 0 | Low-Copy (CEN/ARS) | 29900 | 598 |
Data are for illustrative purposes only.
Interpretation:
-
Increasing the biotin concentration from 20 ng/mL to 200 ng/mL in the repressed state significantly reduces leaky expression (basal RLU).
-
Using a low-copy-number plasmid results in substantially lower leaky expression and a higher fold induction compared to a high-copy-number plasmid.
Experimental Protocols
Protocol 1: Biotin Depletion for Induction of a this compound-Responsive Promoter
This protocol describes how to induce gene expression from a this compound-responsive promoter by shifting yeast cells from a high-biotin to a biotin-free medium.
Materials:
-
Yeast strain containing your this compound-inducible expression construct.
-
Synthetic Defined (SD) medium with appropriate auxotrophic supplements.
-
Biotin solution (e.g., 1 mg/mL stock in sterile water).
-
Sterile, biotin-free water.
-
Sterile culture flasks or tubes.
-
Spectrophotometer.
Methodology:
-
Pre-culture (Repressed State):
-
Inoculate a single colony of your yeast strain into SD medium supplemented with a high concentration of biotin (e.g., 20-200 ng/mL).
-
Grow the culture overnight at 30°C with shaking (200-250 rpm) until it reaches the mid-logarithmic phase of growth (OD600 of 0.8-1.5).
-
-
Washing Step:
-
Harvest the cells from the pre-culture by centrifugation (e.g., 3000 x g for 5 minutes).
-
Discard the supernatant.
-
Resuspend the cell pellet in an equal volume of sterile, biotin-free SD medium.
-
Centrifuge the cells again and discard the supernatant. Repeat this washing step two more times to ensure complete removal of biotin from the medium and cell surfaces.
-
-
Induction:
-
After the final wash, resuspend the cell pellet in pre-warmed, biotin-free SD medium to a starting OD600 of 0.2-0.4.
-
For a negative control (repressed sample), resuspend a separate aliquot of washed cells in SD medium containing high biotin.
-
Incubate the cultures at 30°C with shaking.
-
-
Time Course and Sampling:
-
Take samples at various time points post-induction (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Measure the OD600 of the cultures at each time point.
-
Harvest cells from a defined volume of culture at each time point by centrifugation.
-
Flash-freeze the cell pellets in liquid nitrogen and store them at -80°C for subsequent protein or RNA analysis.
-
Protocol 2: Quantification of Protein Expression by Western Blot
This protocol provides a general workflow for analyzing the expression of your protein of interest by western blotting.
Materials:
-
Yeast cell pellets from Protocol 1.
-
Lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent or a buffer containing protease inhibitors).
-
Glass beads (acid-washed).
-
Protein quantification assay (e.g., BCA or Bradford assay).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to your protein of interest.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Protein Extraction:
-
Thaw the yeast cell pellets on ice.
-
Resuspend the pellets in lysis buffer.
-
Add an equal volume of glass beads.
-
Vortex vigorously for 30-second intervals, with 30 seconds on ice in between, for a total of 5-10 cycles to lyse the cells.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein lysate) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to compare protein expression levels between your repressed and induced samples.
-
Visualizations
Caption: this compound signaling pathway for inducible gene expression.
Caption: Troubleshooting workflow for leaky expression in this compound systems.
References
Vhr1 Enzymatic Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vhr1 (VH1-related dual-specificity phosphatase), also known as DUSP3. Our aim is to help you minimize background and achieve reliable, reproducible results in your this compound enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High background signal can be a significant issue in this compound enzymatic assays, potentially masking the true enzymatic activity. Below are common problems and their solutions.
Q1: What are the common causes of high background in a p-nitrophenyl phosphate (pNPP) assay for this compound?
High background in a pNPP-based this compound assay can stem from several sources:
-
Spontaneous hydrolysis of pNPP: The substrate pNPP can spontaneously hydrolyze, especially at alkaline pH and elevated temperatures, leading to the formation of p-nitrophenol and a yellow color independent of enzyme activity.[1]
-
Contaminating phosphatases: Crude enzyme preparations or cell lysates may contain other phosphatases that can act on pNPP, contributing to the background signal.[1][2]
-
Interfering substances: Components in your sample or buffer, such as free phosphate, can interfere with colorimetric assays that detect phosphate release.[2]
Q2: How can I minimize the spontaneous hydrolysis of pNPP?
To reduce the non-enzymatic breakdown of pNPP:
-
Optimize pH: While many phosphatases are assayed at alkaline pH to maximize the extinction coefficient of p-nitrophenol, this compound has activity at neutral pH.[3][4] Running the assay at a more neutral pH can decrease spontaneous hydrolysis.
-
Control temperature: Avoid unnecessarily high incubation temperatures, as this can increase the rate of spontaneous hydrolysis.[5] Perform reactions at a consistent, optimized temperature (e.g., 30°C or 37°C).[6][7]
-
Fresh substrate: Always prepare fresh pNPP solution for your experiments.
Q3: My "no enzyme" control shows a high signal. What should I do?
A high signal in the absence of this compound indicates an issue with the assay components or conditions, not the enzyme itself.
-
Check your buffer: Ensure your assay buffer is free of contaminating phosphatases and interfering substances.
-
Substrate quality: Test a fresh batch of pNPP.
-
Incubation time: Shorten the incubation time to a period where the enzymatic reaction is still in the linear range but the background has not significantly increased.
Q4: How can I be sure the activity I'm measuring is specific to this compound?
To ensure the measured phosphatase activity is from this compound:
-
Use purified enzyme: Whenever possible, use highly purified recombinant this compound to minimize the contribution from other cellular phosphatases.
-
Include specific inhibitors: If using cell lysates, consider using a cocktail of inhibitors for other classes of phosphatases that are not expected to inhibit this compound.
-
Use a catalytically inactive mutant: A this compound mutant with a mutation in the active site (e.g., C124S) can be used as a negative control. This mutant should not exhibit phosphatase activity.
Experimental Protocols
Protocol 1: this compound Enzymatic Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay to measure the phosphatase activity of this compound using pNPP as a substrate. The reaction results in the formation of p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[6][8][9]
Materials:
-
Purified recombinant this compound enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT
-
pNPP Substrate Solution: 10 mM pNPP in Assay Buffer
-
Stop Solution: 1 M NaOH
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound enzyme in Assay Buffer.
-
To each well of the 96-well plate, add 50 µL of the diluted this compound enzyme. Include wells with 50 µL of Assay Buffer alone to serve as the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the wells containing this compound.
Quantitative Data
Table 1: Kinetic Parameters of this compound with Different Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| pNPP | 16,000 | 0.8 | 50 |
| pY peptide | 10-100 | 1-10 | 104 - 105 |
| pT/pY peptide | 5-50 | 5-20 | 105 - 106 |
Note: Values are approximate and can vary depending on the specific peptide sequence and assay conditions.
Table 2: IC50 Values of Known this compound Inhibitors
| Inhibitor | IC50 (µM) | Inhibition Type |
| RK-682 | 2.0 | Competitive |
| GATPT | Low µM | Competitive |
| SA3 | 0.074 | Competitive |
Visualizations
References
- 1. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling substrate-trapping with proximity-labeling to identify protein tyrosine phosphatase PTP1B signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. neb.com [neb.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Lysis for Vhr1 (VHR/DUSP3) Activity Measurements
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on optimizing cell lysis conditions to measure the activity of the dual-specificity phosphatase Vhr1 (more commonly known in humans as VHR or DUSP3).
Frequently Asked Questions (FAQs)
Q1: My VHR activity is much lower than expected after cell lysis. What are the common causes?
A1: Low VHR activity post-lysis is a frequent issue. The primary culprits are enzymatic degradation and suboptimal buffer conditions. Key factors to investigate include:
-
Inadequate Inhibition of Proteases and Phosphatases: VHR itself is a phosphatase and can be dephosphorylated by other phosphatases, leading to inactivation. Proteases can degrade the VHR protein. Ensure you are using a fresh, broad-spectrum cocktail of both protease and phosphatase inhibitors.[1]
-
Suboptimal Lysis Buffer Composition: The pH, ionic strength, and detergent concentration of your lysis buffer are critical. VHR activity can be sensitive to these parameters.
-
Excessive Heat Generation: Mechanical lysis methods like sonication can generate heat, leading to protein denaturation.[2] Always perform lysis on ice and use short bursts of sonication with cooling periods in between.[3]
-
Multiple Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing your cell lysates, as this can significantly decrease enzymatic activity.[3] Aliquot your lysate into single-use volumes.
-
Incorrect Cell Lysis Method: Harsh lysis methods may denature VHR. A gentle, detergent-based lysis is often preferable to mechanical disruption for preserving enzyme activity.
Q2: Which type of lysis buffer is best for preserving VHR phosphatase activity?
A2: A non-denaturing lysis buffer is generally recommended. RIPA buffer is a common choice, but its stringency may need to be adjusted. A good starting point is a Tris-based buffer with a mild non-ionic detergent like Triton X-100 or NP-40. It is crucial to include inhibitors for both proteases and other phosphatases.
Q3: What are the essential components of a lysis buffer for VHR activity assays, and why are they important?
A3: A well-formulated lysis buffer should contain the following components:
-
Buffering Agent (e.g., Tris-HCl): Maintains a stable pH, typically around 7.4, which is crucial for protein stability and enzyme activity.
-
Salt (e.g., NaCl): Establishes an appropriate ionic strength to mimic the physiological environment.[4]
-
Non-ionic Detergent (e.g., Triton X-100, NP-40): Solubilizes cell membranes to release intracellular proteins without denaturing them.[4]
-
Chelating Agents (e.g., EDTA, EGTA): Inhibit metalloproteases that require divalent cations like Ca2+ or Mg2+ for their activity.[1]
-
Protease Inhibitor Cocktail: A broad-spectrum cocktail is essential to prevent the degradation of VHR by various proteases released during lysis.
-
Phosphatase Inhibitor Cocktail: This is critical to prevent the dephosphorylation and potential inactivation of VHR and other phosphorylated proteins in your lysate. Key inhibitors include sodium orthovanadate (for tyrosine phosphatases) and sodium fluoride/sodium pyrophosphate (for serine/threonine phosphatases).[1]
Q4: Can I use mechanical lysis methods like sonication or freeze-thaw for preparing my samples?
A4: Yes, but with caution.
-
Sonication: This can be very effective for complete cell lysis but generates heat. Use a sonicator with a microtip, perform the procedure on ice, and use short pulses (e.g., 10-15 seconds) followed by cooling periods (at least 30 seconds).[3]
-
Freeze-Thaw: This is a gentler method but may not be sufficient for complete lysis of all cell types. Multiple cycles (typically 3) are often required. This method is less likely to cause heat-induced denaturation.
For initial experiments, it is advisable to compare a gentle detergent-based lysis with a carefully controlled mechanical method to determine which yields higher VHR activity for your specific cell type.
Data Presentation
Table 1: Recommended Components for VHR Lysis Buffer
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 1 M | 20-50 mM | Maintains physiological pH |
| NaCl | 5 M | 150 mM | Provides appropriate ionic strength |
| Triton X-100 | 10% | 0.5-1.0% | Non-denaturing cell lysis |
| EDTA | 0.5 M | 1 mM | Chelates divalent cations, inhibits metalloproteases |
| EGTA | 0.5 M | 1 mM | Chelates calcium ions |
| Protease Inhibitor Cocktail | 100x | 1x | Prevents protein degradation |
| Sodium Orthovanadate (Na3VO4) | 200 mM | 2 mM | Inhibits tyrosine phosphatases |
| Sodium Fluoride (NaF) | 1 M | 1 mM | Inhibits serine/threonine phosphatases |
| Sodium Pyrophosphate (Na4P2O7) | 200 mM | 20 mM | Inhibits serine/threonine phosphatases |
Note: Always add protease and phosphatase inhibitors fresh to the lysis buffer immediately before use.[2]
Experimental Protocols
Protocol 1: Cell Lysis for VHR Activity Measurement
This protocol is optimized for adherent cells in a 10 cm dish. Adjust volumes accordingly for different plate sizes or for suspension cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (see Table 1 for composition)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS, aspirating the PBS completely after each wash.[2]
-
Add 500 µL of ice-cold lysis buffer to the dish.
-
Using a cell scraper, scrape the cells off the dish in the presence of the lysis buffer.[5]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing gently every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Aliquot the lysate and store at -80°C for future use. Avoid multiple freeze-thaw cycles.[3]
Protocol 2: VHR Phosphatase Activity Assay
This protocol uses the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP) to measure VHR activity.[6][7]
Materials:
-
Cell lysate containing VHR
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5)
-
3-O-methylfluorescein phosphate (OMFP) substrate
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Thaw the cell lysate on ice.
-
Prepare a reaction mixture in each well of the 96-well plate by adding:
-
X µL of cell lysate (e.g., 10-50 µg of total protein)
-
Y µL of Assay Buffer to bring the total volume to 90 µL.
-
-
Include a negative control with lysis buffer instead of cell lysate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of OMFP substrate to each well (for a final concentration of ~5-10 µM).
-
Immediately measure the fluorescence intensity at time zero.
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of increase in fluorescence (RFU/min). This rate is proportional to the VHR phosphatase activity.
Mandatory Visualizations
Caption: Workflow for optimizing cell lysis to measure VHR activity.
Caption: Simplified signaling pathway showing VHR (DUSP3) dephosphorylating ERK.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 3. biomol.com [biomol.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pamgene.com [pamgene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragment Screening Identifies Novel Allosteric Binders and Binding Sites in the VHR (DUSP3) Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating VHR Substrates: A Comparative Guide to In Vitro Phosphatase Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro methods for validating substrates of the dual-specificity phosphatase, Vaccinia H1-Related (VHR). This document outlines key experimental protocols and presents supporting data for the effective evaluation of VHR-substrate interactions.
VHR, also known as Dual Specificity Phosphatase 3 (DUSP3), is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It plays a significant role in cellular processes such as cell cycle progression, differentiation, and senescence by dephosphorylating key signaling proteins. Validating the substrates of VHR is crucial for understanding its biological functions and for the development of therapeutic agents targeting this phosphatase.
Comparative Analysis of VHR Substrate Dephosphorylation
In vitro phosphatase assays are fundamental for confirming direct substrates of VHR and for quantifying its enzymatic activity towards them. The following table summarizes kinetic data for the dephosphorylation of several validated VHR substrates. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
| Substrate (Phosphopeptide) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| pErk2 (d-pTpY-A) | - | - | ~4 x 10⁴ | [1] |
| pJnk2 (d-pTpY-V) | - | - | ~4 x 10⁴ | [1] |
| STAT5 (pY694 peptide) | - | - | 6.2 x 10³ | [1] |
| Class I Peptide (Ac-DADEpYGA) | 1.1 | 18 | 6.1 x 10⁴ | [1] |
| Class II Peptide (Ac-VPIpY) | 0.23 | 24 | 9.6 x 10³ | [1] |
Note: '-' indicates data not explicitly provided in the cited source.
VHR Signaling Pathway
VHR primarily targets the activation loop of MAP kinases, specifically Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and to a lesser extent, p38. By dephosphorylating both the phosphotyrosine and phosphothreonine residues within the T-X-Y motif of these kinases, VHR inactivates them, thereby downregulating the MAPK signaling cascade. This regulatory role is essential for controlling cellular responses to various stimuli, including growth factors and stress signals.
Caption: VHR's role in regulating the MAPK signaling pathway.
Experimental Protocols
Two robust and widely used methods for quantifying VHR phosphatase activity in vitro are the Malachite Green Phosphatase Assay and the p-Nitrophenyl Phosphate (pNPP) Phosphatase Assay.
Malachite Green Phosphatase Assay
This colorimetric assay quantifies the release of inorganic phosphate (Pi) from a phosphorylated substrate following its dephosphorylation by VHR. The free phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the Malachite Green Phosphatase Assay.
Detailed Methodology:
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT.
-
Phosphorylated Substrate : Prepare a stock solution of the purified phosphopeptide or phosphoprotein substrate in the assay buffer.
-
VHR Enzyme : Dilute purified recombinant VHR to the desired concentration in assay buffer.
-
Malachite Green Reagent : Prepare a solution of malachite green hydrochloride and ammonium molybdate in acid. Commercial kits are available and recommended for consistency.[2][3]
-
-
Assay Procedure :
-
Set up reactions in a 96-well microplate. Each reaction should contain the assay buffer, the phosphorylated substrate at varying concentrations (for kinetic analysis), and a fixed concentration of VHR.
-
Include appropriate controls: a no-enzyme control (to measure non-enzymatic substrate hydrolysis) and a no-substrate control (to measure background phosphate in the enzyme preparation).
-
Initiate the reaction by adding the VHR enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the malachite green reagent.
-
Allow color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data Analysis :
-
Generate a standard curve using a known concentration of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction by comparing the absorbance values to the standard curve.
-
Determine the initial reaction velocities and calculate kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
-
p-Nitrophenyl Phosphate (pNPP) Phosphatase Assay
The pNPP assay is a convenient and continuous colorimetric assay that uses the artificial substrate p-nitrophenyl phosphate. VHR dephosphorylates pNPP to p-nitrophenol, which is a yellow, soluble product that can be measured at 405 nm. While less specific than using a physiological substrate, it is a useful method for high-throughput screening of VHR activity and inhibitors.
Experimental Workflow:
Caption: Workflow for the p-Nitrophenyl Phosphate (pNPP) Assay.
Detailed Methodology:
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT.
-
pNPP Substrate : Prepare a stock solution of pNPP in the assay buffer.
-
VHR Enzyme : Dilute purified recombinant VHR to the desired concentration in assay buffer.
-
Stop Solution (optional) : 0.5 M NaOH can be used to stop the reaction and enhance the color of p-nitrophenol.
-
-
Assay Procedure :
-
In a 96-well microplate, add the assay buffer and varying concentrations of the pNPP substrate.
-
Initiate the reaction by adding a fixed concentration of VHR.
-
Incubate the plate at 37°C. The reaction can be monitored kinetically by taking absorbance readings at 405 nm at regular intervals.
-
Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis :
-
Calculate the concentration of p-nitrophenol produced using its molar extinction coefficient (1.8 x 10⁴ M⁻¹cm⁻¹ at pH > 8).
-
Determine the initial reaction velocities and calculate the kinetic parameters as described for the malachite green assay.
-
Conclusion
The validation of VHR substrates is a critical step in elucidating its role in cellular signaling and disease. The in vitro phosphorylation assays described in this guide, particularly the malachite green and pNPP assays, provide robust and quantitative methods for this purpose. By combining these experimental approaches with the provided comparative data and pathway information, researchers can effectively investigate the substrate specificity and enzymatic activity of VHR, paving the way for new discoveries and therapeutic interventions.
References
Validating Protein-Protein Interactions: A Comparative Guide to FRET and BRET
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of cellular and molecular research. Techniques that allow for the study of these interactions in a dynamic, cellular context are invaluable. Among the most powerful of these are Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET). Both techniques provide sensitive and quantitative data on PPIs in living cells, but they operate on different principles and present distinct advantages and disadvantages. This guide offers an objective comparison of FRET and BRET, complete with experimental considerations and data presentation, to aid in the selection of the most appropriate method for your research needs, including the validation of interactions involving proteins such as Vhr1.
FRET vs. BRET: A Head-to-Head Comparison
The choice between FRET and BRET will depend on the specific biological question, the experimental system, and the available instrumentation. FRET relies on the transfer of energy from an excited donor fluorophore to an acceptor fluorophore, while BRET utilizes a bioluminescent donor enzyme that transfers energy to a fluorescent acceptor.[1][2] This fundamental difference has significant implications for signal-to-noise ratios, phototoxicity, and throughput.
| Feature | Förster Resonance Energy Transfer (FRET) | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | Non-radiative energy transfer from a fluorescent donor to a fluorescent acceptor.[3] | Non-radiative energy transfer from a bioluminescent donor (luciferase) to a fluorescent acceptor.[4] |
| Excitation | Requires an external light source to excite the donor fluorophore.[1] | No external light source needed; donor excitation is initiated by a substrate.[5] |
| Signal-to-Noise | Can be affected by autofluorescence, light scattering, and direct excitation of the acceptor.[1][6] | Generally higher signal-to-noise ratio due to the absence of external excitation and low background luminescence.[7] |
| Phototoxicity | Potential for phototoxicity and photobleaching, especially with high-intensity light or long exposure times.[7] | Minimal phototoxicity and no photobleaching of the donor.[1] |
| Throughput | Can be adapted for high-throughput screening, but may require more complex instrumentation and data analysis to correct for background. | Well-suited for high-throughput screening in microplate format due to its simple, add-and-read nature.[8] |
| Temporal Resolution | Capable of high temporal resolution for studying dynamic interactions in real-time.[6] | Also allows for real-time monitoring of dynamic PPIs.[7] |
| Common Donor/Acceptor Pairs | CFP/YFP, GFP/RFP, various organic dyes (e.g., Alexa Fluor series) | RLuc/YFP (BRET1), RLuc/GFP2 (BRET2), NanoLuc/HaloTag.[4][5] |
Delving Deeper: Quantitative Data Comparison
The output of FRET and BRET experiments is quantitative, allowing for the determination of interaction strength and dynamics.
FRET Quantitative Parameters
FRET efficiency (E) is the primary quantitative measure and is influenced by the distance and orientation of the fluorophores. It can be used to determine the dissociation constant (KD) of an interaction.[9][10]
| Parameter | Description | Typical Values |
| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. | 0 - 1 (unitless) |
| Dissociation Constant (KD) | A measure of the affinity of the protein-protein interaction. | nM to µM range |
| Förster Distance (R0) | The distance at which FRET efficiency is 50%. | 3 - 6 nm |
A 10-fold increase in interaction affinity can result in a 0.05 unit increase in FRET efficiency, providing a good resolution for quantifying affinity differences.[9][10]
BRET Quantitative Parameters
BRET is typically measured as a ratio of the light emitted by the acceptor to the light emitted by the donor.
| Parameter | Description | Typical Values |
| BRET Ratio | Ratio of acceptor emission to donor emission. | Varies depending on the BRET system and expression levels. |
| Net BRET | BRET ratio of the interacting pair minus the BRET ratio of a negative control. | Indicates the specificity of the interaction. |
| Z'-factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. | > 0.5 indicates a robust assay. |
Visualizing the Mechanisms
To better understand the underlying principles of FRET and BRET, the following diagrams illustrate the energy transfer processes.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET).
Experimental Workflow
A generalized workflow for validating PPIs using either FRET or BRET is outlined below.
Caption: General workflow for PPI validation using FRET or BRET.
Experimental Protocols
While specific protocols will vary based on the proteins of interest and the cell system used, the following provides a general outline for FRET and BRET experiments.
Generalized FRET Protocol
-
Vector Construction: Clone the coding sequences of the interacting proteins into expression vectors containing a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore.
-
Cell Culture and Transfection: Plate cells at an appropriate density and transfect them with the expression vectors. Co-transfection of donor- and acceptor-fused constructs is common.
-
Protein Expression: Allow 24-48 hours for protein expression. Verify expression and correct localization using fluorescence microscopy.
-
Image Acquisition: Use a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.
-
Data Acquisition: Acquire images in three channels:
-
Donor excitation, donor emission.
-
Donor excitation, acceptor emission (the FRET channel).
-
Acceptor excitation, acceptor emission.
-
-
Data Analysis: Correct for background fluorescence and spectral bleed-through. Calculate the FRET efficiency using established algorithms (e.g., sensitized emission, acceptor photobleaching).[11]
Generalized BRET Protocol
-
Vector Construction: Subclone the cDNAs of the proteins of interest into plasmids containing the coding sequences for a luciferase (e.g., RLuc8 or NanoLuc) and a fluorescent protein (e.g., YFP or HaloTag).[12]
-
Cell Culture and Transfection: Transfect cultured cells with the donor and acceptor fusion constructs.[12]
-
Cell Plating: After 24 hours, plate the transfected cells into a white, clear-bottom 96-well plate.
-
Substrate Addition: Just prior to measurement, add the luciferase substrate (e.g., coelenterazine h for BRET1, furimazine for NanoBRET) to the cells.[12]
-
Data Acquisition: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Subtract the BRET ratio of a negative control (e.g., donor construct co-expressed with an unfused acceptor) to determine the net BRET.
Conclusion
Both FRET and BRET are powerful, quantitative techniques for validating protein-protein interactions like those involving this compound in living cells. FRET offers high spatiotemporal resolution but can be susceptible to background noise and phototoxicity.[6][13] BRET provides a higher signal-to-noise ratio and is less prone to these issues, making it highly suitable for high-throughput applications.[1][7] The choice between these two methods should be guided by the specific experimental goals, the nature of the proteins being studied, and the available resources. By carefully considering the principles, advantages, and experimental requirements of each, researchers can confidently select the optimal approach to illuminate the intricate networks of protein interactions that govern cellular life.
References
- 1. berthold.com [berthold.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 4. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.benchsci.com [blog.benchsci.com]
- 6. Advantages/Disadvantages - FRET [freteducation.weebly.com]
- 7. In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. FRETting about the affinity of bimolecular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRETting about the affinity of bimolecular protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Gatekeepers: A Comparative Guide to VHR Inhibitor Efficacy
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of key cellular enzymes is paramount. Vaccinia H1-Related (VHR) phosphatase, a dual-specificity phosphatase, has emerged as a critical regulator of cell signaling and a promising therapeutic target in oncology. This guide provides a comparative analysis of reported VHR inhibitors, supported by available experimental data, to aid in the selection and development of novel chemical probes and potential drug candidates.
VHR plays a pivotal role in cellular regulation by dephosphorylating and thereby inactivating key components of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinases (Erk1/2) and c-Jun N-terminal kinases (Jnk1/2)[1]. Dysregulation of VHR activity has been implicated in the progression of certain cancers, such as cervical cancer, where its inhibition can lead to cell cycle arrest[1][2]. The development of small-molecule inhibitors targeting VHR is therefore a significant area of research.
Comparative Efficacy of VHR Inhibitors
The following table summarizes the quantitative data for several small-molecule inhibitors of VHR, providing a snapshot of their reported potencies.
| Compound ID/Name | CID/SID | IC50 (µM) | Ki (µM) | Notes |
| Compound 1 | CID: 2932059 | 3.7[3] | - | - |
| Compound 2 | CID: 1210330 | 4.7[3] | - | - |
| Compound 3 | CID: - | 13.9[3] | - | - |
| SID-17460170 | SID: 17460170 | - | 0.81[1] | Identified as the most active hit in a screen of 221 compounds[1]. |
| ML113 | CID: 6161281 | - | - | A novel, potent, and selective chemical probe that interacts with the phosphate-binding pocket and hydrophobic regions of the VHR active site[1]. |
| RK-682 | CAS: 332131-32-5 | - | - | A natural product derived from Streptomyces sp. that acts as a VHR inhibitor[4]. |
Experimental Protocols
The inhibitory activities of the compounds listed above were primarily determined through biochemical enzymatic assays. While specific protocols for each compound may vary, a general methodology can be outlined based on the available information.
In Vitro VHR Inhibition Assay (Fluorescence-Based)
This assay is designed to measure the enzymatic activity of VHR and the ability of test compounds to inhibit this activity.
Principle: The assay utilizes a synthetic phosphopeptide substrate that, upon dephosphorylation by VHR, can be detected by a specific antibody. The signal is then quantified using a fluorescent readout. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of VHR activity.
Materials:
-
Recombinant human VHR enzyme
-
Phosphopeptide substrate (e.g., a peptide containing phosphorylated tyrosine or threonine)
-
Assay buffer (e.g., Tris-HCl, DTT, BSA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Detection antibody (specific for the dephosphorylated substrate)
-
Fluorescently labeled secondary antibody or a fluorescent detection reagent
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Enzyme and Substrate Preparation: The VHR enzyme and the phosphopeptide substrate are diluted to their optimal concentrations in the assay buffer.
-
Reaction Initiation: The VHR enzyme is pre-incubated with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature in the microplate wells. The enzymatic reaction is then initiated by the addition of the phosphopeptide substrate.
-
Reaction Incubation: The reaction mixture is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Reaction Termination and Detection: The reaction is stopped, and the detection antibody is added to bind to the dephosphorylated product. A fluorescently labeled secondary antibody or detection reagent is then added, and the fluorescence intensity is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Determination of Inhibition Constant (Ki) using Michaelis-Menten Kinetics
To further characterize the mechanism of inhibition and determine the inhibition constant (Ki), Michaelis-Menten kinetics are employed.
Procedure:
-
The initial reaction velocities are measured at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
The data are then plotted using methods such as Lineweaver-Burk or Dixon plots.
-
The Ki value is determined from these plots, providing a measure of the inhibitor's binding affinity to the enzyme.
Visualizing the VHR Signaling Pathway and Experimental Workflow
To better understand the biological context of VHR inhibition and the experimental process, the following diagrams are provided.
Caption: VHR signaling pathway and point of inhibition.
Caption: Workflow for a fluorescence-based VHR inhibition assay.
References
- 1. Small-Molecule Inhibitors of Vaccinia-H1-Related Phosphatase VHR - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Table 1, The inhibitory activities of compounds 1 -6 against VHRa - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
A Researcher's Guide to Vhr1/DUSP3 Antibodies: A Comparative Analysis
For researchers in cellular signaling, oncology, and immunology, selecting a reliable antibody is paramount to generating reproducible and accurate data. This guide provides a comparative overview of commercially available antibodies targeting the Vaccinia H1-Related (VHR) protein, also known as Dual Specificity Phosphatase 3 (DUSP3). Vhr1/DUSP3 is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, making it a key target of study in various diseases. This comparison is based on vendor-provided data for applications including Western Blot (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP).
Performance Comparison of this compound/DUSP3 Antibodies
The following table summarizes the specifications and validated applications of this compound/DUSP3 antibodies from various commercial vendors. It is important to note that this data is sourced from the manufacturers and has not been independently verified in a head-to-head comparison. Researchers are encouraged to consult the vendor datasheets for the most up-to-date information and validation images.
| Vendor | Catalog Number | Clonality | Host | Tested Applications | Recommended Dilutions (Vendor-Provided) |
| Boster Bio | A06135-1 | Polyclonal | Rabbit | ELISA, IHC, WB | WB: 1:500-1:2000, IHC: 1:100-300, ELISA: 1:20000, IF: 1:50-200 |
| Novus Biologicals | NBP3-41728 | Monoclonal | Mouse | WB | 0.01-2ug/mL |
| Cell Signaling Tech. | #4752 | Polyclonal | Rabbit | WB, IP | WB: 1:1000, IP: 1:50 |
| RayBiotech | (Multiple) | Polyclonal | Rabbit | WB, IHC-P | WB: 1:1000, IHC: 1:50-100 |
| Thermo Fisher Sci. | PA5-22001 | Polyclonal | Rabbit | WB, IHC (P) | Not specified |
| Sigma-Aldrich | HPA063616 | Polyclonal | Rabbit | IF | 0.25-2 µg/mL |
| Sigma-Aldrich | WH0001845M1 (5B7) | Monoclonal | Mouse | WB, ELISA, IF | WB: 1-5 µg/mL |
Disclaimer: The performance of antibodies can vary depending on the experimental conditions, sample type, and handling. The information presented here is for guidance and researchers should perform their own validation for their specific application.
This compound/DUSP3 Signaling Pathway and Experimental Workflow
This compound/DUSP3 is a dual-specificity phosphatase that plays a crucial role in regulating cellular signaling by dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its target proteins. A primary function of this compound is the inactivation of key components of the MAPK signaling cascade.[1]
References
Unraveling the Impact of Vhr1 Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations within the genetic code can have profound effects on protein function, ranging from negligible to catastrophic. Understanding these effects is paramount in basic research and imperative for the development of targeted therapeutics. This guide provides a comprehensive comparison of the functional consequences of mutations in two distinct proteins often referred to as Vhr1: the yeast transcription factor Vhr1p and the human dual-specificity phosphatase VHR (DUSP3). We present quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of how alterations in these proteins impact cellular processes.
Section 1: Vhr1p - A Yeast Transcription Factor in Biotin Homeostasis
Vhr1p (YIL056w) in Saccharomyces cerevisiae is a crucial transcription factor that responds to biotin availability, regulating the expression of genes involved in biotin uptake and metabolism.
Data Presentation: Functional Effects of Vhr1p Mutations
| Vhr1p Alteration | Effect on Protein Function | Phenotypic Consequence | Reference |
| Full Deletion (Δthis compound) | Complete loss of function. | Failure to induce VHT1 and BIO5 gene expression in low biotin conditions. | [1] |
| N-terminal Fragment Fusion | Mediates biotin-dependent DNA binding. | Essential for recognizing the Vitamin H-Responsive Element (VHRE) in target promoters. | [1] |
| C-terminal Fragment Fusion | Triggers biotin-dependent transcriptional activation. | Necessary for recruiting the transcriptional machinery to initiate gene expression. | [1] |
Experimental Protocols: Validating Vhr1p Function
1. Yeast One-Hybrid (Y1H) Assay
This technique is used to identify and characterize DNA-protein interactions, such as Vhr1p binding to the VHRE.
-
Principle: The assay is based on the modular nature of eukaryotic transcription factors. A "bait" DNA sequence (e.g., the promoter region containing the VHRE) is cloned upstream of a reporter gene (e.g., HIS3 or lacZ) in a yeast strain. A "prey" protein (e.g., a fragment of Vhr1p) is fused to a transcriptional activation domain (AD). If the prey protein binds to the bait DNA, the AD activates the expression of the reporter gene, allowing yeast to grow on a selective medium or exhibit a color change.
-
Detailed Protocol:
-
Bait Strain Construction: The DNA sequence of interest (e.g., multiple copies of the VHRE) is cloned into a Y1H reporter vector. This vector is then integrated into the genome of a suitable yeast strain.
-
Prey Library Construction: The coding sequence for the protein of interest (or a library of protein fragments) is cloned into a prey vector, in-frame with a strong transcriptional activation domain (e.g., GAL4 AD).
-
Yeast Transformation: The prey plasmid is transformed into the bait-reporter yeast strain.
-
Selection and Analysis: Transformed yeast are plated on a selective medium lacking histidine (if using the HIS3 reporter). Growth indicates a positive interaction. For the lacZ reporter, a colorimetric assay (e.g., using X-gal) is performed. The strength of the interaction can be semi-quantitatively assessed by the rate of growth or the intensity of the color.[2][3][4]
-
2. Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of Vhr1p.
-
Principle: The promoter of a Vhr1p target gene (e.g., VHT1) is cloned upstream of a luciferase reporter gene in an expression vector. This construct is introduced into yeast cells. The luciferase enzyme catalyzes a reaction that produces light, and the amount of light is directly proportional to the transcriptional activity of the promoter. By co-expressing wild-type or mutant Vhr1p, one can quantify the effect of the mutation on transcriptional activation.
-
Detailed Protocol:
-
Construct Preparation: The promoter region of the target gene is cloned into a luciferase reporter vector. Expression vectors for wild-type and mutant Vhr1p are also prepared.
-
Yeast Transformation: The luciferase reporter construct and the Vhr1p expression vector (or an empty vector control) are co-transformed into yeast cells.
-
Cell Culture and Lysis: Yeast cells are grown under specific conditions (e.g., low and high biotin). After a defined period, the cells are harvested and lysed to release the cellular contents, including the luciferase enzyme.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: Luciferase activity is typically normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number. The fold change in luciferase activity between cells expressing wild-type and mutant Vhr1p indicates the impact of the mutation on transcriptional activation.[5][6][7][8][9]
-
Mandatory Visualization: Vhr1p Signaling and Experimental Workflow
Caption: Vhr1p activation in response to low biotin.
Caption: Workflow of a Yeast One-Hybrid experiment.
Section 2: Human VHR (DUSP3) - A Regulator of MAPK Signaling
Human Vaccinia H1-Related (VHR) phosphatase, also known as Dual-Specificity Phosphatase 3 (DUSP3), is a small, atypical dual-specificity phosphatase that plays a critical role in regulating cellular signaling by dephosphorylating and inactivating key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2 and JNK.
Data Presentation: Kinetic Analysis of VHR Mutants
The following table presents quantitative data on the enzymatic activity of wild-type (WT) VHR and a catalytically inactive mutant (C124S) against a generic phosphatase substrate, p-nitrophenyl phosphate (pNPP), and a peptide derived from a physiological substrate. The C124S mutation is in the catalytic cysteine residue, which is essential for phosphatase activity.
| VHR Variant | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Wild-Type (WT) | pNPP | 13,000 ± 1,000 | 0.45 ± 0.02 | 35 | [10] |
| C124S Mutant | pNPP | N/D | N/D | No activity detected | [10] |
| Wild-Type (WT) | ERK2-derived peptide | 150 ± 20 | 2.5 ± 0.1 | 16,700 | [10] |
| C124S Mutant | ERK2-derived peptide | N/D | N/D | No activity detected | [10] |
N/D: Not Determined
Experimental Protocols: Assessing VHR Function
1. Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the VHR gene to study the function of individual amino acids.
-
Principle: A plasmid containing the wild-type VHR cDNA is used as a template. Primers containing the desired mutation are used to amplify the entire plasmid using a high-fidelity DNA polymerase. The parental, methylated template DNA is then digested with a methylation-specific endonuclease (e.g., DpnI), leaving the newly synthesized, mutated plasmids. These are then transformed into E. coli for propagation.
-
Detailed Protocol:
-
Primer Design: Design complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid containing the VHR gene with the mutagenic primers.
-
Template Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.[11][12][13][14][15]
-
2. In Vitro Phosphatase Assay
This assay measures the enzymatic activity of purified wild-type and mutant VHR proteins.
-
Principle: Purified VHR is incubated with a phosphorylated substrate. The amount of free phosphate released or the dephosphorylated substrate produced is then quantified.
-
Detailed Protocol:
-
Protein Expression and Purification: Express and purify recombinant wild-type and mutant VHR proteins from E. coli or another suitable expression system.
-
Reaction Setup: In a microplate, combine the purified VHR enzyme with a reaction buffer and a phosphorylated substrate (e.g., pNPP or a phosphopeptide).
-
Incubation: Incubate the reaction at a specific temperature for a defined period.
-
Detection:
-
For pNPP: Stop the reaction with a strong base (e.g., NaOH) and measure the absorbance of the yellow p-nitrophenolate product at 405 nm.
-
For Phosphopeptides: The amount of released inorganic phosphate can be measured using a malachite green-based colorimetric assay. Alternatively, the dephosphorylation of the peptide can be detected by methods such as mass spectrometry or using antibodies specific to the phosphorylated form of the substrate.
-
-
Data Analysis: Determine the initial reaction velocities at various substrate concentrations to calculate the kinetic parameters Km and kcat.[16][17][18]
-
Mandatory Visualization: VHR Signaling and Experimental Workflow
Caption: VHR (DUSP3) negatively regulates the MAPK pathway.
Caption: Workflow for an in vitro phosphatase assay.
References
- 1. Vhr1p, a new transcription factor from budding yeast, regulates biotin-dependent expression of VHT1 and BIO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. promega.com [promega.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 12. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site directed mutagenesis of the human Rh D antigen: molecular basis of D epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Site-Directed Mutagenesis | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. In vitro phosphatase assay [slack.protocols.io:8443]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
confirming the role of Vhr1 in a specific signaling pathway using phosphoproteomics
A Comparative Guide for Researchers
The dual-specificity phosphatase Vhr1 (Vaccinia H1-Related), also known as DUSP3 in humans, is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Its primary role is to inactivate key kinases by dephosphorylating both phosphotyrosine and phosphoserine/threonine residues, thereby controlling cellular processes like proliferation, differentiation, and apoptosis. This guide outlines how quantitative phosphoproteomics can be employed to confirm the specific role of this compound in the MAPK/ERK signaling cascade, comparing a hypothetical wild-type scenario with a this compound-knockdown condition.
The Role of this compound in the MAPK/ERK Signaling Pathway
This compound/DUSP3 directly targets and dephosphorylates key components of the MAPK pathway, primarily Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and c-Jun N-terminal Kinases (JNK).[1][2][3] By removing the activating phosphorylations on these kinases, this compound effectively terminates the downstream signaling cascade. This function is crucial for maintaining cellular homeostasis and preventing aberrant signaling that can lead to diseases such as cancer.[1][4] Other identified substrates for this compound/DUSP3 include p38 MAPK, STAT5, EGFR, and ErbB2.[1][5][6]
A phosphoproteomic investigation into this compound's function would hypothesize that the loss of this compound activity would lead to a significant increase in the phosphorylation levels of its direct substrates and their downstream targets.
References
- 1. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DUSP3/VHR Antibody | Cell Signaling Technology [cellsignal.com]
- 3. DUSP3 - Wikipedia [en.wikipedia.org]
- 4. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases | Clinics [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. DUSP3 dual specificity phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validation of Vhr1 as a Therapeutic Target: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Vaccinia H1-Related (Vhr1) phosphatase inhibitors, focusing on their potential as therapeutic agents in oncology. We present a summary of the available experimental data, detailed methodologies for key assays, and a comparative analysis with other relevant targeted therapies.
Executive Summary
This compound, a dual-specificity phosphatase, plays a crucial role in regulating the Mitogen-Associated Protein Kinase (MAPK) signaling pathway by dephosphorylating and inactivating key kinases such as ERK1/2 and JNK1/2.[1] Dysregulation of the MAPK pathway is a hallmark of many cancers, making its components attractive therapeutic targets. This compound is overexpressed in several cancer types, including cervical cancer, and its inhibition has been shown to induce cell cycle arrest and reduce cancer cell proliferation.[1] This guide focuses on the preclinical validation of this compound as a therapeutic target, with a particular emphasis on the small molecule inhibitor ML113.
This compound Signaling Pathway
This compound acts as a negative regulator of the MAPK signaling cascade. By dephosphorylating ERK and JNK, it effectively dampens downstream signaling that promotes cell proliferation and survival. Inhibition of this compound is expected to lead to sustained activation of these kinases, paradoxically resulting in cell cycle arrest and anti-proliferative effects in cancer cells that are dependent on precise regulation of this pathway.
Preclinical Data: this compound Inhibitors vs. Other MAPK Pathway Inhibitors
The primary focus of preclinical this compound inhibitor studies has been on the small molecule ML113 (CID-6161281). While direct comparative studies with other MAPK inhibitors in the same preclinical models are limited, this section presents the available data for ML113 and offers a comparison with established inhibitors of the MAPK pathway, such as MEK inhibitors.
Table 1: In Vitro Efficacy of this compound and MEK Inhibitors
| Compound | Target | Cell Line | Assay Type | IC50 / EC50 | Citation |
| ML113 | This compound | HeLa (Cervical Cancer) | Cell Proliferation | Micromolar range | [1] |
| ML113 | This compound | CaSki (Cervical Cancer) | Cell Proliferation | Micromolar range | [1] |
| ML113 | This compound | - | Enzymatic Assay (in vitro) | Nanomolar range | [1] |
| Trametinib | MEK1/2 | Multiple | Cell Proliferation | Low nanomolar range |
Note: Specific IC50/EC50 values for ML113 in cell-based assays are not publicly available in the primary literature, only described as being in the "micromolar range".[1]
Table 2: In Vivo Efficacy of this compound and Other MAPK Pathway Inhibitors
| Compound | Target | Cancer Model | In Vivo Model | Efficacy | Citation |
| ML113 | This compound | Cervical Cancer | Xenograft | Data not available | |
| Sorafenib | Multi-kinase (including Raf) | Renal Cell Carcinoma | Xenograft | Significant tumor growth inhibition | |
| Trametinib | MEK1/2 | Thyroid Cancer | Xenograft | Sustained tumor volume shrinkage (>50%) |
Analysis: Preclinical data for the this compound inhibitor ML113 is still in its early stages. While it has shown promise in inhibiting this compound's enzymatic activity at nanomolar concentrations and cervical cancer cell proliferation at micromolar concentrations, a significant gap exists in the public domain regarding in vivo efficacy data.[1] In contrast, inhibitors of other key nodes in the MAPK pathway, such as the MEK inhibitor Trametinib and the multi-kinase inhibitor Sorafenib, have a more extensive preclinical data package, including robust in vivo anti-tumor activity in various xenograft models.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are methodologies for key assays used in the evaluation of this compound inhibitors.
This compound Phosphatase Activity Assay
This biochemical assay is designed to measure the enzymatic activity of this compound and the potency of its inhibitors.
Workflow:
Methodology:
-
Recombinant this compound protein is purified.
-
The assay is typically performed in a 96-well plate format.
-
This compound enzyme is pre-incubated with varying concentrations of the test inhibitor in an appropriate assay buffer.
-
The phosphatase reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of product formed (p-nitrophenol) is quantified by measuring the absorbance at 405 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay
This cell-based assay is used to determine the effect of this compound inhibitors on the proliferation and viability of cancer cells.
Workflow:
Methodology:
-
Cancer cell lines (e.g., HeLa, CaSki) are seeded in 96-well plates and allowed to attach.
-
Cells are then treated with a range of concentrations of the this compound inhibitor.
-
After a defined incubation period (typically 24 to 72 hours), a cell viability reagent is added. Common methods include:
-
MTT assay: Measures the metabolic activity of viable cells.
-
Resazurin assay: A fluorescent-based assay that also measures metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which correlates with the number of viable cells.
-
-
The signal (absorbance or luminescence) is measured using a microplate reader.
-
EC50 values are determined by plotting the percentage of viable cells against the inhibitor concentration.
In Vivo Xenograft Model
While specific in vivo data for this compound inhibitors is not yet widely published, the following is a general protocol for establishing a xenograft tumor model to evaluate the anti-tumor efficacy of a therapeutic agent.
Workflow:
Methodology:
-
Human cancer cells are cultured and harvested.
-
A specific number of cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a predetermined size.
-
Mice are then randomized into treatment and control groups.
-
The test compound (this compound inhibitor) is administered according to a defined schedule and route.
-
Tumor size and body weight are measured regularly throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising therapeutic target, particularly in cancers with a dependency on the MAPK signaling pathway. The development of small molecule inhibitors like ML113 with nanomolar enzymatic potency and cellular activity demonstrates the feasibility of targeting this phosphatase.[1] However, to establish this compound as a validated therapeutic target, further preclinical studies are essential.
Key areas for future research include:
-
Generation of robust in vivo efficacy data: Demonstrating anti-tumor activity of this compound inhibitors in relevant xenograft and patient-derived xenograft (PDX) models is a critical next step.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds and establishing a relationship between drug exposure and target engagement/inhibition in vivo.
-
Head-to-head comparison studies: Directly comparing the efficacy and safety of this compound inhibitors with standard-of-care and other MAPK pathway inhibitors in the same preclinical models.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound-targeted therapies.
Addressing these key areas will be crucial in advancing this compound inhibitors from preclinical validation towards clinical development.
References
A Researcher's Guide to Validating Transcriptional Targets of Yeast Vhr1p: A Comparative Analysis of ChIP-seq and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the direct transcriptional targets of proteins like the yeast transcription factor Vhr1p is crucial for elucidating its role in cellular processes, particularly in biotin metabolism. This guide provides a comprehensive comparison of Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) with other established methods for identifying and validating Vhr1p targets. We present supporting data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Introduction to Vhr1p and Its Known Targets
Vhr1p is a transcription factor in the budding yeast Saccharomyces cerevisiae that plays a key role in regulating the response to biotin availability.[1][2] It is known to regulate the expression of genes involved in biotin transport and biosynthesis. Initial studies have identified two primary targets of Vhr1p:
-
VHT1: Encodes a transporter for the vitamin H (biotin). Vhr1p induces its expression under low biotin conditions.[1][2]
-
BIO5: Encodes a transporter for a biotin precursor, 7-keto-8-aminopelargonic acid. Its expression is also activated by Vhr1p in low biotin environments.[1][2]
These initial targets were identified through genetic screens and targeted promoter analyses, such as yeast one-hybrid assays.[1][2] While these methods are effective, they do not provide a global, unbiased view of all potential Vhr1p binding sites across the genome. This is where high-throughput techniques like ChIP-seq offer a significant advantage.
ChIP-seq for Global Identification of Vhr1p Targets
Chromatin Immunoprecipitation (ChIP) followed by high-throughput sequencing (ChIP-seq) is a powerful and widely used method to determine the genome-wide binding sites of a protein of interest, such as a transcription factor.[3][4][5] The application of ChIP-seq to Vhr1p would enable a comprehensive mapping of its direct regulatory targets, providing a deeper understanding of its regulatory network.
The ChIP-seq Workflow
The general workflow for a ChIP-seq experiment in yeast is as follows:
References
- 1. Vhr1p, a new transcription factor from budding yeast, regulates biotin-dependent expression of VHT1 and BIO5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Computational Methods for Transcription Factor Target Gene Identification Based on ChIP-seq Data | PLOS Computational Biology [journals.plos.org]
- 4. ChIPseq in Yeast Species: From Chromatin Immunoprecipitation to High-Throughput Sequencing and Bioinformatics Data Analyses | Springer Nature Experiments [experiments.springernature.com]
- 5. ChIPseq in Yeast Species: From Chromatin Immunoprecipitation to High-Throughput Sequencing and Bioinformatics Data Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Functional Guide to Vhr1 (DUSP3) Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive functional analysis of the Vaccinia H1-related (Vhr1) phosphatase, also known as Dual Specificity Phosphatase 3 (DUSP3). This compound is a critical regulator of intracellular signaling pathways, primarily through its ability to dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on substrate proteins. Its activity has been implicated in a range of cellular processes, including cell cycle control, mitogenic signaling, and the pathogenesis of diseases such as cancer and sepsis.
While alternative splicing of the DUSP3 gene has been noted, extensive research and literature searches have not revealed well-characterized protein splice variants with distinct functional profiles. Therefore, this guide will focus on the functional analysis of the canonical this compound protein, providing a detailed overview of its substrate specificity, its role in key signaling pathways, and standardized protocols for its experimental analysis.
Functional Overview and Substrate Specificity of this compound
This compound is a relatively small, single-domain dual-specificity phosphatase. Unlike many other dual-specificity phosphatases that contain a distinct MAPK-binding domain, this compound's substrate recognition is primarily determined by the amino acid sequence surrounding the phosphorylation site.[1] This results in a more stringent substrate specificity compared to classical protein-tyrosine phosphatases.[2]
Systematic profiling of this compound's substrate specificity has revealed two distinct classes of peptide substrates that it recognizes.[1][2]
Table 1: this compound Substrate Recognition Motifs [1][2]
| Substrate Class | Consensus Sequence | Key Features | Known Protein Substrates (containing similar motifs) |
| Class I | (D/E/ϕ)(D/S/N/T/E)(P/I/M/S/A/V)pY(G/A/S/Q) | - Preference for Proline (Pro) at the pY-1 position. - Preference for Aspartic acid (Asp), Serine (Ser), Asparagine (Asn), or Threonine (Thr) at the pY-2 position. | Mitogen-Activated Protein Kinases (MAPKs) such as ERK and JNK |
| Class II | (V/A)P(I/L/M/V/F)X₁₋₆pY | - Binds to the this compound active site in an opposite orientation compared to Class I substrates. - Preference for Valine (Val) or Alanine (Ala) at the N-terminus of the peptide. | A novel class of yet to be fully identified Tyr(P) proteins. |
Note: pY represents phosphotyrosine, and ϕ represents a hydrophobic amino acid.
Beyond MAPKs, this compound has been shown to directly dephosphorylate other critical signaling proteins:
-
Epidermal Growth Factor Receptor (EGFR): this compound can dephosphorylate EGFR, particularly at the Tyr-992 residue, thereby inhibiting downstream signaling through phospholipase Cγ and protein kinase C.[1]
-
STAT5: this compound selectively dephosphorylates tyrosine-phosphorylated STAT5, leading to the inhibition of its function in response to interferon-alpha and -beta.[3]
-
Focal Adhesion Kinase (FAK): this compound interacts with and dephosphorylates FAK, playing a role in the regulation of cell migration.[4][5]
This compound in Cellular Signaling Pathways
This compound is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is central to cell proliferation, differentiation, and stress responses.[6][7] By dephosphorylating and inactivating key kinases in this pathway, this compound helps to control the duration and intensity of the signal.
As depicted in Figure 1, growth factor signaling activates a cascade of protein kinases. This compound acts as a crucial off-switch by dephosphorylating and inactivating ERK, thereby attenuating the downstream cellular response.
Experimental Protocols for Functional Analysis
To facilitate further research into this compound function, this section provides detailed methodologies for key experiments.
In Vitro Phosphatase Activity Assay
This protocol describes a colorimetric assay to measure the phosphatase activity of purified this compound protein using the artificial substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified this compound enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 2X stock solution of pNPP in the assay buffer.
-
Add 50 µL of assay buffer containing a known concentration of purified this compound to each well of a 96-well plate. Include a "no enzyme" control.
-
To start the reaction, add 50 µL of the 2X pNPP stock solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the amount of p-nitrophenol produced using a standard curve to determine the enzyme's specific activity.
Cellular Assay for this compound Activity on a Target Protein (e.g., ERK)
This protocol outlines a method to assess the ability of this compound to dephosphorylate a target protein within a cellular context using Western blotting.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for this compound (wild-type and catalytically inactive mutant as a control)
-
Transfection reagent
-
Growth medium and supplements
-
Stimulant to activate the target pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) to activate ERK)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK, anti-Vhr1, and an antibody for a loading control (e.g., anti-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Transfect cells with the this compound expression vector or a control vector (e.g., empty vector or catalytically inactive this compound).
-
After 24-48 hours, stimulate the cells with PMA for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pERK, total ERK, this compound, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the ratio of pERK to total ERK in the different conditions. A decrease in this ratio in the presence of wild-type this compound indicates its phosphatase activity on ERK.
Conclusion
This compound (DUSP3) is a dual-specificity phosphatase with a well-defined role in the negative regulation of the MAPK signaling pathway and other key cellular processes. While the DUSP3 gene may undergo alternative splicing, there is currently a lack of evidence for functionally distinct protein isoforms. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the function and therapeutic potential of this compound. Future studies may yet uncover the existence and roles of this compound splice variants, which would add another layer of complexity to the regulation of cellular signaling.
References
- 1. Vaccinia H1-related Phosphatase Is a Phosphatase of ErbB Receptors and Is Down-regulated in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. DUSP3 dual specificity phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Revisiting the roles of VHR/DUSP3 phosphatase in human diseases | Clinics [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. DUSP3 - Wikipedia [en.wikipedia.org]
- 7. Find My Gene [promega.com]
Safety Operating Guide
Navigating the Disposal of Vhr1: A Guide for Laboratory Professionals
The term "Vhr1" can refer to several distinct entities in scientific research, each with its own set of handling and disposal considerations. To ensure the safety of laboratory personnel and compliance with regulatory standards, it is crucial to identify the specific nature of the this compound in use. This guide provides essential safety and logistical information for the proper disposal of this compound, assuming its use as a protein in a research or drug development setting, such as the human dual-specificity phosphatase (VHR) or the yeast transcription factor (this compound).
Immediate Safety and Operational Plan
Regardless of the specific identity of a laboratory substance, a foundational approach to safety and disposal is paramount. The following steps provide a procedural framework for handling and disposing of chemical and biological materials like this compound.
1. Identification and Hazard Assessment:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a specific chemical or reagent. For any commercially obtained version of this compound, the SDS from the manufacturer is the authoritative guide.
-
Assess Biohazardous Potential: If this compound is expressed in or purified from biological systems (e.g., E. coli, yeast, mammalian cells), the resulting material may be considered biohazardous waste. The risk assessment will depend on the biological source and any genetic modifications.
-
Identify Chemical Hazards: If this compound is in a solution containing hazardous chemicals (e.g., preservatives, buffers with toxic components), these chemicals will dictate the disposal route.
2. General Disposal Procedures:
-
Non-Hazardous Waste: If this compound is in a benign aqueous buffer and is not considered biologically hazardous, it may be acceptable to dispose of it down the drain with copious amounts of water, depending on local regulations. However, it is always best to confirm this with your institution's Environmental Health and Safety (EHS) department.
-
Biohazardous Waste: All materials contaminated with biologically active this compound, or the organisms used to produce it, should be decontaminated before disposal. This typically involves autoclaving or chemical disinfection with an appropriate agent like a fresh 10% bleach solution. Liquid waste should be collected in a labeled, leak-proof container and treated. Solid waste (e.g., contaminated pipette tips, tubes, plates) should be placed in a biohazard bag and autoclaved.
-
Chemical Waste: If this compound is mixed with hazardous chemicals, it must be disposed of as chemical waste. This waste should be collected in a compatible, properly labeled container with a hazardous waste tag. The container must be kept closed when not in use and stored in a designated satellite accumulation area. Contact your institution's EHS for pickup and disposal.
Data Presentation: Waste Stream Segregation
To facilitate proper disposal, laboratory waste should be segregated into distinct categories. The table below summarizes the general disposal procedures for different types of waste that may be generated when working with this compound.
| Waste Category | Description | Disposal Procedure |
| Non-Hazardous Liquid | Aqueous solutions containing this compound protein in non-hazardous buffers (e.g., PBS, Tris). | Check with institutional EHS; may be suitable for drain disposal with copious water. Otherwise, collect for EHS pickup. |
| Biohazardous Liquid | Cultures of microorganisms expressing this compound; this compound solutions considered infectious or biologically active. | Collect in a labeled, leak-proof container. Decontaminate by autoclaving or with a suitable chemical disinfectant (e.g., 10% bleach) before disposal. |
| Biohazardous Solid | Contaminated labware (e.g., pipette tips, microfuge tubes, culture plates). | Collect in a biohazard bag within a secondary container. Decontaminate by autoclaving before placing in the regulated medical waste stream. |
| Hazardous Chemical Liquid | This compound solutions containing hazardous chemicals (e.g., organic solvents, high concentrations of metals). | Collect in a compatible, labeled hazardous waste container. Arrange for pickup by institutional EHS. |
| Sharps Waste | Needles, syringes, or other contaminated items that can puncture skin. | Place in a designated, puncture-resistant sharps container. The container is then treated as biohazardous or chemical waste depending on the nature of the contamination. |
Experimental Protocols
Below is a detailed methodology for a common experiment involving a protein like this compound, highlighting waste generation and disposal at each step.
Protocol: Immunoprecipitation of this compound from Cell Lysate
-
Cell Lysis:
-
Culture mammalian cells expressing this compound.
-
Waste: Spent cell culture medium (Biohazardous Liquid Waste).
-
Wash cells with phosphate-buffered saline (PBS).
-
Waste: PBS wash (Non-Hazardous or Biohazardous Liquid Waste, depending on institutional policy).
-
Lyse cells with a lysis buffer containing detergents and protease inhibitors.
-
Waste: Contaminated pipette tips and tubes (Biohazardous Solid Waste).
-
-
Immunoprecipitation:
-
Incubate cell lysate with an antibody specific for this compound.
-
Add protein A/G beads to capture the antibody-Vhr1 complex.
-
Waste: Supernatant after bead incubation (may be Biohazardous or Chemical Waste depending on lysis buffer components). Contaminated pipette tips (Biohazardous Solid Waste).
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific proteins.
-
Waste: Wash buffer fractions (Non-Hazardous or Biohazardous Liquid Waste).
-
Elute this compound from the beads using an elution buffer (e.g., low pH glycine buffer).
-
Waste: Used beads (Biohazardous Solid Waste).
-
-
Analysis:
-
Analyze the eluted this compound by SDS-PAGE and Western blotting.
-
Waste: Used gels (may be considered Chemical Waste if stained with hazardous dyes), transfer membranes, and pipette tips (Biohazardous Solid Waste). Staining and destaining solutions (Chemical Waste).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the handling and study of a protein like this compound.
Caption: A workflow for determining the proper disposal route for a laboratory substance.
Caption: A simplified signaling pathway illustrating the role of a phosphatase like VHR.
Personal protective equipment for handling Vhr1
Disclaimer: The following guidelines are based on standard laboratory procedures for handling hazardous materials. As "Vhr1" is not a publicly documented substance, these recommendations should be adapted based on a thorough risk assessment of the substance's specific properties as detailed in its Safety Data Sheet (SDS).
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the novel substance this compound. Adherence to these protocols is critical to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should determine the specific PPE required for handling this compound. The following table summarizes the minimum recommended PPE.
| PPE Category | Item | Purpose |
| Eye and Face Protection | Safety Goggles/Glasses | Protects eyes from splashes, dust, and projectiles.[1] |
| Face Shield | Provides additional protection for the entire face from splashes or sprays.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Protects hands from direct contact with this compound. The specific glove material should be chosen based on this compound's chemical properties.[1] |
| Body Protection | Laboratory Coat/Gown | Prevents contamination of personal clothing and protects the skin.[3] A chemical-resistant or fire-resistant gown may be necessary depending on the hazards.[1] |
| Waterproof Apron | Recommended when there is a high risk of splashes.[2] | |
| Respiratory Protection | Fume Hood | Should be the primary method of controlling inhalation exposure. All work with this compound should be conducted within a certified fume hood. |
| Respirator | May be required in situations where engineering controls like a fume hood are not sufficient. The type of respirator and cartridge should be selected based on the specific hazards of this compound.[1] | |
| Foot Protection | Closed-Toed Shoes | Protects feet from spills and falling objects.[1] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedure for safely handling this compound in a laboratory setting.
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.
- Ensure a certified fume hood is operational.
- Gather all necessary materials and equipment.
- Clearly label all containers with the contents, concentration, and hazard information.
- Inspect all PPE for damage before use.[1]
2. Donning PPE:
- Perform hand hygiene.[3]
- Put on a lab coat or gown, ensuring it is fully fastened.[3]
- Put on a face mask or respirator, if required.[4]
- Put on eye protection (goggles or a face shield).[3][4]
- Put on gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.[3]
3. Handling this compound:
- Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.
- Use the smallest quantity of this compound necessary for the experiment.
- Avoid direct contact with the skin, eyes, and clothing.[5]
- Use appropriate tools (e.g., spatulas, forceps) to handle solid this compound.
- Use a properly calibrated pipette for liquid this compound.
- Keep all containers of this compound closed when not in use.[5]
4. In Case of a Spill:
- Alert others in the immediate area.
- Evacuate the area if the spill is large or poses an immediate respiratory hazard.
- For small spills, use an appropriate spill kit to absorb and neutralize the material, following the instructions in the this compound SDS.
- Wear appropriate PPE during spill cleanup.
- Collect the contaminated materials in a sealed, labeled waste container.
5. Doffing PPE:
- Remove gloves first, peeling them off without touching the outside with bare hands.[4]
- Remove the lab coat or gown, turning it inside out as you remove it.[3]
- Perform hand hygiene.[3]
- Remove eye protection.[3]
- Remove the mask or respirator.[3]
- Perform hand hygiene again.[3]
Disposal Plan for this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All this compound-contaminated waste (e.g., unused this compound, contaminated PPE, spill cleanup materials) must be segregated from general laboratory waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled containers for this compound waste. The label should include the words "Hazardous Waste," the name "this compound," and a description of the hazard (e.g., "Toxic," "Flammable").
-
Storage: Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of this compound waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal protective equipment (PPE) | Health and Safety Principles in the Workplace Level 1 (VTQ) Online Training Video | Health and Safety [prohealthsafety.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mam.vita-zahnfabrik.com [mam.vita-zahnfabrik.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
